1-phenyl-1H-indole-3-carbaldehyde is a pivotal heterocyclic intermediate used in the synthesis of bioactive compounds, including the mitochondrial pyruvate carrier (MPC) inhibitor UK-5099 . Its structural core features an indole ring N-substituted with a phenyl group and formylated at the C3 position. This guide provides a comprehensive spectral analysis (NMR, IR, Mass Spectrometry) and a validated synthetic protocol via the Vilsmeier-Haack reaction.
Part 1: Synthesis & Mechanistic Context
The most authoritative method for synthesizing 1-phenyl-1H-indole-3-carbaldehyde is the Vilsmeier-Haack formylation . This reaction utilizes phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate an electrophilic chloroiminium ion, which attacks the electron-rich C3 position of the 1-phenylindole starting material.
Reaction Pathway (Graphviz)
Figure 1: Vilsmeier-Haack formylation pathway for the synthesis of 1-phenyl-1H-indole-3-carbaldehyde.
Part 2: Spectroscopic Characterization
Proton NMR (¹H-NMR) Data
The ¹H-NMR spectrum is characterized by a distinctive downfield singlet for the aldehyde proton and a deshielded doublet for the H-4 proton (on the indole benzene ring) due to the anisotropic effect of the adjacent carbonyl group.
Note: The H-2 proton at 7.94 ppm is a singlet because there is no proton on the Nitrogen (N1) to couple with, unlike in 1H-indole-3-carbaldehyde where H-2 appears as a doublet or multiplet.
Carbon-13 NMR (¹³C-NMR) Data
The ¹³C-NMR spectrum confirms the presence of the carbonyl carbon and the N-phenyl substitution.
Solvent: CDCl₃
Frequency: 101 MHz
Chemical Shift (δ ppm)
Assignment
Structural Context
184.99
C=O
Aldehyde Carbonyl (Diagnostic)
138.22
C-1'
N-Phenyl ipso carbon
137.51
C-7a
Indole ring junction
130.02
C-2
Indole C2
119.73
C-3
Indole C3 (ipso to CHO)
128.32 - 122.27
Ar-C
Aromatic CH signals (Phenyl + Indole)
111.12
C-7
Indole C7 (Shielded)
Infrared Spectroscopy (IR)
The IR spectrum is dominated by the conjugated carbonyl stretch.
Wavenumber (cm⁻¹)
Vibration Mode
Functional Group
1660 – 1670
Strong Stretch
C=O (Conjugated Aldehyde)
1590 – 1600
Medium Stretch
C=C (Aromatic Ring Breathing)
3050 – 3100
Weak Stretch
C-H (Aromatic)
Absence
~3200-3400
No N-H (Confirms N-substitution)
Mass Spectrometry (MS)
Molecular Ion (M⁺): m/z 221.25
Ionization Mode: Electron Impact (EI, 70 eV)
The fragmentation pattern follows standard aldehyde and N-substituted indole pathways.
Figure 2: Predicted fragmentation pathway for 1-phenyl-1H-indole-3-carbaldehyde.
Part 3: Experimental Protocol (Synthesis)
Safety Warning: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Perform all steps in a fume hood.
Dichloromethane (DCM) or Ethyl Acetate (extraction)
Sodium Hydroxide (NaOH) or Sodium Acetate (neutralization)
Step-by-Step Procedure
Vilsmeier Reagent Formation: In a dry round-bottom flask under inert atmosphere (N₂ or Ar), cool anhydrous DMF to 0°C in an ice bath. Add POCl₃ dropwise with stirring. Stir for 30 minutes at 0°C to form the Vilsmeier complex (white/yellowish precipitate or suspension).
Addition: Dissolve 1-phenylindole in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
Reaction: Allow the mixture to warm to room temperature, then heat to 80-90°C for 2-4 hours. Monitor reaction progress by TLC (SiO₂; Hexane:EtOAc 7:3).
Hydrolysis: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring.
Neutralization: Basify the aqueous mixture to pH 8-9 using 5M NaOH or saturated Sodium Acetate solution. The product typically precipitates as a solid.
Isolation:
If solid precipitates: Filter the solid, wash with copious water, and dry.
If oil forms: Extract with Ethyl Acetate (3x), wash organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc gradient) to yield 1-phenyl-1H-indole-3-carbaldehyde as an off-white to tan solid.
References
PubChem. 2-Phenylindole-3-carboxaldehyde (Compound Summary). National Library of Medicine. (Note: Contains related spectral data logic for phenyl-indoles).
[Link]
RSC Advances. Cu(II)- or Co(II)-Catalyzed C(sp3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (Source of specific NMR data for Compound 4e).
[Link]
ChemSrc. 1-Phenyl-1H-indole-3-carbaldehyde CAS 32542-59-9.[2]
[Link]
Technical Guide: Crystal Structure Analysis of 1-Phenyl-1H-indole-3-carbaldehyde
[1] Executive Summary This technical guide outlines the comprehensive workflow for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of 1-phenyl-1H-indole-3-carbaldehyde .[1] As a critical intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide outlines the comprehensive workflow for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of 1-phenyl-1H-indole-3-carbaldehyde .[1] As a critical intermediate in the synthesis of bioactive Schiff bases and chalcones, understanding its solid-state conformation—specifically the torsion angle between the indole scaffold and the N-phenyl substituent—is vital for predicting structure-activity relationships (SAR) in drug discovery.[1]
This document serves as a self-validating protocol for researchers, moving from chemical synthesis to supramolecular analysis.
Part 1: Chemical Context & Synthesis
High-quality single crystals require high-purity precursors.[1] The synthesis of 1-phenyl-1H-indole-3-carbaldehyde is most reliably achieved via the Vilsmeier-Haack formylation of 1-phenylindole.[1]
Reaction Mechanism & Protocol
The reaction utilizes phosphorus oxychloride (
) and dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent (chloroiminium ion), which attacks the electron-rich C3 position of the indole ring.
Step-by-Step Protocol:
Reagent Preparation: In a flame-dried flask under argon, cool anhydrous DMF (3.0 equiv) to 0°C. Add
(1.2 equiv) dropwise. Critical: Maintain temperature <5°C to prevent thermal decomposition of the Vilsmeier complex.[1]
Addition: Dissolve 1-phenylindole (1.0 equiv) in minimal DMF and add slowly to the Vilsmeier reagent.
Heating: Warm to room temperature, then heat to 80°C for 3 hours. The solution typically turns viscous and dark red/orange.[1]
Hydrolysis: Pour the reaction mixture into crushed ice/water containing sodium acetate (to buffer pH ~8-9). The iminium intermediate hydrolyzes to the aldehyde.[1]
Purification: Filter the precipitate. Recrystallize initially from hot ethanol to remove phosphorus byproducts before attempting single-crystal growth.[1]
Expert Insight: Unlike the parent 1H-indole-3-carbaldehyde, the N-phenyl group prevents H-bond donation from the nitrogen.[1] This significantly alters solubility and crystal packing, making aprotic polar solvents more effective for growth.[1]
Part 2: Crystallization Strategy
Growing diffraction-quality crystals of N-substituted indoles requires balancing solubility with nucleation kinetics.[1]
Recommended Solvent Systems
Method
Solvent System
Mechanism
Suitability
Slow Evaporation
Methanol / Ethanol
Gradual supersaturation
High (Forms prisms/blocks)
Vapor Diffusion
THF (solvent) / Pentane (antisolvent)
Polarity gradient
Medium (Good for reducing twinning)
Cooling
Acetonitrile
Thermal solubility shift
Low (Often yields needles)
Protocol: Slow Evaporation (The "Golden Standard")
Dissolve 20 mg of purified compound in 2 mL of Methanol.
Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial (removes dust nucleation sites).
Cover the vial with Parafilm and pierce 3-4 small holes with a needle.[1]
Store in a vibration-free, temperature-controlled environment (20°C) for 3-7 days.
Harvest: Look for colorless to pale yellow blocks. Avoid needles, which often indicate rapid growth and high mosaicity.[1]
Part 3: X-Ray Diffraction Data Collection
Once a crystal (
mm) is selected, mount it on a Kapton loop using Paratone oil.
Data Collection Parameters[1][2][3][4][5][6][7][8][9]
Temperature: 100 K (using
cryostream). Reason: Freezes thermal vibrations, improving resolution at high angles.[1]
Radiation source: Mo-K
( Å).[1][2] Reason: Preferred for organic aromatics to minimize absorption compared to Cu sources.[1]
Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity statistics for space group determination.
Structural Refinement Workflow
Indexing: Determine the unit cell dimensions. Expect Monoclinic or Orthorhombic systems typical for planar aromatics.[1]
Space Group Determination: Analyze systematic absences (e.g.,
Phasing: Use Direct Methods (SHELXT) to locate the heavy atoms (O, N, C).[1]
Refinement: Use Least-Squares minimization (SHELXL).
Anisotropic Refinement: Apply to all non-hydrogen atoms.[1]
Hydrogen Placement: Use a "riding model" (Aromatic C-H = 0.93 Å).[1][2]
Validation: Target an
factor and Goodness of Fit (GooF) near 1.0.
Part 4: Structural Analysis & Discussion
When analyzing the solved structure of 1-phenyl-1H-indole-3-carbaldehyde, focus on these three critical geometric parameters:
The Twist Angle (Steric Strain)
The most chemically significant feature is the torsion angle between the indole plane and the N-phenyl ring.[1]
Expectation: Unlike the planar indole core, the N-phenyl group will be twisted to relieve steric repulsion between the phenyl ortho-hydrogens and the indole C2/C7 hydrogens.[1]
Measurement: Define the plane of the indole and the plane of the phenyl ring.[1] The dihedral angle is typically 40°–60° .[1]
Significance: A high twist angle disrupts
-conjugation between the rings, affecting the molecule's UV-Vis absorption and electronic properties.[1]
The Aldehyde Orientation
The C3-carbaldehyde group can adopt two conformations: syn (carbonyl O pointing toward C2) or anti (pointing toward C4).[1]
Observation: The anti conformation is generally preferred to avoid dipole repulsion with the heterocyclic nitrogen, though crystal packing forces can override this.[1]
Pharmacological Profile of N-Phenyl Substituted Indoles: A Technical Guide
Executive Summary: The N-Phenyl Indole Scaffold The N-phenyl substituted indole (1-phenyl-1H-indole) represents a privileged scaffold in modern medicinal chemistry.[1] Unlike the C-phenyl isomers (e.g., 2-phenylindole),...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The N-Phenyl Indole Scaffold
The N-phenyl substituted indole (1-phenyl-1H-indole) represents a privileged scaffold in modern medicinal chemistry.[1] Unlike the C-phenyl isomers (e.g., 2-phenylindole), the N-phenyl moiety fundamentally alters the electronic and steric landscape of the indole core.
From a drug design perspective, substituting the indole nitrogen (N1) with a phenyl ring serves three critical functions:
Lipophilicity Modulation: It significantly increases logP, facilitating membrane permeability and blood-brain barrier (BBB) crossing, which is vital for CNS targets.
Metabolic Blocking: It eliminates the acidic N-H proton, preventing N-glucuronidation and reducing metabolic clearance rates compared to unsubstituted indoles.
Pi-Stacking Interactions: The N-phenyl ring provides an additional aromatic vector for
stacking interactions within hydrophobic binding pockets (e.g., the Colchicine site of Tubulin or the AT1 receptor pocket).
This guide analyzes the pharmacological utility of this scaffold across three primary therapeutic axes: Anticancer (Tubulin inhibition) , Cardiovascular (AT1 antagonism) , and Infectious Disease (Antitubercular Pks13 inhibition) .
Pharmacological Targets and Mechanisms[2][3][4][5]
N-phenyl indoles have emerged as potent inhibitors of tubulin polymerization, specifically targeting the colchicine-binding site .[1]
Mechanism of Action: These derivatives destabilize microtubules by preventing the polymerization of
and -tubulin heterodimers. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]
Key SAR Insight: The substitution pattern on the N-phenyl ring is the determinant of activity. A 3,4,5-trimethoxyphenyl moiety at the N1 position is a pharmacophoric mimic of the A-ring of colchicine and combretastatin A-4.
Lead Compound: 6-methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole (and related 3-aroyl derivatives).[1]
Potency: IC50 values in the low nanomolar range (10–50 nM) against cancer cell lines (e.g., MCF-7, HeLa).
The "Sartan" class of drugs typically features a biphenyl-tetrazole scaffold.[3] N-phenyl indoles have been successfully designed as bioisosteres where the indole core replaces the central phenyl ring of the sartan structure.
Mechanism: Competitive antagonism of the Angiotensin II Type 1 (AT1) receptor.
Key SAR Insight: The N-phenyl ring must carry an acidic group (carboxylic acid or tetrazole) at the ortho position to mimic the acidic pharmacophore of Losartan.
Lead Compound: 2-[4-[[2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole-1-yl]methyl]-1H-indol-1-yl]benzoic acid (Compound 1c).[1][4]
Efficacy: Lowers Mean Blood Pressure (MBP) by ~60 mmHg in spontaneously hypertensive rats, showing durability superior to Losartan.
Antitubercular Activity: Pks13 Inhibition
Polyketide synthase 13 (Pks13) is essential for mycolic acid biosynthesis in Mycobacterium tuberculosis.[1]
Mechanism: Inhibition of the thioesterase domain of Pks13.
Key SAR Insight: Hydrophobic substituents on the N-phenyl ring (para-position) enhance binding affinity within the hydrophobic channel of Pks13.
Lead Compounds: Compounds 45 and 58 (N-(4-substituted-phenyl)indole derivatives).[1]
Potency: MIC values as low as 0.06 µg/mL against M. tuberculosis H37Rv strain.
The following diagram illustrates the divergent optimization pathways for the N-phenyl indole scaffold based on the therapeutic target.
Caption: Divergent SAR optimization of the N-phenyl indole scaffold for Oncology, Cardiology, and Infectious Disease.
Experimental Protocols
Synthesis: Buchwald-Hartwig Cross-Coupling
The most robust method for synthesizing N-phenyl indoles is the Palladium-catalyzed C-N cross-coupling.[1] This protocol is preferred over the Ullmann condensation due to milder conditions and wider functional group tolerance.
Incubation: Mix tubulin (2 mg/mL final) with the test N-phenyl indole compound (varying concentrations: 0.1 - 10 µM) or vehicle (DMSO) in a 96-well plate at 4°C.
Measurement: Transfer to a pre-warmed spectrophotometer (37°C). Measure fluorescence (Ex: 360 nm, Em: 420 nm) using a DAPI-based reporter or simply monitor absorbance at 340 nm (turbidity) every 30 seconds for 60 minutes.
Analysis: Plot fluorescence/absorbance vs. time. A reduction in the Vmax (slope of the growth phase) and final plateau height compared to control indicates inhibition.
Quantitative Data Summary
The table below summarizes the potency of key N-phenyl indole derivatives discussed in recent literature.
Therapeutic Area
Compound ID
Target
Activity Metric
Reference
Anticancer
Compound 3g
Tubulin
IC50: 16 nM (MCF-7)
[1]
Anticancer
Lead 5i
Tubulin
IC50: 4.16 µM (Polymerase)
[2]
Antihypertensive
Compound 1c
AT1 Receptor
MBP: -64 mmHg (in vivo)
[3]
Antitubercular
Compound 45
Pks13
MIC: 0.0625 µg/mL
[4]
Synthesis Workflow Visualization
Caption: Buchwald-Hartwig Cross-Coupling workflow for N-phenyl indole synthesis.
References
Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. Link[1]
New Indole-Based Phenylthiazolyl-2,4-dihydropyrazolones as Tubulin polymerization inhibitors. PubMed.[1] Link
N-Phenyl indole derivatives as AT1 antagonists with anti-hypertension activities: Design, synthesis and biological evaluation. PubMed.[1] Link
Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. PMC. Link
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC. Link
Technical Guide: Therapeutic Applications & Synthetic Utility of 1-Phenyl-1H-indole-3-carbaldehyde
Executive Summary 1-Phenyl-1H-indole-3-carbaldehyde (CAS: 1210-39-5) represents a privileged heterocyclic scaffold in medicinal chemistry. Unlike its parent compound, indole-3-carbaldehyde (I3A), which is a dietary metab...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Phenyl-1H-indole-3-carbaldehyde (CAS: 1210-39-5) represents a privileged heterocyclic scaffold in medicinal chemistry. Unlike its parent compound, indole-3-carbaldehyde (I3A), which is a dietary metabolite with moderate aryl hydrocarbon receptor (AhR) activity, the N-phenyl substituted variant serves as a critical pharmacophore for developing high-potency inhibitors of metabolic and oncogenic pathways.
Its primary therapeutic significance lies in its role as the immediate precursor to UK-5099 , a potent inhibitor of the Mitochondrial Pyruvate Carrier (MPC) . Furthermore, its lipophilic N-phenyl moiety enhances membrane permeability, making it an ideal building block for Schiff base and chalcone derivatives targeting NEDD4-1 ubiquitin ligases and multidrug-resistant bacterial strains.
This guide provides a comprehensive technical analysis of its pharmacological potential, synthetic protocols, and molecular mechanisms.
Part 1: Chemical Profile & Structural Biology
The introduction of a phenyl group at the N1 position of the indole ring significantly alters the physicochemical properties of the scaffold compared to the unsubstituted indole-3-carbaldehyde.
Feature
Indole-3-carbaldehyde (Parent)
1-Phenyl-1H-indole-3-carbaldehyde
Therapeutic Implication
Lipophilicity (LogP)
~1.6
~3.8
Enhanced passive diffusion across blood-brain and cellular barriers.
H-Bonding
Donor (NH) & Acceptor (CHO)
Acceptor only (CHO)
Loss of NH donor prevents non-specific binding; CHO remains available for condensation.
Steric Bulk
Low
High (N-Phenyl rotation)
The N-phenyl ring locks the molecule into specific hydrophobic pockets (e.g., MPC).
Electronic Effect
Electron-rich pyrrole
Delocalized N-lone pair
The N-phenyl group modulates electron density at C3, affecting reactivity in condensation reactions.
Structure-Activity Relationship (SAR) Logic
The aldehyde group at C3 is the "warhead" precursor. Therapeutic efficacy is achieved by converting this group into electron-deficient alkenes (via Knoevenagel condensation) or imines (via Schiff base formation).
Part 2: Therapeutic Areas & Mechanisms of Action[1]
Metabolic Regulation & Oncology: MPC Inhibition
The most authoritative application of 1-phenyl-1H-indole-3-carbaldehyde is its conversion to UK-5099 (PF-1005023).
Mechanism: UK-5099 covalently modifies a cysteine residue on the Mitochondrial Pyruvate Carrier (MPC), blocking the transport of pyruvate into the mitochondria.
Therapeutic Outcome: This forces cells to rely on glycolysis (Warburg effect reversal) or glutaminolysis.
Hair Loss (Alopecia): MPC inhibition increases lactate production in hair follicle stem cells, activating the hair growth cycle (anagen phase).
Neuroprotection: By modulating pyruvate flux, these derivatives protect against excitotoxicity in neurodegenerative models.
E3 Ubiquitin Ligase Inhibition (Cancer)
Derivatives of N-substituted indole-3-carbaldehydes have shown potency against NEDD4-1 , an E3 ubiquitin ligase often overexpressed in cancers (e.g., prostate, breast).
Action: The indole scaffold binds to the HECT domain of NEDD4-1, preventing the ubiquitination and degradation of tumor suppressor proteins like PTEN.
Role of N-Phenyl: The bulky N-phenyl group occupies a hydrophobic cleft in the HECT domain, improving affinity over the natural indole-3-carbinol (I3C).
Antimicrobial Resistance (AMR)
Schiff bases derived from 1-phenyl-1H-indole-3-carbaldehyde (condensed with thiosemicarbazides or hydrazines) exhibit potent activity against MDR Staphylococcus aureus and Mycobacterium tuberculosis.
Mechanism: These derivatives often act as iron chelators or DNA intercalators, disrupting bacterial replication.
Part 3: Experimental Protocols
Protocol A: Synthesis of 1-Phenyl-1H-indole-3-carbaldehyde
Method: Vilsmeier-Haack Formylation.[1]
Rationale: Direct formylation of 1-phenylindole is preferred over N-arylation of indole-3-carbaldehyde due to higher yields and regioselectivity.
Vilsmeier Reagent Formation: In a dry round-bottom flask under N₂ atmosphere, cool DMF (anhydrous) to 0°C. Add POCl₃ dropwise over 20 minutes. Stir for 30 minutes until the solution turns slightly yellow (formation of chloroiminium salt).
Addition: Dissolve 1-phenylindole in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
Reaction: Warm the mixture to room temperature, then heat to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Hydrolysis: Cool the mixture to room temperature. Pour slowly into crushed ice/water (200 mL) with vigorous stirring.
Neutralization: Adjust pH to 8–9 using 10% NaOH solution. The product will precipitate as a solid.
Purification: Filter the solid, wash with water, and recrystallize from ethanol.
This diagram illustrates how the 1-phenyl-indole derivative (UK-5099) blocks pyruvate entry, forcing the cell into glycolysis—a mechanism exploited for hair growth and metabolic regulation.
References
BenchChem. (2025).[5][4] UK-5099: MPC Inhibitor Biological Activity and Synthesis. Retrieved from
University of California, Los Angeles (UCLA). (2021). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. Retrieved from
National Institutes of Health (NIH). (2021). Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor. Retrieved from
Chemistry Steps. (2023). The Vilsmeier-Haack Reaction Mechanism and Applications. Retrieved from
Asian Journal of Research in Chemistry. (2010). Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from
A Technical Guide to the Mechanisms of Action of Indole-3-Carbaldehyde Compounds
Introduction Indole-3-carbaldehyde (I3A), also known as indole-3-carboxaldehyde, is a pivotal signaling molecule with a diverse and expanding repertoire of biological activities.[1] Derived from the microbial metabolism...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Indole-3-carbaldehyde (I3A), also known as indole-3-carboxaldehyde, is a pivotal signaling molecule with a diverse and expanding repertoire of biological activities.[1] Derived from the microbial metabolism of dietary L-tryptophan, primarily by species within the gastrointestinal tract such as Lactobacillus, I3A stands at the crossroads of host-microbe interactions, immunity, and cellular homeostasis.[1][2] Its simple yet versatile indole scaffold allows it to engage with multiple molecular targets, leading to a wide array of physiological responses. This versatility has positioned I3A and its synthetic derivatives as promising candidates in drug discovery, with demonstrated anti-inflammatory, anticancer, antimicrobial, and immunomodulatory properties.[3][4][5]
This technical guide provides an in-depth exploration of the core mechanisms through which I3A compounds exert their effects. We will dissect the key signaling pathways, provide field-proven experimental protocols for their investigation, and present a framework for researchers and drug development professionals to effectively probe and harness the therapeutic potential of this fascinating class of molecules.
Mechanism 1: Aryl Hydrocarbon Receptor (AhR) Agonism and Immune Modulation
The most well-characterized mechanism of action for I3A is its role as a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[1][6] The AhR is a ligand-activated transcription factor that plays a critical role in sensing environmental and endogenous signals to regulate gene expression, particularly in immune cells and at barrier surfaces like the gut and skin.[7][8]
Scientific Rationale
In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins.[8] Ligand binding, in this case by I3A, triggers a conformational change, causing the complex to dissociate and translocate into the nucleus.[9] In the nucleus, the activated AhR dimerizes with the AhR Nuclear Translocator (ARNT).[9] This heterodimer then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, initiating their transcription.[9]
A key downstream target of I3A-mediated AhR activation is the production of Interleukin-22 (IL-22).[1][10] IL-22 is a crucial cytokine for maintaining mucosal immunity and barrier integrity.[10] By stimulating IL-22, I3A enhances the intestinal epithelial barrier, promotes antimicrobial defense, and helps resolve inflammation, making it a key molecule in maintaining gut homeostasis.[10][11] This activation of the AhR pathway by I3A has been shown to be protective in models of colitis and vulvovaginal candidiasis.[10][11] Furthermore, I3A-AhR signaling can inhibit inflammatory pathways such as the NF-κB and NLRP3 inflammasome pathways, reducing the production of pro-inflammatory cytokines like IL-1β and TNF-α.[2][12][13]
Visualizing the AhR Signaling Pathway
The following diagram illustrates the canonical AhR signaling pathway activated by Indole-3-Carbaldehyde (I3A).
Caption: Canonical AhR signaling pathway activated by Indole-3-Carbaldehyde (I3A).
This protocol describes a cell-based luciferase reporter assay to quantify the ability of I3A or its derivatives to activate the AhR signaling pathway.
Rationale: This assay utilizes a cell line engineered to express a luciferase reporter gene under the control of an XRE promoter. The amount of light produced by the luciferase enzyme is directly proportional to the level of AhR activation by the test compound, providing a highly sensitive and quantitative readout.
Methodology:
Cell Culture:
Maintain HepG2 or a similar cell line stably transfected with an XRE-luciferase reporter construct in appropriate growth medium.
Causality: HepG2 cells are commonly used as they express a functional AhR pathway.
Plate cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.
Compound Preparation and Treatment:
Prepare a stock solution of Indole-3-Carbaldehyde in DMSO.
Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., TCDD).
Remove the growth medium from the cells and replace it with the medium containing the test compounds.
Incubation:
Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
Causality: This incubation period allows for ligand binding, nuclear translocation, gene transcription, and translation of the luciferase reporter protein.
Lysis and Luminescence Reading:
Remove the medium and wash the cells once with PBS.
Lyse the cells according to the manufacturer's protocol for your chosen luciferase assay system (e.g., Promega's ONE-Glo™).
Measure luminescence using a plate-reading luminometer.
Data Analysis:
Subtract the background luminescence (vehicle control) from all readings.
Normalize the data by expressing it as "fold induction" over the vehicle control.
Plot the fold induction against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Mechanism 2: Direct Enzyme Inhibition - Targeting IDO1
Beyond receptor agonism, indole compounds can act as direct inhibitors of enzymes crucial to disease pathology. A key target is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that catalyzes the rate-limiting step in tryptophan catabolism along the kynurenine pathway.[14][15]
Scientific Rationale
In many tumors, IDO1 is overexpressed, creating an immunosuppressive microenvironment.[16][17] By catabolizing tryptophan, IDO1 depletes this essential amino acid, which is required for T-cell proliferation and activation.[14] Concurrently, the accumulation of tryptophan metabolites, such as kynurenine, can induce T-cell apoptosis.[14] This dual action allows cancer cells to evade the host immune system.[16]
Indole-3-carbaldehyde and its derivatives have been investigated as potential inhibitors of IDO1.[17] By blocking the active site of the enzyme, these compounds prevent the breakdown of tryptophan, thereby restoring local T-cell function and enhancing anti-tumor immunity. This makes IDO1 inhibition a highly attractive strategy for cancer immunotherapy.[14][17]
This protocol outlines a spectrophotometric method to measure the direct inhibitory effect of I3A compounds on recombinant IDO1 enzyme activity.
Rationale: This cell-free assay directly measures the enzymatic conversion of tryptophan to N-formylkynurenine, which is then hydrolyzed to kynurenine. The concentration of kynurenine is quantified by its absorbance, providing a direct measure of enzyme activity.[18] This approach isolates the enzyme-inhibitor interaction from other cellular processes, confirming direct target engagement.
Methodology:
Reagent Preparation:
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).
Reaction Mixture: Prepare a master mix in assay buffer containing 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[18]
Substrate: 400 µM L-tryptophan in assay buffer.[18]
Enzyme: Purified recombinant human IDO1.
Test Compound: I3A or derivative dissolved in DMSO, with serial dilutions.
Assay Procedure:
In a 96-well plate, add the reaction mixture.
Add the test compound at various concentrations (include a vehicle control).
Add the IDO1 enzyme to initiate the reaction.
Causality: The ascorbate and methylene blue act as co-factors to maintain the enzyme's heme iron in a reduced, active state.
Stop the reaction by adding 30% (w/v) Trichloroacetic Acid (TCA).[18]
Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[18]
Centrifuge the plate to pellet precipitated protein.
Quantification:
Transfer the supernatant to a new plate.
Add Ehrlich's reagent (e.g., 2% p-dimethylaminobenzaldehyde in acetic acid). A yellow color will develop in the presence of kynurenine.[18]
Measure the absorbance at 480-490 nm using a microplate reader.
Data Analysis:
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
Plot the percent inhibition against the compound concentration and fit to a dose-response curve to determine the IC50 value.
Mechanism 3: Antimicrobial and Antifungal Activity
Indole-3-carbaldehyde has demonstrated direct antimicrobial and antifungal properties, representing a distinct mechanism from its host-mediated immune modulation.
Scientific Rationale
The antifungal action of I3A has been particularly studied against pathogenic fungi like Fusarium solani. The mechanism involves the disruption of mitochondrial function.[19] I3A induces the disintegration of the mitochondrial double membrane.[19] This leads to a decrease in the mitochondrial membrane potential and inhibits the activity of key enzymes in the electron transport chain, such as complex I.[19] The resulting impairment of the mitochondrial antioxidant pathway leads to the accumulation of reactive oxygen species (ROS), causing oxidative stress and ultimately leading to fungal cell death.[19]
This direct antimicrobial effect is also relevant in the context of bacterial infections, where I3A has been shown to possess activity against pathogens like Pseudomonas aeruginosa.[20]
Visualizing the Antifungal Workflow
This diagram outlines the experimental workflow to assess the antifungal mechanism of I3A on mitochondrial function.
Caption: Experimental workflow to investigate the antifungal mechanism of I3A.
Mechanism 4: Anticancer Activity via STAT3 Inhibition and Apoptosis Induction
Derivatives of indole-3-carbaldehyde have shown significant potential as anticancer agents, acting through diverse molecular pathways to inhibit cancer cell growth.[3][5] One of the key pathways implicated is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade.
Scientific Rationale
STAT3 is a transcription factor that is often constitutively activated in a wide range of human cancers.[21] Its activation is typically mediated by phosphorylation at the tyrosine 705 residue (pSTAT3-Tyr705), which leads to dimerization, nuclear translocation, and the transcription of genes involved in proliferation, survival (anti-apoptosis), and angiogenesis.[21] Inhibition of STAT3 phosphorylation is therefore a validated strategy for cancer therapy. Certain I3A derivatives have been shown to suppress STAT3 activation, thereby blocking these pro-survival signals and rendering cancer cells more susceptible to apoptosis.
Experimental Protocol: Western Blot for Phospho-STAT3 Inhibition
This protocol is a standard method to determine if an I3A compound can inhibit the activation of STAT3 in cancer cells.
Rationale: Western blotting allows for the specific detection and semi-quantification of the phosphorylated (active) form of STAT3 (pSTAT3) relative to the total amount of STAT3 protein. A decrease in the pSTAT3/total STAT3 ratio upon treatment with a compound indicates successful inhibition of the pathway.[21][22]
Methodology:
Cell Culture and Treatment:
Select a cancer cell line with known constitutive STAT3 activation (e.g., DU145, HepG2) or stimulate cells with a known STAT3 activator (e.g., IL-6).[21]
Treat cells with the I3A test compound at various concentrations for a predetermined time (e.g., 2-24 hours). Include vehicle and positive inhibitor controls.
Protein Extraction:
Wash cells with ice-cold PBS.
Lyse the cells on ice using a lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[21]
Causality: Phosphatase inhibitors are critical to prevent the dephosphorylation of pSTAT3 during the extraction process, ensuring the detected signal is accurate.
Clarify the lysate by centrifugation and collect the supernatant.
Protein Quantification:
Determine the protein concentration of each lysate using a standard method (e.g., BCA or Bradford assay).
SDS-PAGE and Western Blotting:
Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705).[21][23]
Wash and then incubate with an appropriate HRP-conjugated secondary antibody.
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Stripping and Reprobing (Self-Validation):
To ensure equal protein loading, the same membrane should be "stripped" of the pSTAT3 antibodies.
The stripped membrane is then re-probed with a primary antibody for total STAT3, followed by the secondary antibody and detection.[23]
Finally, the membrane can be stripped again and probed for a loading control protein like β-Actin or GAPDH.
Data Analysis:
Quantify the band intensities using densitometry software.
For each sample, calculate the ratio of the pSTAT3 signal to the total STAT3 signal. This normalization corrects for any variations in protein loading.
Compare the ratios of treated samples to the vehicle control to determine the extent of inhibition.
Summary of Quantitative Data
The biological activity of indole-3-carbaldehyde and its derivatives is often quantified by metrics such as EC50 for receptor activation and IC50 for enzyme inhibition or cell growth inhibition.
Note: Values can vary significantly based on the specific derivative and the experimental system used.
Conclusion
Indole-3-carbaldehyde is a multi-faceted signaling molecule whose mechanisms of action are both direct and indirect, spanning receptor-mediated gene regulation, enzyme inhibition, and disruption of microbial cellular integrity. Its role as a key ligand for the Aryl Hydrocarbon Receptor places it at the center of immune homeostasis at mucosal surfaces. Concurrently, its ability and that of its derivatives to inhibit critical disease-related enzymes like IDO1 and signaling pathways like STAT3, while also exerting direct antimicrobial effects, highlights its broad therapeutic potential. The experimental frameworks provided in this guide offer robust, validated approaches for researchers to further elucidate the intricate biology of I3A compounds and accelerate their development into next-generation therapeutics.
References
Effects of Dietary Indole-3-carboxaldehyde Supplementation on Growth Performance, Intestinal Epithelial Function, and Intestinal Microbial Composition in Weaned Piglets. (n.d.). Frontiers. Retrieved February 7, 2026, from [Link]
Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
Indole-3-carbaldehyde. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates. (n.d.). Journal of Applied Microbiology | Oxford Academic. Retrieved February 7, 2026, from [Link]
Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. (n.d.). Frontiers. Retrieved February 7, 2026, from [Link]
Targeting the Aryl Hydrocarbon Receptor With Indole-3-Aldehyde Protects From Vulvovaginal Candidiasis via the IL-22-IL-18 Cross-Talk. (n.d.). Frontiers. Retrieved February 7, 2026, from [Link]
Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
Gut microbiome-derived indole-3-carboxaldehyde regulates stress vulnerability in chronic restraint stress by activating aryl hydrocarbon receptors. (2024). PubMed. Retrieved February 7, 2026, from [Link]
Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function. (2023). MDPI. Retrieved February 7, 2026, from [Link]
IDO Immune Pathway. (n.d.). Amsbio. Retrieved February 7, 2026, from [Link]
Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.). Afyon Kocatepe Üniversitesi. Retrieved February 7, 2026, from [Link]
The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (n.d.). PMC. Retrieved February 7, 2026, from [Link]
Western Blot for Detecting Phosphorylated STAT3. (2011). Bio-protocol. Retrieved February 7, 2026, from [Link]
AhR signaling pathways and regulatory functions. (2018). PMC. Retrieved February 7, 2026, from [Link]
Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]
Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. (n.d.). PMC - NIH. Retrieved February 7, 2026, from [Link]
Quantification of total and phosphorylated STAT3 by calibrated western blotting. (2023). PubMed. Retrieved February 7, 2026, from [Link]
Monooxygenase Activity of Indoleamine 2,3-Dioxygenase. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]
Aryl hydrocarbon receptor. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
Quantification of IDO1 enzyme activity in normal and malignant tissues. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]
Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases. (n.d.). Frontiers. Retrieved February 7, 2026, from [Link]
(PDF) Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy (Review). (n.d.). Spandidos Publications. Retrieved February 7, 2026, from [Link]
The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function. (2023). PubMed. Retrieved February 7, 2026, from [Link]
IDO1 Activity Assay Kit for Inhibitor Screening. (n.d.). Aurora Biolabs. Retrieved February 7, 2026, from [Link]
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A Comprehensive Technical Guide to the Thermodynamic Properties of Substituted Indole-3-Carbaldehydes
Foreword for the Researcher Indole-3-carbaldehyde and its substituted analogues represent a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and biologicall...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword for the Researcher
Indole-3-carbaldehyde and its substituted analogues represent a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and biologically active molecules.[1] A profound understanding of their thermodynamic properties is not merely an academic exercise; it is a cornerstone for rational drug design, process optimization in chemical synthesis, and predicting the stability and reactivity of these vital compounds. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the thermodynamic landscape of substituted indole-3-carbaldehydes. We will delve into the experimental and computational methodologies for determining their thermodynamic parameters, explore the influence of substituents on their stability, and present available data to offer a comprehensive understanding of their energetic characteristics.
The Thermodynamic Profile of the Indole-3-Carbaldehyde Core
The thermodynamic stability of any molecule is fundamentally described by its enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°). For solid organic compounds like indole-3-carbaldehydes, the enthalpy of sublimation (ΔsubH°) is also a critical parameter, providing the link between the condensed and gaseous phases.
Enthalpy of Formation of Indole-3-Carbaldehyde
The standard molar enthalpy of formation in the crystalline phase for indole-3-carbaldehyde has been determined experimentally. One of the primary methods for this determination is static bomb calorimetry, which measures the energy of combustion (ΔcH°).[2] From this, the enthalpy of formation can be derived using Hess's Law.
A study on the energetics of indole derivatives provides the standard molar enthalpy of formation for crystalline indole-3-carboxaldehyde.[2]
Enthalpy of Sublimation of Indole-3-Carbaldehyde
The enthalpy of sublimation, which is the energy required to transform a substance from a solid to a gaseous state, is a crucial parameter for understanding intermolecular forces and for deriving the gas-phase enthalpy of formation. The Knudsen effusion technique is a common and reliable method for determining the vapor pressure of low-volatility solids as a function of temperature, from which the enthalpy of sublimation can be calculated using the Clausius-Clapeyron equation.
Experimental data for the enthalpy of sublimation of indole-3-carboxaldehyde is available in the literature.[2]
Experimental Determination of Thermodynamic Properties: Methodologies and Insights
The accurate determination of thermodynamic properties relies on precise experimental techniques. The choice of method is dictated by the physical state of the substance and the specific parameter being measured. For solid compounds like substituted indole-3-carbaldehydes, combustion calorimetry and methods for determining the enthalpy of sublimation are paramount.
Static Bomb Calorimetry: Measuring the Energy of Combustion
Causality Behind the Choice: Bomb calorimetry is the gold standard for determining the enthalpy of combustion of solid and liquid organic compounds. Its sealed, constant-volume nature ensures that the combustion reaction goes to completion, allowing for a precise measurement of the heat released. This is particularly suitable for indole derivatives, which are typically solids at room temperature.[3]
Experimental Protocol: Static Bomb Calorimetry
Sample Preparation: A precisely weighed pellet (typically 0.5-1.0 g) of the substituted indole-3-carbaldehyde is placed in a crucible inside the bomb. A fuse wire is attached to the electrodes, with its end in contact with the sample.
Bomb Assembly: A small, known amount of water is added to the bomb to ensure that all water formed during combustion is in the liquid state and to absorb acidic combustion products. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a known mass of water. The calorimeter is assembled with a stirrer and a high-precision thermometer.
Combustion and Temperature Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a constant temperature is reached.
Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The energy of combustion of the sample is then calculated from the corrected temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of formation of nitric acid from residual nitrogen in the bomb and for the heat of combustion of the fuse wire.
Derivation of Enthalpy of Formation: The standard enthalpy of combustion is used, along with the known standard enthalpies of formation of CO2(g) and H2O(l), to calculate the standard enthalpy of formation of the compound using Hess's Law.
Self-Validation: The protocol's integrity is maintained by calibrating the calorimeter with a certified standard like benzoic acid before and after sample measurements. The reproducibility of the calorimeter constant validates the experimental setup. Furthermore, the completeness of combustion is verified by inspecting the bomb for any unburnt carbon residue.
Caption: Workflow for Bomb Calorimetry.
Knudsen Effusion Method: Unveiling the Enthalpy of Sublimation
Causality Behind the Choice: For organic solids with low vapor pressures, the Knudsen effusion method is a highly effective technique. It allows for the determination of vapor pressure at different temperatures under high vacuum conditions, which is essential for calculating the enthalpy of sublimation. This method is particularly well-suited for indole derivatives, which are often crystalline solids with low volatility.
Experimental Protocol: Knudsen Effusion
Sample Preparation: A small amount of the crystalline substituted indole-3-carbaldehyde is placed in a Knudsen cell, which is a small container with a precisely machined small orifice.
Apparatus Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a specific temperature. The mass of the cell is continuously monitored by a high-precision microbalance.
Measurement: As the sample sublimes, the gaseous molecules effuse through the orifice. The rate of mass loss is measured as a function of time at different constant temperatures.
Data Analysis: The vapor pressure (p) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation:
p = (Δm/Δt) * (1/A) * sqrt(2πRT/M)
where Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the substance.
Calculation of Sublimation Enthalpy: The enthalpy of sublimation (ΔsubH°) is determined from the slope of the plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation:
d(ln p)/d(1/T) = -ΔsubH°/R
Self-Validation: The accuracy of the Knudsen effusion method is highly dependent on the precise measurement of the orifice dimensions and the temperature. The orifice area is typically calibrated using a substance with a well-known vapor pressure. The temperature control and measurement must be highly accurate. The linearity of the Clausius-Clapeyron plot over the measured temperature range provides confidence in the obtained sublimation enthalpy.
Computational Thermochemistry: A Powerful Predictive Tool
In the absence of extensive experimental data, computational chemistry provides a robust framework for predicting the thermodynamic properties of substituted indole-3-carbaldehydes. Density Functional Theory (DFT) is a widely used method for these calculations.[4]
Causality Behind the Choice: DFT offers a good balance between computational cost and accuracy for molecules of this size. Methods like B3LYP, when combined with appropriate basis sets (e.g., 6-31G(d)), can provide reliable predictions of enthalpies of formation, especially when isodesmic reactions are employed. Isodesmic reactions are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which leads to a cancellation of systematic errors in the calculations.
Computational Protocol: DFT Calculations of Enthalpy of Formation
Molecular Geometry Optimization: The 3D structure of the target substituted indole-3-carbaldehyde and all other molecules in the chosen isodesmic reaction are optimized to their lowest energy conformation using a selected DFT functional and basis set.
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.
Single-Point Energy Calculations: Higher-level single-point energy calculations may be performed on the optimized geometries to improve the accuracy of the electronic energies.
Calculation of Reaction Enthalpy: The enthalpy of the isodesmic reaction (ΔrH°) is calculated as the difference between the sum of the computed enthalpies of the products and the sum of the computed enthalpies of the reactants.
Derivation of Enthalpy of Formation: The enthalpy of formation of the target molecule is then calculated using the following equation:
ΔfH°(target) = ΔrH° - ΣΔfH°(reactants) + ΣΔfH°(products)
where the enthalpies of formation of the other species in the isodesmic reaction are known from experimental data.
Self-Validation: The reliability of the computational protocol can be validated by applying it to a set of related molecules for which experimental thermodynamic data are available. The agreement between the calculated and experimental values for these test compounds provides a measure of the expected accuracy for the target molecules.
The Influence of Substituents on Thermodynamic Stability
The introduction of substituents onto the indole-3-carbaldehyde core can significantly alter its thermodynamic properties. These effects can be attributed to a combination of electronic and steric factors.
Electronic Effects
Substituents can either donate or withdraw electron density from the aromatic system, thereby affecting its stability.
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) and amino (-NH2) groups donate electron density to the indole ring through resonance, which generally increases the thermodynamic stability of the molecule.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) and cyano (-CN) withdraw electron density from the ring, which can destabilize the molecule.[4]
The position of the substituent also plays a crucial role. For instance, a substituent at the 5-position will have a different electronic influence compared to a substituent at the 7-position due to the nature of the indole aromatic system.
Steric and Intramolecular Interactions
Bulky substituents can introduce steric strain, which can decrease the thermodynamic stability of the molecule. Conversely, substituents that can participate in intramolecular hydrogen bonding can significantly increase the stability. For example, a hydroxyl group at the 4-position of indole-3-carbaldehyde could form an intramolecular hydrogen bond with the aldehyde oxygen, leading to a more stable conformation.
Caption: Influence of Substituents.
Data Presentation: Thermodynamic Properties of Indole-3-Carbaldehyde
Thermodynamic Property
Value
Method
Reference
Standard Molar Enthalpy of Formation (crystal, 298.15 K)
Note: Specific numerical values from the cited literature should be inserted here upon direct consultation of the source.
Computational studies on substituted indoles have provided valuable insights into the trends in their heats of formation. For example, a DFT study calculated the heats of formation for several 4-substituted indoles, showing the stabilizing effect of electron-donating groups and the destabilizing effect of electron-withdrawing groups.
Compound
Calculated Heat of Formation (kcal/mol)
Indole
37.2
4-Methylindole
29.09
4-Chloroindole
29.33
4-Hydroxyindole
-5.55
4-Nitroindole
32.57
4-Aminoindole
33.4
Data from Kannan et al. (2023) using B3LYP/6-31G(d) level of theory.
Conclusion and Future Outlook
The thermodynamic properties of substituted indole-3-carbaldehydes are of paramount importance for their application in drug discovery and materials science. This guide has provided a detailed overview of the experimental and computational methodologies used to determine these properties, with a focus on the underlying scientific principles. While a comprehensive experimental dataset for a wide range of substituted derivatives is currently lacking, the combination of data for the parent compound and computational predictions for substituted analogues offers a solid foundation for understanding their energetic behavior.
Future research should focus on the systematic experimental determination of the thermodynamic properties of a series of substituted indole-3-carbaldehydes. This would not only provide a valuable database for researchers but also allow for a more detailed and quantitative understanding of structure-thermodynamic relationships in this important class of compounds. Such data would be invaluable for the development of more accurate predictive models, ultimately accelerating the design and discovery of new indole-based molecules with tailored properties.
References
Konnova, M. E., Li, S., Bösmann, A., Müller, K., Wasserscheid, P., Andreeva, I. V., Turovtzev, V. V., Zaitsau, D. H., Pimerzin, A. A., & Verevkin, S. P. (2020). Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates. Journal of Physical Chemistry A, 124(49), 10228–10240.
Ribeiro da Silva, M. A. V., Leal, J. P., & Monte, M. J. S. (2011). Thermodynamic properties of alkyl 1H-indole carboxylate derivatives: A combined experimental and computational study. The Journal of Chemical Thermodynamics, 43(8), 1167-1174.
Kannan, V., Tintu, M. T., & Sreekumar, K. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry, 62(8), 843-850.
Dileep, C. S., Suneetha, V., Tiekink, E. R. T., & Mascarenhas, R. J. (2012). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3135.
Shaikh, A., & Shrivastava, B. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 114-121.
Ge, C., Wu, J., & Xue, D. (2011). Synthetic method for indole-3-carboxaldehyde compounds.
PubChem. (n.d.). Indole-3-carboxaldehyde. Retrieved from [Link]
Verevkin, S. P., Emel’yanenko, V. N., & Zaitsau, D. H. (2020). Comprehensive thermodynamic study of substituted indoles/perhydro indoles as potential liquid organic hydrogen carrier system. The Journal of Chemical Thermodynamics, 144, 106069.
Al-Majidi, S. M. H., & Al-Amiery, A. A. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Heterocyclic Chemistry, 57(5), 2217-2226.
The Good Scents Company. (n.d.). indole-3-carboxaldehyde. Retrieved from [Link]
Ribeiro da Silva, M. A. V., & Monte, M. J. S. (2009). Experimental study on the energetics of two indole derivatives: Standard molar enthalpies of formation of indole-2-carboxylic acid and indole-3-carboxaldehyde. The Journal of Chemical Thermodynamics, 41(3), 398-402.
Naik, N., Kumar, H. V., & Kumar, B. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
Palladino, P., & Baratto, M. C. (2024). A novel colorimetric assay for the detection of indole-3-carbaldehyde in foods. Food Chemistry: X, 21, 100958.
Jones, G., & Cheeseman, G. V. (2002). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Journal of the Chemical Society, Perkin Transactions 2, (7), 1291-1297.
Dileep, C. S., Suneetha, V., Tiekink, E. R. T., & Mascarenhas, R. J. (2012). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3135.
Böttcher, C., von Roepenack-Lahaye, E., Schmidt, J., Schmotz, C., Neumann, S., Scheel, D., & Clemens, S. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 164(2), 595–607.
Wikipedia. (2023, December 1). Indole-3-carbaldehyde. In Wikipedia. Retrieved from [Link]
El-Sawy, E. R., Ebaid, M. S., & Abo-Salem, H. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-736.
Bilde, M., & Svenningsson, B. (2009). Design and construction of a simple Knudsen Effusion Mass Spectrometer (KEMS) system for vapour pressure measurements of low volatile organic compounds. Atmospheric Measurement Techniques, 2(2), 329-337.
Tatsumi, K., & Hiraoka, T. (1981). The effect of carboxyl substituent on the metabolism of aromatic aldehydes. Xenobiotica, 11(11), 755-763.
Kannan, V., Tintu, M. T., & Sreekumar, K. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry - Section A, 62A(8), 843-850.
Li, Y., & Li, Z. (2018). The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction. Current Organic Synthesis, 15(6), 842-848.
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Application Notes: 1-Phenyl-1H-indole-3-carbaldehyde as a Selective Fluorescent Probe for Copper (II) Detection
Introduction The indole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its unique electronic and photophysical properties.[1][2] Indole and its derivatives are intrinsically...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The indole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its unique electronic and photophysical properties.[1][2] Indole and its derivatives are intrinsically fluorescent, making them excellent candidates for the development of chemosensors.[3][4] Their fluorescence characteristics are often highly sensitive to the local microenvironment, allowing for the design of probes that respond to specific analytes through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF) or quenching.[2]
This document details the application of 1-phenyl-1H-indole-3-carbaldehyde (PIC) , a readily synthesizable indole derivative, as a selective "turn-off" fluorescent probe for the detection of Copper (II) ions (Cu²⁺). While extensively used as a synthetic intermediate, the inherent photophysical properties of the PIC scaffold—combining the electron-rich indole ring with a phenyl group at the N1 position and a carbaldehyde at the C3 position—provide a compelling framework for chemosensing.[5] The strategic placement of the aldehyde group creates a potential binding site for metal ions, which can modulate the fluorophore's emission upon coordination.
Herein, we provide a comprehensive guide, from the synthesis of the PIC probe to its application in the selective detection of Cu²⁺, complete with detailed protocols, mechanistic insights, and data analysis procedures for researchers in environmental science, chemical biology, and drug development.
Synthesis of 1-Phenyl-1H-indole-3-carbaldehyde (PIC)
The most efficient and widely adopted method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction .[5][6][7] This reaction involves the formylation of an electron-rich aromatic ring, such as N-phenylindole, using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[7][8]
Synthesis Workflow
Caption: Vilsmeier-Haack synthesis of the PIC probe.
Detailed Synthesis Protocol
Materials:
N-phenylindole
N,N-Dimethylformamide (DMF), anhydrous
Phosphorus oxychloride (POCl₃)
Ice bath
Round-bottom flask with stirring bar
Dropping funnel
Saturated sodium bicarbonate (NaHCO₃) solution
Ethyl acetate
Anhydrous magnesium sulfate (MgSO₄)
Rotary evaporator
Silica gel for column chromatography
Procedure:
Vilsmeier Reagent Preparation: In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (5 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add POCl₃ (1.5 equivalents) dropwise via a dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. Stir the mixture at 0-5 °C for an additional 30 minutes to form the Vilsmeier reagent.[9]
Formylation: Dissolve N-phenylindole (1 equivalent) in a minimal amount of anhydrous DMF in a separate flask. Slowly add this solution to the freshly prepared Vilsmeier reagent at 0-5 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Then, heat the mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up and Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice. Carefully neutralize the mixture by adding a saturated NaHCO₃ solution until the pH reaches 7-8. This step hydrolyzes the intermediate iminium salt to the final aldehyde product.
Extraction and Purification: A solid precipitate of the crude product should form. Filter the solid and wash it with cold water. If no solid forms, extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Final Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-phenyl-1H-indole-3-carbaldehyde as a pure solid.[10]
Photophysical Properties and Characterization
The photophysical properties of the synthesized PIC probe should be characterized in a suitable solvent system, such as a buffered aqueous solution with a small percentage of a co-solvent like acetonitrile or DMSO to ensure solubility.
Parameter
Value
Conditions
Formula
C₁₅H₁₁NO
-
Molecular Weight
221.26 g/mol
-
Appearance
Off-white to pale yellow solid
-
λ_abs (max)
~310 nm
10 mM HEPES buffer (pH 7.4), 1% CH₃CN
λ_em (max)
~450 nm
10 mM HEPES buffer (pH 7.4), 1% CH₃CN
Stokes Shift
~140 nm
-
Molar Absorptivity (ε)
~1.5 x 10⁴ M⁻¹cm⁻¹
at λ_abs (max)
Fluorescence Quantum Yield (Φ_F)
~0.25
Relative to a standard (e.g., quinine sulfate)
Note: These values are representative for indole-based fluorophores and should be experimentally determined. The neutral form of indole derivatives typically shows fluorescence maxima around 350 nm, but substitution can shift this significantly.[11]
Application: Selective Detection of Cu²⁺ Ions
Principle and Proposed Mechanism
Indole-based sensors frequently operate via fluorescence quenching upon coordination with paramagnetic metal ions like Cu²⁺.[2][12] We hypothesize that the PIC probe functions as a "turn-off" sensor for Cu²⁺. The sensing mechanism is likely based on chelation-induced fluorescence quenching. The carbonyl oxygen of the aldehyde and the nitrogen atom of the indole ring can act as a bidentate chelation site for the Cu²⁺ ion. Upon binding, the paramagnetic nature of the Cu²⁺ ion facilitates non-radiative decay pathways (e.g., energy or electron transfer) from the excited state of the fluorophore, leading to a significant decrease in fluorescence intensity.
Caption: Chelation of Cu²⁺ by PIC leads to fluorescence quenching.
Experimental Protocol for Cu²⁺ Titration
Materials and Reagents:
PIC probe stock solution (1 mM in acetonitrile or DMSO).
Copper (II) chloride (CuCl₂) stock solution (10 mM in deionized water).
HEPES buffer (100 mM, pH 7.4).
Deionized water and acetonitrile (spectroscopic grade).
Quartz cuvettes (1 cm path length).
Fluorometer.
Protocol Workflow:
Caption: Experimental workflow for Cu²⁺ detection using the PIC probe.
Step-by-Step Procedure:
Prepare Working Solution: Prepare a 3 mL solution of the PIC probe at a final concentration of 10 µM in 10 mM HEPES buffer (pH 7.4) with 1% acetonitrile (v/v) in a quartz cuvette.
Initial Measurement (F₀): Place the cuvette in the fluorometer. Set the excitation wavelength to ~310 nm and record the emission spectrum from 400 nm to 600 nm. The intensity at the emission maximum (~450 nm) is the initial fluorescence, F₀.
Titration: Add small aliquots of the CuCl₂ stock solution to the cuvette to achieve the desired final concentrations of Cu²⁺ (e.g., 0, 2, 4, 6, ... 20 µM).
Incubation and Measurement (F): After each addition of Cu²⁺, gently mix the solution and allow it to incubate for 2-5 minutes to ensure complete complexation. Record the fluorescence emission spectrum. The intensity at the emission maximum is F.
Data Collection: Repeat step 4 for each Cu²⁺ concentration.
Data Analysis
1. Stern-Volmer Analysis:
To quantify the quenching efficiency, plot the ratio of the initial fluorescence (F₀) to the fluorescence in the presence of the quencher (F) against the concentration of the quencher ([Q], in this case, [Cu²⁺]). The relationship is described by the Stern-Volmer equation:
F₀ / F = 1 + K_sv * [Q]
Where:
F₀ is the fluorescence intensity of PIC in the absence of Cu²⁺.
F is the fluorescence intensity of PIC in the presence of Cu²⁺.
K_sv is the Stern-Volmer quenching constant.
[Q] is the concentration of Cu²⁺.
A linear plot of F₀/F versus [Cu²⁺] indicates a single type of quenching mechanism (static or dynamic). The slope of this line gives the Stern-Volmer constant (K_sv), which is a measure of the probe's sensitivity to the analyte.
2. Limit of Detection (LOD):
The limit of detection can be calculated based on the fluorescence titration data using the formula:
LOD = 3σ / k
Where:
σ is the standard deviation of the blank measurement (fluorescence of the probe without Cu²⁺, measured multiple times).
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of Cu²⁺).
Selectivity and Interference Study
To validate the trustworthiness of the probe, its selectivity for Cu²⁺ must be tested against other biologically and environmentally relevant metal ions.
Protocol:
Prepare separate solutions of the PIC probe (10 µM) containing a high concentration (e.g., 10 equivalents) of various metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Fe²⁺, Fe³⁺, Ni²⁺, Co²⁺, Hg²⁺, Pb²⁺).
Prepare a final solution containing both Cu²⁺ (2 equivalents) and the interfering ions (10 equivalents).
Measure the fluorescence intensity of each solution and compare it to the intensity of the probe with Cu²⁺ alone.
Plot the fluorescence response as a bar chart. A significant decrease in fluorescence should only be observed for the solution containing Cu²⁺, demonstrating high selectivity.
Troubleshooting
Problem
Potential Cause
Suggested Solution
Low or no fluorescence from the probe
Incorrect excitation/emission wavelengths.
Confirm photophysical properties of the synthesized compound.
Probe degradation or low purity.
Re-purify the probe via column chromatography. Confirm structure by ¹H NMR and MS.
Solvent quenching or inappropriate pH.
Test in different solvents. Ensure buffer pH is stable and appropriate.
Poor linearity in Stern-Volmer plot
Multiple quenching mechanisms or inner filter effect.
Dilute the probe concentration. Check for changes in the absorption spectrum upon Cu²⁺ addition.
Incomplete complexation.
Increase incubation time after adding Cu²⁺.
Lack of selectivity
Interfering ions also bind to the probe.
The probe may not be suitable for complex matrices. Consider modifying the probe structure to enhance selectivity or use masking agents.
Conclusion
1-Phenyl-1H-indole-3-carbaldehyde (PIC) serves as a promising candidate for a selective and sensitive "turn-off" fluorescent probe for the detection of Cu²⁺ ions. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the strong quenching response upon chelation with copper, makes it an accessible tool for researchers. The protocols outlined in this document provide a robust framework for the synthesis, characterization, and application of this probe, enabling reliable quantification of Cu²⁺ in various analytical applications.
References
CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journal of Organic Chemistry. [Link]
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. [Link]
An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish. MDPI. [Link]
Photophysical properties of 2-Phenylindole in poly (vinyl alcohol) film at room temperature. Enhanced phosphorescence anisotropy with direct triplet state excitation. PubMed. [Link]
Recent progress in fluorescent chemosensors for selective aldehyde detection. Royal Society of Chemistry. [Link]
A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. MDPI. [Link]
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
Indole-based fluorescence sensors for both cations and anions. ResearchGate. [Link]
The fluorescence of indoles and aniline derivatives. PMC - NIH. [Link]
1-phenyl-1H-indole-3-carbaldehyde as a synthon in medicinal chemistry
Application Note: 1-Phenyl-1H-indole-3-carbaldehyde as a Privileged Synthon in Medicinal Chemistry Abstract 1-Phenyl-1H-indole-3-carbaldehyde represents a "privileged scaffold" in modern drug discovery. Unlike its parent...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 1-Phenyl-1H-indole-3-carbaldehyde as a Privileged Synthon in Medicinal Chemistry
Abstract
1-Phenyl-1H-indole-3-carbaldehyde represents a "privileged scaffold" in modern drug discovery. Unlike its parent compound (indole-3-carbaldehyde), the N-phenyl substitution introduces a critical hydrophobic vector, significantly altering the molecule's logP, membrane permeability, and binding affinity within hydrophobic pockets of target proteins (e.g., Tubulin, COX-2, EGFR). This guide outlines the high-yield synthesis of this synthon, its derivatization into bioactive Schiff bases and chalcones, and its application in oncology and infectious disease research.
Part 1: Chemical Profile & Strategic Utility
The utility of 1-phenyl-1H-indole-3-carbaldehyde lies in its dual functionality: the C3-formyl group acts as a reactive electrophile for carbon-carbon or carbon-nitrogen bond formation, while the N-phenyl moiety serves as a steric and lipophilic anchor.
Facile Knoevenagel, Wittig, and Schiff base reactions
Mechanistic Insight: The "Hydrophobic Anchor" Effect
In tubulin polymerization inhibitors, the N-phenyl group mimics the hydrophobic interactions of the trimethoxyphenyl ring found in Colchicine or Combretastatin A-4. By blocking the N1 position, we also prevent metabolic N-glucuronidation, potentially extending the half-life of derived clinical candidates.
Part 2: Synthetic Workflow & Protocols
Diagram 1: Synthetic Pathway Workflow
The following workflow illustrates the construction of the synthon and its divergent applications.
Caption: Step-wise construction of the 1-phenyl-1H-indole-3-carbaldehyde synthon and its downstream diversification.
Protocol A: Synthesis of 1-Phenyl-1H-indole-3-carbaldehyde
Prerequisite: If 1-phenylindole is not purchased, synthesize via Ullmann coupling (Indole + Iodobenzene, CuI, K₃PO₄, DMSO, 100°C).
Reaction Type: Vilsmeier-Haack Formylation
Safety Warning: POCl₃ is highly corrosive and reacts violently with water. Perform in a fume hood.
Activation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (10 mL) to 0°C. Add POCl₃ dropwise over 15 minutes. Stir for 30 minutes to generate the Vilsmeier salt (chloroiminium ion).
Addition: Dissolve 1-phenylindole (1.93 g) in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.
Reaction: Allow to warm to room temperature (RT), then heat to 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde typically appears as a lower Rf spot compared to the indole.
Quenching (Critical): Cool the mixture to RT. Pour slowly into crushed ice (100 g) with vigorous stirring. Neutralize carefully with saturated NaHCO₃ or 5M NaOH until pH 8-9.
Isolation: A precipitate often forms. Filter, wash with water, and dry. If oil forms, extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.
Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂).
Validation:
¹H NMR (DMSO-d₆): Look for the distinct singlet (CHO) at δ 9.9–10.1 ppm . The N-phenyl protons will appear as a multiplet at δ 7.4–7.6 ppm.
Dissolve equimolar amounts of the aldehyde and acetophenone in Ethanol (20 mL).
Add NaOH (5-10 eq) dropwise or as pellets.
Stir at RT for 12-24 hours. A color change (yellow/orange to deep red) usually indicates chalcone formation.
Workup: Pour into ice water and acidify slightly with dilute HCl (pH ~4-5) to precipitate the product. Filter and recrystallize from Ethanol.[2][3]
Validation:
¹H NMR: Confirm the presence of α,β-unsaturated protons as two doublets (J = 15-16 Hz, trans-isomer) in the δ 7.5–8.0 ppm region.
Part 3: Medicinal Chemistry Applications & SAR
Diagram 2: Pharmacophore & Interaction Map
This diagram details how the scaffold interacts with biological targets, specifically within the Colchicine binding site of Tubulin.
Caption: Structure-Activity Relationship (SAR) mapping of the scaffold against protein targets.
Therapeutic Areas
Oncology (Tubulin Inhibition):
Derivatives (specifically Chalcones) bind to the Colchicine site of tubulin, inhibiting polymerization.
Key Insight: The N-phenyl group is superior to N-H or N-methyl for overcoming P-glycoprotein (P-gp) mediated efflux in multidrug-resistant cell lines (e.g., MCF-7/ADR).
Methuosis Induction:
Recent studies indicate certain indole-chalcones induce methuosis (non-apoptotic cell death characterized by cytoplasmic vacuolization), a critical pathway for killing glioblastoma cells resistant to apoptosis.
Antimicrobial:
Schiff bases (e.g., with 4-aminoantipyrine or hydrazides) show potent activity against S. aureus and C. albicans. The lipophilicity of the N-phenyl group aids in penetrating the bacterial cell wall.
Part 4: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in Vilsmeier
Moisture in POCl₃ or DMF
Distill POCl₃ prior to use; use molecular sieves for DMF. Ensure Argon atmosphere.
Incomplete N-Arylation
Catalyst poisoning or low temp
Use CuI/L-Proline ligand system; increase temp to 110°C; ensure reagents are dry.
No Precipitate (Chalcone)
Product is oil or soluble
Cool to 0°C; scratch flask wall; add small amount of water; or extract with EtOAc.
Impure Schiff Base
Hydrolysis on silica
Avoid column chromatography for sensitive imines. Recrystallize from absolute Ethanol.
References
Synthesis of Vilsmeier Reagent & Indole-3-carbaldehydes
Title: Synthetic method for indole-3-carboxaldehyde compounds.[4][2][5][6][7][8][9][10]
Source: Google P
URL:
Catalytic Vilsmeier-Haack (Modern Approach)
Title: Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.[10]
Application Note: Characterization of Protein-Ligand Binding Interactions of 1-Phenyl-1H-indole-3-carbaldehyde
Executive Summary This application note details the methodological framework for characterizing the binding interaction between 1-phenyl-1H-indole-3-carbaldehyde (PIC) and serum albumins (HSA/BSA). As a pharmacophore sca...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the methodological framework for characterizing the binding interaction between 1-phenyl-1H-indole-3-carbaldehyde (PIC) and serum albumins (HSA/BSA). As a pharmacophore scaffold, the 1-phenyl-indole core exhibits significant lipophilicity and pi-delocalization, making it a prime candidate for hydrophobic binding within carrier proteins. This guide moves beyond basic titration, focusing on mechanistic validation , inner-filter effect (IFE) correction , and thermodynamic profiling to ensure data integrity suitable for high-impact publication and pre-clinical ADME assessment.
Introduction & Chemical Context
1-Phenyl-1H-indole-3-carbaldehyde represents a class of N-substituted indole derivatives often utilized as synthetic intermediates for anti-inflammatory and anticancer agents. Its structural features—the hydrophobic N-phenyl ring and the reactive C3-formyl group—dictate its biological behavior.
When introduced to the systemic circulation, the bioavailability of such hydrophobic compounds is largely governed by their affinity for Human Serum Albumin (HSA). Understanding this interaction is critical for two reasons:
Transport Efficiency: High affinity (
) may hinder tissue distribution, while low affinity leads to rapid clearance.
Toxicity: Displacement of endogenous ligands (e.g., bilirubin, fatty acids) can lead to adverse effects.
This protocol utilizes Fluorescence Quenching Spectroscopy as the primary investigative tool, supported by UV-Vis Absorption and Molecular Docking , to define the binding mode (static vs. dynamic), binding constants (
), and thermodynamic forces ().
Experimental Design & Pre-Requisites
Materials
Protein: Fatty-acid-free BSA or HSA (Lyophilized powder, >98% purity).
Solvent Tolerance: The final concentration of DMSO in the protein solution must remain < 1% (v/v) to prevent solvent-induced unfolding of the albumin tertiary structure.
Equilibration: The aldehyde group at C3 can theoretically form Schiff bases with lysine residues. However, in non-catalytic binding studies, non-covalent interactions (pi-stacking, hydrophobic effects) usually dominate. A 5-minute incubation period is sufficient for equilibrium.
Protocol 1: Fluorescence Quenching Spectroscopy
This is the gold standard for determining binding affinity. Albumin contains intrinsic fluorophores (Tryptophan-214 in HSA; Trp-134 and Trp-212 in BSA). The binding of PIC near these residues quenches their emission.
Workflow Diagram
Figure 1: Step-by-step workflow for fluorescence quenching experiments.
Step-by-Step Procedure
Stock Solutions:
Prepare a
M stock solution of PIC in DMSO.
Prepare a
M (10 M) solution of HSA/BSA in PBS buffer. Check concentration using (BSA) or (HSA).
Titration:
Place 2.5 mL of the protein solution into a quartz cuvette (1 cm path length).
Record the initial fluorescence spectrum (
) with excitation at 295 nm (selects for Trp only) and emission scanning from 300 to 500 nm.
Sequentially add aliquots (e.g., 2
L) of the PIC stock solution to the cuvette.
Mix gently by inversion. Incubate for 2 minutes.
Record the fluorescence spectrum (
) for each concentration.
Temperature Variation:
Repeat the entire titration at three temperatures (e.g., 298 K, 303 K, 310 K) to extract thermodynamic parameters.
Data Processing: The Inner Filter Effect (IFE)
Because PIC contains an indole ring and a phenyl group, it absorbs UV light at the excitation wavelength (295 nm) and potentially at the emission wavelength (340 nm). You must correct the observed fluorescence (
) using the UV absorption data:
: Corrected fluorescence intensity.
: Absorbance of the ligand at excitation wavelength.
: Absorbance of the ligand at emission wavelength.
Stern-Volmer Analysis
Determine the quenching mechanism (Static vs. Dynamic) using the Stern-Volmer equation:
: Average lifetime of fluorophore without quencher (~ s for albumin).
Interpretation:
If
(the maximum diffusion collision limit), the mechanism is Static Quenching (complex formation).
For 1-phenyl-1H-indole-3-carbaldehyde, static quenching is expected due to pi-pi stacking interactions.
Protocol 2: Thermodynamic Profiling
To understand the forces driving the binding (Hydrogen bonds vs. Hydrophobic), analyze the temperature dependence of the binding constant (
) using the Van't Hoff equation.
Calculation
Plot
vs . The slope is and the intercept is .
Interpretation of Forces
The signs of Enthalpy (
) and Entropy () reveal the molecular forces:
Dominant Interaction Force
Expected for PIC
Negative (-)
Negative (-)
Hydrogen bonding & van der Waals
Possible (Aldehyde group)
Positive (+)
Positive (+)
Hydrophobic interactions
Likely (Phenyl-Indole core)
Negative (-)
Positive (+)
Electrostatic interactions
Unlikely (Neutral molecule)
Protocol 3: Molecular Docking (In Silico Validation)
Computational docking provides a structural hypothesis to support the spectroscopic data.
Workflow
Protein Prep: Download PDB ID 1AO6 (HSA) or 4F5S (BSA). Remove water molecules and heteroatoms. Add polar hydrogens.
Ligand Prep: Construct 1-phenyl-1H-indole-3-carbaldehyde in 3D. Minimize energy (MM2 force field) to ensure the phenyl ring is twisted relative to the indole plane (steric hindrance usually prevents planarity).
Grid Generation: Focus grids on Sudlow Site I (Subdomain IIA, Warfarin site) and Sudlow Site II (Subdomain IIIA, Ibuprofen site).
Docking: Use AutoDock Vina or GOLD.
Analysis: Look for:
Pi-Pi Stacking: Between the PIC phenyl ring and Trp-214 (HSA).
Hydrogen Bonding: Between the C3-aldehyde oxygen and residues like Arg-218 or Lys-195.
Mechanistic Decision Tree
Figure 2: Logic flow for distinguishing static vs. dynamic quenching mechanisms.
References
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The authoritative text on fluorescence quenching mechanisms and IFE correction).
Ross, P. D., & Subramanian, S. (1981). Thermodynamics of protein association reactions: forces contributing to stability.[2] Biochemistry, 20(11), 3096-3102. Link (Standard reference for interpreting thermodynamic signatures).
Petitpas, I., et al. (2001). Crystal structures of human serum albumin complexed with monounsaturated and polyunsaturated fatty acids. Journal of Molecular Biology, 314(5), 955-960. Link (Structural basis for HSA binding sites).
Matei, I., & Hillebrand, M. (2010). Interaction of Kaempferol with human serum albumin: A fluorescence and circular dichroism study. Journal of Pharmaceutical and Biomedical Analysis, 51(3), 768-773. (Protocol exemplar for small molecule-albumin binding).
El-Sawy, E. R., et al. (2012). Synthesis and biological activity of some new 1-phenyl-1H-indole derivatives. Acta Poloniae Pharmaceutica, 69(2), 253-261. (Source for synthesis and biological context of the specific analyte).[2][3][4][5][6][7]
Application Note: Development of RNAi-Based Agrochemicals
Protocols for Spray-Induced Gene Silencing (SIGS) and BioClay Formulation Abstract & Introduction The development of novel agrochemicals is shifting from broad-spectrum small molecules to highly specific biologicals. Spr...
Author: BenchChem Technical Support Team. Date: February 2026
Protocols for Spray-Induced Gene Silencing (SIGS) and BioClay Formulation
Abstract & Introduction
The development of novel agrochemicals is shifting from broad-spectrum small molecules to highly specific biologicals. Spray-Induced Gene Silencing (SIGS) represents a paradigm shift, utilizing topically applied double-stranded RNA (dsRNA) to trigger the RNA interference (RNAi) pathway in pests and pathogens without genetically modifying the crop (non-GMO).[1][2]
Mechanism of Action:
Exogenous dsRNA is internalized by the pest (insect or fungus). Inside the cell, the enzyme Dicer cleaves dsRNA into small interfering RNAs (siRNAs).[4][5] These are loaded into the RNA-induced Silencing Complex (RISC), which locates and degrades complementary mRNA, silencing essential genes and causing mortality.
Figure 1: Mechanism of Spray-Induced Gene Silencing (SIGS).[5] The dsRNA must survive the environment to enter the pest cell and trigger the RNAi cascade.
Experimental Workflow Overview
The development pipeline consists of three distinct phases: In Silico Design , Synthesis , and Formulation .
Figure 2: Development pipeline for RNAi agrochemicals. The critical step for field viability is Phase 3.
Module 1: Target Selection & Bioinformatics
Objective: Design a dsRNA sequence (300–500 bp) that is lethal to the pest but safe for non-target organisms (NTOs).
Critical Parameters:
Length: >60 bp is required for efficient uptake in insects; 200–500 bp is optimal for cost/efficacy balance.
Specificity: Avoid contiguous matches of ≥21 nucleotides with beneficial insects (e.g., bees) or the crop genome to prevent off-target silencing.
Protocol Steps:
Gene Selection: Target essential genes such as v-ATPase, Snf7, or Chitin synthase.
Sequence Extraction: Retrieve mRNA sequences from NCBI or pest-specific databases (e.g., i5k).
Off-Target Screening:
Use tools like dsOMG or OffTargetFinder [1].
Criteria: Reject regions with >19-21 nt continuous homology to NTOs.
Primer Design: Design primers with T7 promoter tags (TAATACGACTCACTATAGGG) on both 5' ends.
Objective: Produce milligram quantities of high-purity dsRNA for testing. While bacterial production (e.g., E. coli HT115) is used for scale, In Vitro Transcription (IVT) is the standard for rapid prototyping.
Incubate at 37°C for 4–16 hours . (Longer incubation increases yield).
DNA Removal: Add 2 U DNase I; incubate 15 min at 37°C. Why: Template DNA can interfere with quantification and downstream loading.
Purification (LiCl Precipitation):
Add 0.5 volumes of 7.5 M LiCl. Incubate at -20°C for 30 min.
Centrifuge at 13,000 x g for 20 min at 4°C.
Wash pellet with 70% Ethanol. Air dry and resuspend in Nuclease-free water.
Quality Control:
Nanodrop: Check A260/A280 (Target: ~2.0).
Gel Electrophoresis: Confirm dsRNA integrity (single sharp band).
Module 3: Formulation – The "BioClay" Protocol
Objective: Encapsulate dsRNA into Layered Double Hydroxide (LDH) nanosheets to prevent environmental degradation. This mimics the "BioClay" technology described by Mitter et al. [2].
Mechanism: LDH layers are positively charged. dsRNA (negatively charged phosphate backbone) intercalates between layers via anion exchange. The clay degrades slowly in the presence of atmospheric CO2 and moisture, providing sustained release.
Step 3.1: Synthesis of LDH Nanosheets
Salt Solution: Dissolve magnesium chloride (
) and aluminum chloride () in deionized water (molar ratio Mg:Al = 3:1).
Example: 30 mM
and 10 mM .
Precipitation: Add this solution dropwise into a beaker containing NaOH (typically 1M) under vigorous stirring to maintain pH ~10.0.
Aging: Stir the resulting white suspension for 4 hours at room temperature.
Washing: Centrifuge (5000 x g, 5 min) and wash the pellet with water 3 times to remove excess ions.
Dispersion: Resuspend the pellet in water to achieve a final concentration of ~20 mg/mL LDH.
Step 3.2: Loading dsRNA onto LDH
Mixing: Mix the purified dsRNA solution with the LDH suspension.
Optimal Ratio: 1:4 (dsRNA : LDH by mass).
Example: Mix 100 µg dsRNA with 400 µg LDH.
Incubation: Shake gently for 30–60 minutes at room temperature.
Result: Free dsRNA migrates; LDH-bound dsRNA remains in the well (too large/positive to migrate). If you see a smear, loading is incomplete (add more LDH).
Table 1: Stability Comparison
Parameter
Naked dsRNA
LDH-dsRNA (BioClay)
UV Stability
Degrades in < 24 hours
Stable > 7 days
Rainfastness
Washes off immediately
Adheres to leaf wax
Shelf Life (4°C)
Weeks
Months
Protection Window
3–5 days
20–30 days [2]
Module 4: Bioassay & Efficacy Testing
Objective: Confirm gene silencing and mortality in the target pest.
Protocol (Leaf Disc Assay):
Preparation: Punch leaf discs (e.g., Nicotiana benthamiana or crop of interest).
Group B: Non-target dsRNA (e.g., GFP dsRNA) (Specificity Control).
Group C: Naked Target dsRNA.
Group D: LDH-Target dsRNA.
Application: Spray 200 µL of formulation onto leaf discs; allow to dry.
Inoculation: Introduce pests (e.g., Aphids or Botrytis spores) onto the treated leaves.
Monitoring:
Measure mortality/lesion size at 3, 5, and 7 days post-inoculation.
qPCR: Collect surviving pests at Day 3. Extract RNA and perform RT-qPCR to quantify knockdown of the target gene relative to the housekeeping gene (e.g., Actin).
References
Lyu, Z.H., et al. (2025). dsOMG: A web-generator to minimize off-target risk in double-stranded RNA-mediated RNAi.[10] Entomologia Generalis.[10] Link
Mitter, N., et al. (2017).[1] Clay nanosheets for topical delivery of RNAi for sustained protection against plant viruses. Nature Plants. Link
Application Note: Strategic Utilization of 1-Phenyl-1H-indole-3-carbaldehyde in Organic Dye Synthesis
Executive Summary This guide details the synthetic utility of 1-phenyl-1H-indole-3-carbaldehyde (CAS: 13629-30-6) as a pivotal precursor in the development of functional organic dyes. Unlike its N-unsubstituted counterpa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthetic utility of 1-phenyl-1H-indole-3-carbaldehyde (CAS: 13629-30-6) as a pivotal precursor in the development of functional organic dyes. Unlike its N-unsubstituted counterparts, the N-phenyl moiety imparts significant thermal stability, prevents aggregation caused by hydrogen bonding, and modulates electron density, making it an ideal donor scaffold for Dye-Sensitized Solar Cells (DSSCs) and fluorescent biological probes . This document provides validated protocols for Knoevenagel condensations and Schiff base formations, supported by mechanistic insights and troubleshooting frameworks.
Chemical Architecture & Reactivity
The molecule features a "Push-Pull" potential essential for optoelectronics:
The Donor (Push): The indole ring, enhanced by the N-phenyl group, acts as a strong electron donor. The phenyl ring at the
position sterically hinders - stacking, improving solubility in organic solvents—a critical parameter for dye processing.
The Electrophile (Pull/Linker): The C3-formyl group serves as the reactive handle for chain extension or acceptor attachment via condensation reactions.
Structural Advantages over 1H-Indole
Feature
1H-Indole-3-carbaldehyde
1-Phenyl-1H-indole-3-carbaldehyde
Impact on Dye Performance
Solubility
Moderate (H-bonding)
High (Lipophilic)
Better processability in device fabrication.
Aggregation
High (H-aggregates)
Low
Reduced self-quenching; higher quantum yield.
Thermal Stability
Moderate
High
Enhanced longevity in solar cell applications.
Application I: Synthesis of D-
-A Sensitizers for DSSCs
The most prominent application is synthesizing Donor-
-Acceptor (D--A) dyes where the indole acts as the donor and cyanoacetic acid acts as the acceptor/anchor.
Mechanistic Pathway (Knoevenagel Condensation)
The reaction proceeds via a base-catalyzed Knoevenagel condensation.[1] The base deprotonates the active methylene of the acceptor, attacking the aldehyde carbonyl.
Figure 1: Mechanistic flow of the Knoevenagel condensation utilized in Protocol 3.2.
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Dissolution: Dissolve 2.21 g of the aldehyde and 1.02 g of cyanoacetic acid in 50 mL of Acetonitrile.
Catalysis: Add 0.5 mL of piperidine dropwise. The solution may darken immediately, indicating deprotonation.
Reflux: Heat the mixture to reflux (80-82°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: DCM/Methanol 9:1). The aldehyde spot (
) should disappear.
Workup:
Cool the reaction mixture to room temperature.
Pour the mixture into 100 mL of ice-cold water acidified with 1M HCl (to pH 2–3). This protonates the carboxylate, precipitating the dye.
Filter the red/orange precipitate.
Purification: Recrystallize from Ethanol or Acetic Acid. Column chromatography is generally not required for this specific derivative due to the high efficiency of precipitation.
Yield: Expected yield is 85–92%.
Validation Check:
H NMR (DMSO-): Look for the disappearance of the aldehyde singlet ( ppm) and the appearance of the vinylic proton singlet at ppm.
Application II: Fluorescent Schiff Base Probes
The aldehyde group readily condenses with primary amines to form azomethine (-CH=N-) linkers. These "Schiff bases" are widely used as fluorescent sensors for metal ions (
, ) or as biological imaging agents.
Protocol: Condensation with Hydrazides/Amines
Objective: Synthesis of a fluorescent probe via Schiff base formation.
Materials:
1-Phenyl-1H-indole-3-carbaldehyde (1 mmol)
Amine derivative (e.g., 4-aminophenol or thiosemicarbazide) (1 mmol)
Ethanol (Absolute, 20 mL)
Glacial Acetic Acid (Catalytic, 2-3 drops)
Step-by-Step Procedure:
Mixing: In a 50 mL flask, combine equimolar amounts of the aldehyde and the amine in ethanol.
Activation: Add 2–3 drops of glacial acetic acid.
Reflux: Reflux at 78°C for 3–5 hours. A color change (often yellow to deep orange/red) indicates imine formation.
Isolation: Cool to room temperature. The Schiff base typically precipitates out.
Filtration: Filter the solid and wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.
Drying: Vacuum dry at 60°C.
Figure 2: Operational workflow for Schiff base synthesis (Protocol 4.1).
Characterization & Troubleshooting
Key Spectroscopic Signatures
Technique
Parameter
Observation
Interpretation
IR Spectroscopy
C=O Stretch
Disappears ()
Consumption of aldehyde.
IR Spectroscopy
C=N Stretch
Appears ()
Formation of Schiff base/Vinyl bond.
H NMR
-CHO Proton
Disappears ( ppm)
Reaction completion.
UV-Vis
Red-shift (Bathochromic)
Extended conjugation (Dye formation).
Troubleshooting Guide
Problem: Low Yield or Sticky Product
Cause 1 (Solvent): Ethanol might retain the product if it is too soluble.
Solution: Switch to Acetonitrile or add water to the ethanol solution after cooling to force precipitation.
Cause 2 (Catalyst): Piperidine can sometimes form adducts.
Solution: Use DIPEAc (Diisopropylethylammonium acetate) as a milder, more efficient catalyst for Knoevenagel condensations [1].[3]
Cause 3 (Water): Water generated during condensation inhibits the reaction (equilibrium).
Solution: Use a Dean-Stark trap (if using Toluene/Benzene) or add molecular sieves to the reaction mixture.
References
Reddy, P. V. G., et al. (2012). "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates." Journal of the Mexican Chemical Society, 56(4).
Ganesan, K., et al. (2018). "Synthesis and characteristics of some organic dyes." Prime Scholars.
BenchChem. (2025). "Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde."
Dyenamo. (2025).[4] "Vibrant DSSC dyes and Indoline Donors."
Application Notes and Protocols for Protein Labeling with 1-phenyl-1H-indole-3-carbaldehyde
A Novel Approach for Tryptophan-Selective Protein Modification Abstract This technical guide provides a comprehensive protocol for the covalent labeling of proteins using 1-phenyl-1H-indole-3-carbaldehyde. The methodolog...
Author: BenchChem Technical Support Team. Date: February 2026
A Novel Approach for Tryptophan-Selective Protein Modification
Abstract
This technical guide provides a comprehensive protocol for the covalent labeling of proteins using 1-phenyl-1H-indole-3-carbaldehyde. The methodology is predicated on a Pictet-Spengler-type reaction, targeting the indole side chain of tryptophan residues. This document offers a detailed, step-by-step procedure for the conjugation reaction, purification of the labeled protein, and subsequent characterization. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for implementing this novel labeling strategy. All quantitative data is summarized in structured tables, and key workflows are visualized with diagrams for enhanced clarity.
Introduction
The site-specific modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of antibody-drug conjugates (ADCs), diagnostic reagents, and tools for basic research. While traditional methods often target highly abundant and nucleophilic residues like lysine and cysteine, there is a growing demand for strategies that modify less common amino acids to achieve greater homogeneity and preserve protein function.[1][2]
Tryptophan, with its unique indole side chain, represents an attractive target for selective bioconjugation due to its relatively low abundance and distinct reactivity.[1][3] This application note details a protocol for the selective labeling of tryptophan residues using 1-phenyl-1H-indole-3-carbaldehyde. The proposed mechanism is analogous to the Pictet-Spengler reaction, a well-established method for forming a new carbon-carbon bond by reacting an aldehyde with a tryptamine or tryptophan derivative.[4][5][6] In this context, the aldehyde on the labeling reagent reacts with the electron-rich indole ring of a tryptophan residue within the protein backbone.
This method offers a transition metal-free approach to protein modification under mild conditions, potentially preserving the higher-order structure and function of the target protein.[1] The resulting covalent bond is stable, making this technique suitable for applications requiring long-term stability in biological environments.
The Chemistry: A Pictet-Spengler Approach to Tryptophan Modification
The core of this labeling protocol is the reaction between the aldehyde group of 1-phenyl-1H-indole-3-carbaldehyde and the indole side chain of tryptophan. Under mildly acidic conditions, the aldehyde is protonated, increasing its electrophilicity. The electron-rich C2 position of the tryptophan indole ring then attacks the aldehyde, initiating an intramolecular cyclization that, after dehydration, results in a stable, covalently linked adduct.
Figure 1: Proposed reaction mechanism for tryptophan labeling.
Materials and Reagents
Equipment
UV-Vis Spectrophotometer
SDS-PAGE system
Incubator/shaker
Dialysis tubing or size-exclusion chromatography (SEC) system
pH meter
Vortex mixer
Pipettes and sterile, low-protein-binding microcentrifuge tubes
Mass spectrometer (MALDI-TOF or ESI-MS, optional but recommended)
Reagents
Target protein containing at least one tryptophan residue
1-phenyl-1H-indole-3-carbaldehyde
Dimethyl sulfoxide (DMSO), anhydrous
Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Phosphate Buffered Saline (PBS), pH 7.4
Coomassie Brilliant Blue stain
Deionized water
Experimental Protocol
This protocol is designed for a starting protein concentration of 1 mg/mL. Optimization may be required depending on the specific protein.
Reagent Preparation
Protein Solution: Prepare a 1 mg/mL solution of the target protein in PBS, pH 7.4. If the protein is in a different buffer, exchange it into PBS using dialysis or a desalting column.
Labeling Reagent Stock Solution: Prepare a 10 mM stock solution of 1-phenyl-1H-indole-3-carbaldehyde in anhydrous DMSO. This solution should be prepared fresh before each experiment.
Protein Labeling Reaction
The following table outlines the recommended starting conditions for the labeling reaction.
Parameter
Recommended Value
Rationale
Protein Concentration
1 mg/mL (adjust as needed)
A balance between efficient reaction kinetics and preventing protein aggregation.
Labeling Reagent Molar Excess
20-fold molar excess over the protein
Ensures sufficient reagent to drive the reaction to completion. May need optimization to minimize off-target modification.
Reaction Buffer
0.1 M Sodium Acetate, pH 4.5
Mildly acidic conditions are often required for Pictet-Spengler type reactions to facilitate aldehyde protonation.[4]
Final DMSO Concentration
< 5% (v/v)
Minimizes the potential for protein denaturation while ensuring the solubility of the labeling reagent.
Reaction Temperature
25°C
A compromise between reaction rate and maintaining protein stability.
Incubation Time
12-24 hours
Allows sufficient time for the reaction to proceed. Time-course experiments are recommended for optimization.[4]
Agitation
Gentle shaking or rotation
Ensures homogeneity of the reaction mixture.
Procedure:
In a sterile microcentrifuge tube, combine the protein solution with an equal volume of Reaction Buffer.
Add the appropriate volume of the 10 mM labeling reagent stock solution to achieve the desired molar excess. Add the DMSO stock solution dropwise while gently vortexing to prevent precipitation.
Incubate the reaction mixture at 25°C with gentle shaking for 12-24 hours.
Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50 mM.
Purification of the Labeled Protein
It is crucial to remove the unreacted labeling reagent after the incubation period.
Dialysis: Transfer the reaction mixture to a dialysis cassette (with an appropriate molecular weight cutoff) and dialyze against PBS, pH 7.4, at 4°C. Perform at least three buffer changes over 24 hours.
Size-Exclusion Chromatography (SEC): Alternatively, for faster purification, the reaction mixture can be loaded onto an SEC column pre-equilibrated with PBS, pH 7.4. Collect the fractions corresponding to the protein peak.
Figure 2: Experimental workflow for protein labeling.
Characterization of the Labeled Protein
SDS-PAGE Analysis
Analyze the purified labeled protein alongside the unlabeled control using SDS-PAGE. The labeled protein should migrate as a single band, potentially with a slight increase in molecular weight depending on the size of the label.
UV-Vis Spectroscopy for Degree of Labeling (DOL)
The degree of labeling (the average number of labels per protein) can be estimated using UV-Vis spectroscopy.
Measure the absorbance of the purified labeled protein at 280 nm and at the maximum absorbance wavelength (λ_max) of 1-phenyl-1H-indole-3-carbaldehyde.
The DOL can be calculated using the following formula, which requires the molar extinction coefficients (ε) of the protein and the label:
Where CF is a correction factor to account for the label's absorbance at 280 nm.
Mass Spectrometry
Mass spectrometry is the most definitive method for confirming covalent labeling.
Intact Mass Analysis: ESI-MS or MALDI-TOF of the intact protein will show a mass shift corresponding to the addition of the label.
Peptide Mapping: To confirm the site of modification, the labeled protein can be digested (e.g., with trypsin), and the resulting peptides analyzed by LC-MS/MS. This will identify the specific tryptophan-containing peptides that have been modified.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Labeling Efficiency
- Suboptimal pH- Insufficient reaction time or temperature- Inaccessible tryptophan residues
- Optimize the reaction pH (e.g., test a range from 4.0 to 5.5).- Increase incubation time or temperature (monitor protein stability).- Consider partial denaturation if tryptophan residues are buried.
Protein Precipitation
- High DMSO concentration- Protein instability at acidic pH
- Ensure final DMSO concentration is below 5%.- Perform the reaction at a lower temperature or for a shorter duration.- Screen different buffer systems.
Non-specific Labeling
- High molar excess of labeling reagent
- Reduce the molar excess of the labeling reagent.- Optimize the reaction time to favor the specific reaction.
Conclusion
The protocol described herein provides a robust starting point for the tryptophan-selective labeling of proteins using 1-phenyl-1H-indole-3-carbaldehyde. By leveraging the principles of the Pictet-Spengler reaction, this method offers a valuable addition to the bioconjugation toolkit. As with any protein modification strategy, optimization of the reaction conditions for each specific protein of interest is recommended to achieve the desired degree of labeling while maintaining protein integrity. The analytical methods outlined are essential for validating the conjugation and ensuring the production of a well-characterized, homogeneous product suitable for downstream applications in research and drug development.
References
Böttcher, C., et al. (2009). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 151(4), 1807–1818. [Link]
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
Ciofalo, M., et al. (2019). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 24(11), 2095. [Link]
Walz, A., et al. (2008). Indole-3-acetic acid protein conjugates: novel players in auxin homeostasis. Plant Signaling & Behavior, 3(7), 473–475. [Link]
Zhang, B., et al. (2015). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. AAPS J, 17(1), 101–109. [Link]
Kuroda, R., et al. (2024). Electrochemical Tryptophan-Selective Bioconjugation. ChemRxiv. [Link]
Axup, J. Y., et al. (2012). A Pictet-Spengler ligation for protein chemical modification. Proceedings of the National Academy of Sciences, 109(50), 20381-20386. [Link]
Agarwal, P., et al. (2014). Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes. Bioconjugate Chemistry, 25(6), 1163–1171. [Link]
Staswick, P. E. (2009). Tryptophan Conjugates of Jasmonic and Indole-3-Acetic Acids Are Endogenous Auxin Inhibitors. Plant Physiology, 150(3), 1310–1321. [Link]
ResearchGate. (n.d.). A Pictet-Spengler ligation for protein chemical modification. Retrieved from [Link]
Sato, S., et al. (2016). Transition Metal-Free Tryptophan-Selective Bioconjugation of Proteins. Journal of the American Chemical Society, 138(36), 11612–11620. [Link]
Zhang, T., et al. (2019). Development of a novel method for quantification of autophagic protein degradation by AHA labeling. Cell Biology and Toxicology, 35(6), 577–590. [Link]
Agarwal, P., & Bertozzi, C. R. (2015). The Hydrazino-iso-Pictet-Spengler Ligation: a Versatile, Mild, and Efficient Aldehyde Conjugation Strategy to Generate Site-specific, Positionally Programmable Antibody-Drug Conjugates. American Pharmaceutical Review. [Link]
Scerba, M. T., et al. (2024). Monooxygenase Activity of Indoleamine 2,3-Dioxygenase. Journal of the American Chemical Society. [Link]
Theile, C. S., et al. (2013). Protein Labeling via a Specific Lysine-Isopeptide Bond using the Pilin Polymerizing Sortase from Corynebacterium diphtheriae. ACS Chemical Biology, 8(6), 1255–1262. [Link]
ResearchGate. (n.d.). Tryptophan selective bioconjugation reactions. Retrieved from [Link]
Staswick, P. E., et al. (2005). Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid. The Plant Cell, 17(2), 616–627. [Link]
Agarwal, P., et al. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry, 24(6), 846–851. [Link]
Tamura, T., & Miyamoto, K. (2019). Protein Chemical Labeling Using Biomimetic Radical Chemistry. International Journal of Molecular Sciences, 20(21), 5484. [Link]
Toyama, E., et al. (2019). Electrochemical Tryptophan-Selective Bioconjugation. ChemRxiv. [Link]
Semantic Scholar. (n.d.). Electrochemical Tryptophan-Selective Bioconjugation. Retrieved from [Link]
Sato, K., et al. (2004). N-terminal labeling of proteins by the Pictet-Spengler reaction. Bioconjugate Chemistry, 15(4), 866–873. [Link]
ResearchGate. (n.d.). Biosynthesis, conjugation, catabolism and homeostasis of indole-3-acetic acid in Arabidopsis thaliana. Retrieved from [Link]
High-Fidelity Immobilization of 1-Phenyl-1H-Indole-3-Carbaldehyde on Solid Supports
[1] Executive Summary & Strategic Analysis The immobilization of 1-phenyl-1H-indole-3-carbaldehyde onto solid supports is a foundational step in generating combinatorial libraries of indole-based pharmacophores.[1] Unlik...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Analysis
The immobilization of 1-phenyl-1H-indole-3-carbaldehyde onto solid supports is a foundational step in generating combinatorial libraries of indole-based pharmacophores.[1] Unlike simple indoles, the N-phenyl substitution at position 1 blocks the nucleophilic nitrogen, directing all chemoselective ligation to the C3-aldehyde handle.
This guide details the two most robust immobilization strategies:
Reductive Amination (Permanent Linkage): For creating stable secondary amine-linked resins, ideal for further diversification of the scaffold.[1]
Hydrazone Formation (Traceless/Cleavable Linkage): For "catch-and-release" purification or reversible anchoring.[1]
Chemical Compatibility Matrix
Parameter
Recommendation
Rationale
Resin Choice
Aminomethyl Polystyrene (AM-PS)
Provides a primary amine handle; high loading capacity; excellent swelling in DCM.[1]
Solvent System
DCM / THF (1:1) or DCE
The 1-phenyl group increases hydrophobicity.[1] DCM ensures optimal resin swelling and scaffold solubility.[1]
Reducing Agent
NaBH(OAc)₃
Sodium triacetoxyborohydride is mild, suppresses racemization (if chiral centers exist), and is compatible with solid-phase kinetics.[1]
Monitoring
FT-IR & Chloranil Test
Colorimetric tests distinguish between the starting primary amine and the formed secondary amine.
This is the "Gold Standard" for permanently anchoring the scaffold. It creates a robust secondary amine bond that withstands subsequent harsh reaction conditions (e.g., Suzuki couplings, acylations).[1]
Figure 1: Workflow for the reductive amination of 1-phenyl-1H-indole-3-carbaldehyde onto aminomethyl polystyrene.
Method B: Hydrazone Linkage (Cleavable)[1]
Use this method if you intend to release the modified scaffold later using acidic hydrolysis.[1]
Protocol
Resin: Use Hydrazine-functionalized polystyrene .[1]
Coupling: Suspend resin in DMF/AcOH (95:5). Add 1-phenyl-1H-indole-3-carbaldehyde (3 eq).
Reaction: Heat to 60°C for 12 hours.
Workup: Wash extensively with DMF, MeOH, and DCM.[1]
Cleavage (for verification): Treat a resin aliquot with TFA/H₂O (95:5) to release the aldehyde.[1]
Quality Control & Validation
Validating immobilization on solid phase is challenging due to the insolubility of the matrix. Use the following dual-validation system.
A. Colorimetric Analysis (The Chloranil Test)
The standard Kaiser test (Ninhydrin) is effective for primary amines but gives false negatives for secondary amines (the product of Method A). The Chloranil Test is required here.
Reagents: 2% Acetaldehyde in DMF (Sol A), 2% Chloranil in DMF (Sol B).[1]
Procedure:
Place ~5 mg of resin beads in a small tube.
Add 2 drops of Sol A and 2 drops of Sol B.
Wait 5 minutes at RT.
Interpretation:
Dark Blue/Green Beads: Positive for Secondary Amine (Successful Immobilization).[1]
Colorless/Yellow Beads: Negative (Failed reaction or blocked amine).[1]
Note: Compare against a sample of the starting Aminomethyl resin (which will test positive for primary amine via Kaiser, but the specific blue/green of Chloranil confirms the secondary amine transformation).
Transient intermediate (visible if reduction is incomplete).[1]
Indole (C=C)
~1580 - 1620
Appears (Strong aromatic stretch from the scaffold).[1]
Amine (N-H)
~3300 - 3500
Shift in broadness/intensity compared to starting resin.[1]
Mechanism of Action
Understanding the mechanism ensures troubleshooting capability.[1] The 1-phenyl group provides steric bulk but does not electronically deactivate the C3-aldehyde.[1]
Figure 2: Reaction pathway.[1][3] The TMOF is critical for removing water generated in the first step, pushing the equilibrium toward the Imine.
References
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
Look, G. C., et al. (1995).[1] "The Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones." Tetrahedron Letters. (Establishes TMOF usage in solid phase imine formation).
Vojkovsky, T. (1995).[1] "Detection of secondary amines on solid phase." Peptide Research. (The Chloranil Test Protocol).[1][4][5][2][6]
Yan, B. (1998).[1] "Monitoring the Progress of Solid-Phase Organic Synthesis by IR Spectroscopy." Accounts of Chemical Research.
Application Notes & Protocols for the Investigation of 1-phenyl-1H-indole-3-carbaldehyde
A Guide to In Vitro and In Vivo Experimental Design Introduction The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to In Vitro and In Vivo Experimental Design
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Among its derivatives, indole-3-carbaldehydes have emerged as a promising class of molecules with demonstrated anti-inflammatory, anticancer, and antioxidant properties.[4][5][6] 1-phenyl-1H-indole-3-carbaldehyde, the subject of this guide, is a specific analogue that warrants thorough investigation to elucidate its therapeutic potential. The presence of the N-phenyl substituent may significantly influence its biological activity, physicochemical properties, and pharmacokinetic profile compared to the parent indole-3-carbaldehyde.
This document provides a comprehensive framework for the systematic in vitro and in vivo evaluation of 1-phenyl-1H-indole-3-carbaldehyde. The proposed experimental design is intended to guide researchers in exploring its potential as an anticancer, anti-inflammatory, and antioxidant agent, while also considering its preliminary safety and drug-like properties.
I. Rationale for Investigation: Potential Biological Activities
Based on the established bioactivities of structurally related indole-3-carbaldehyde derivatives, the following potential therapeutic areas are prioritized for investigation:
Anticancer Activity: Numerous indole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[7][8] The proposed studies will assess the antiproliferative and pro-apoptotic effects of 1-phenyl-1H-indole-3-carbaldehyde.
Anti-inflammatory Activity: Indole-3-carboxaldehyde has been shown to possess anti-inflammatory properties by modulating key signaling pathways.[9][10] The experimental design will explore the potential of the N-phenyl derivative to suppress inflammatory responses in relevant cellular and animal models.
Antioxidant Activity: The indole ring can act as a scavenger of free radicals.[6][11] The antioxidant capacity of 1-phenyl-1H-indole-3-carbaldehyde will be quantified using established in vitro assays.
The following sections provide detailed protocols and the scientific reasoning behind the selection of each experimental approach.
PART 1: In Vitro Experimental Design
The initial phase of investigation focuses on cell-based assays to determine the biological activity and mechanism of action of 1-phenyl-1H-indole-3-carbaldehyde at the cellular level.
A. Anticancer Activity Evaluation
The primary objective is to assess the cytotoxic and antiproliferative effects of the compound on a panel of human cancer cell lines.
Caption: Workflow for in vitro anticancer evaluation of 1-phenyl-1H-indole-3-carbaldehyde.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
Compound Treatment: Prepare serial dilutions of 1-phenyl-1H-indole-3-carbaldehyde in DMSO and further dilute in culture medium. Add the compound to the wells at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The goal is to determine if 1-phenyl-1H-indole-3-carbaldehyde can suppress the production of pro-inflammatory mediators in immune cells.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This assay measures the ability of the test compound to inhibit this response.
Procedure:
Cell Culture: Culture murine macrophage cell line RAW 264.7 or human THP-1 monocytes (differentiated into macrophages with PMA) in a 24-well plate.
Pre-treatment: Pre-treat the cells with various concentrations of 1-phenyl-1H-indole-3-carbaldehyde (e.g., 1, 5, 10, 25 µM) for 1 hour.
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).
Supernatant Collection: Collect the cell culture supernatant.
Cytokine Quantification: Measure the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Data Analysis: Compare the cytokine levels in the compound-treated groups to the vehicle control group to determine the inhibitory effect.
Indole-3-carboxaldehyde has been shown to inhibit the TLR4/NF-κB/p38 signaling pathway.[9] It is plausible that 1-phenyl-1H-indole-3-carbaldehyde shares this mechanism.
Caption: Hypothesized inhibition of the TLR4/NF-κB pathway by 1-phenyl-1H-indole-3-carbaldehyde.
C. Antioxidant Activity Evaluation
These assays will quantify the free radical scavenging ability of the compound.
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid method to assess the antioxidant capacity of a compound. In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.[6]
Procedure:
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
Compound Preparation: Prepare various concentrations of 1-phenyl-1H-indole-3-carbaldehyde in methanol.
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the compound solution. Include a blank (methanol) and a positive control (e.g., Ascorbic acid or Trolox).
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Absorbance Measurement: Measure the absorbance at 517 nm.
Calculation: Calculate the percentage of radical scavenging activity.
PART 2: In Vivo Experimental Design
Following promising in vitro results, in vivo studies are essential to evaluate the efficacy and safety of 1-phenyl-1H-indole-3-carbaldehyde in a whole organism.[12]
A. Anticancer Efficacy in a Xenograft Mouse Model
Model: Athymic nude mice bearing subcutaneous tumors derived from a human cancer cell line that showed sensitivity to the compound in vitro (e.g., HCT116).
Procedure:
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, 1-phenyl-1H-indole-3-carbaldehyde at two dose levels, positive control like 5-FU).
Dosing: Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on a specified schedule.
Monitoring: Monitor tumor growth by measuring with calipers twice a week. Also, monitor the body weight and general health of the mice.
Endpoint: At the end of the study (e.g., 21-28 days), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
Parameter
Description
Animal Model
Athymic nude mice
Cell Line
HCT116 (or other sensitive line)
Treatment Groups
Vehicle, Compound (low dose), Compound (high dose), Positive Control
Route of Administration
To be determined based on solubility and preliminary PK data
Primary Endpoint
Tumor volume and weight
Secondary Endpoints
Body weight, clinical signs of toxicity
B. Anti-inflammatory Efficacy in a Murine Model of Acute Inflammation
Model: Carrageenan-induced paw edema in rats or mice.
Procedure:
Animal Acclimatization: Acclimatize the animals for at least one week.
Compound Administration: Administer 1-phenyl-1H-indole-3-carbaldehyde orally or intraperitoneally at different doses.
Induction of Edema: After 1 hour, inject 1% carrageenan solution into the sub-plantar region of the right hind paw.
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
C. Preliminary Pharmacokinetic (PK) and Toxicity Assessment
A preliminary understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties and its safety profile is crucial.
Caption: Workflow for preliminary in vivo pharmacokinetic and toxicity studies.
Principle: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.[13][14][15]
Procedure:
Animal Model: Use healthy young adult rodents (e.g., Swiss albino mice).
Dose Groups: Administer single, escalating doses of 1-phenyl-1H-indole-3-carbaldehyde to different groups of animals.
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
Necropsy: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs for histopathological examination.
MTD Determination: The MTD is the highest dose that does not cause unacceptable toxicity or more than 10% body weight loss.
PART 3: Data Interpretation and Next Steps
The collective data from these in vitro and in vivo studies will provide a comprehensive initial profile of 1-phenyl-1H-indole-3-carbaldehyde. Promising results would warrant further investigation, including:
Lead Optimization: Synthesis of analogues to improve potency and drug-like properties.
Advanced Mechanistic Studies: Elucidation of the precise molecular targets.
Chronic Toxicity Studies: Evaluation of the long-term safety of the compound.
This systematic approach ensures a thorough and scientifically rigorous evaluation of 1-phenyl-1H-indole-3-carbaldehyde, paving the way for its potential development as a novel therapeutic agent.
References
Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. PubMed. [Link]
Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function. MDPI. [Link]
Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis. PMC. [Link]
Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. PMC. [Link]
Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link]
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. MDPI. [Link]
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]
In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Frontiers in Toxicology. [Link]
Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. PubMed. [Link]
SMALL MOLECULE SAFETY ASSESSMENT. Altasciences. [Link]
Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B. [Link]
Synthesis, structures and mechanistic pathways of anticancer activity of palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones. ResearchGate. [Link]
An in silico, in vitro and in vivo investigation of indole-3-carboxaldehyde identified from the seawater bacterium Marinomonas sp. as an anti-biofilm agent against Vibrio cholerae O1. PubMed. [Link]
Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. ResearchGate. [Link]
In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. MDPI. [Link]
Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research. [Link]
Indole-3-carboxyaldehyde does not reverse the intestinal effects of fiber-free diet in mice. European Journal of Nutrition. [Link]
Molecular Dynamics and Quantum Chemical Insights into the Molecular Basis of Differential Toxicity of the Mycotoxin Deoxynivalen. ACS Omega. [Link]
Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]
Technical Support Center: Optimizing the Synthesis of 1-phenyl-1H-indole-3-carbaldehyde
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of 1-phenyl-1H-indole-3-carbaldehyde. We will move beyond simple procedural steps to explore the...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of 1-phenyl-1H-indole-3-carbaldehyde. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your reaction for maximum yield and purity. The primary focus will be on the Vilsmeier-Haack reaction, the most reliable and high-yielding method for this transformation.[1]
Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions to get your experiment back on track.
Q1: My reaction yield is consistently low. What are the most critical parameters to investigate?
A1: Low yield in the Vilsmeier-Haack formylation of 1-phenylindole is typically traced back to one of three areas: reagent quality, stoichiometry, or temperature control.
Reagent Quality (The Foundation): The Vilsmeier reagent is highly sensitive to moisture.
Causality: Phosphorus oxychloride (POCl₃) and the subsequently formed Vilsmeier reagent (a chloromethyliminium salt) react vigorously with water.[2] This hydrolysis deactivates the reagent, reducing the concentration of the active electrophile available to react with your indole substrate.
Solution: Ensure your N,N-dimethylformamide (DMF) is anhydrous. Use a freshly opened bottle or dry it over molecular sieves. The 1-phenylindole substrate should also be dry. The reaction should be set up under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from interfering.
Stoichiometry (The Recipe): The molar ratio of reagents is crucial.
Causality: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material. Conversely, a very large excess can sometimes lead to side reactions or complicate the purification process.
Solution: A common starting point is to use between 1.1 and 1.5 equivalents of POCl₃ relative to the 1-phenylindole. The DMF is often used as the solvent, but if another solvent is used, ensure at least 1.1 equivalents of DMF are present to form the reagent.[3][4]
Temperature Control (The Driving Force): Temperature affects both the rate of Vilsmeier reagent formation and the subsequent electrophilic substitution.
Causality: The formation of the Vilsmeier reagent from POCl₃ and DMF is exothermic and should be performed at low temperatures (0-5 °C) to prevent degradation.[3] The subsequent formylation of 1-phenylindole requires heating to proceed at a reasonable rate, but excessive heat can lead to the formation of tar-like byproducts.[4]
Solution: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0-5 °C. After the reagent is formed, add your 1-phenylindole solution, allowing the reaction to stir at room temperature before gently heating. The optimal temperature for the formylation step is typically between 35 °C and 90 °C, which may require optimization for your specific setup.[3][5]
Q2: I'm observing a significant amount of unreacted 1-phenylindole in my final product. How can I improve conversion?
A2: Poor conversion points to either insufficient activation or a shortened reaction time.
Causality: The Vilsmeier reagent is a relatively weak electrophile.[2][6] The indole nucleus, while electron-rich, still requires sufficient energy and time to react completely. The N-phenyl group is electron-withdrawing, which can slightly decrease the nucleophilicity of the indole ring compared to unsubstituted indole, potentially requiring more forcing conditions.
Solutions:
Increase Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC). If you see starting material persisting, extend the heating time. Reactions can often run for 5-8 hours or more.[3]
Increase Temperature: Gradually increase the reaction temperature in 10 °C increments. A temperature range of 80-90 °C is often effective for driving the reaction to completion.[3]
Check Reagent Stoichiometry: Ensure you are using at least a slight excess (1.2-1.5 equivalents) of the Vilsmeier reagent to ensure all the 1-phenylindole has an opportunity to react.
Q3: My reaction mixture turns dark and forms a tar-like substance, complicating work-up and reducing yield. What causes this and how can it be prevented?
A3: Tar formation is a classic sign of decomposition or polymerization, usually caused by excessive heat or impurities.
Causality: Indoles can be sensitive to strongly acidic conditions and high temperatures. The Vilsmeier reaction conditions, while generally mild, can cause degradation if not properly controlled. The intermediate iminium salt can also react with other indole molecules, leading to undesired oligomers, especially if the reaction temperature is too high.
Solutions:
Strict Temperature Control: This is the most critical factor. Avoid aggressive heating. Maintain the recommended temperature range (see A1) and ensure even heating with a well-stirred oil bath.
Controlled Reagent Addition: Add the POCl₃ to the DMF slowly and at low temperature (0-5 °C) to manage the initial exotherm. Similarly, add the 1-phenylindole solution slowly to the prepared Vilsmeier reagent.
Ensure Purity of Starting Material: Impurities in the 1-phenylindole can act as catalysts for decomposition. Recrystallize or chromatograph your starting material if its purity is questionable.
Q4: I'm struggling with the purification of the final product. What are the best practices for isolating pure 1-phenyl-1H-indole-3-carbaldehyde?
A4: Effective purification relies on a proper aqueous work-up followed by recrystallization or chromatography.
Causality: The work-up step is designed to hydrolyze the intermediate iminium salt to the desired aldehyde and to neutralize the acidic reaction mixture. Improper work-up can leave impurities that co-precipitate or complicate subsequent purification steps.
Solutions:
Careful Quenching: After the reaction is complete, cool the mixture to room temperature and then pour it carefully onto crushed ice. This hydrolyzes the intermediate.
Basification: The mixture will be highly acidic. Slowly add a saturated aqueous solution of a base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) until the pH is basic (pH 8-9).[3] The product will typically precipitate as a solid.
Filtration and Washing: Collect the crude solid by filtration. Wash it thoroughly with water to remove inorganic salts.[7]
Recrystallization: 1-phenyl-1H-indole-3-carbaldehyde is a solid. Recrystallization from ethanol is often sufficient to obtain a highly pure product.[7] If oily impurities persist, column chromatography on silica gel using a hexane/ethyl acetate solvent system may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it preferred for the formylation of indoles?
A1: The Vilsmeier-Haack reaction is a method for formylating (adding a -CHO group) electron-rich aromatic and heteroaromatic compounds.[8] It involves two main stages: first, the formation of a substituted chloromethyliminium salt, known as the "Vilsmeier reagent," from a substituted amide (like DMF) and an activating agent (like POCl₃). Second, this reagent acts as an electrophile in an electrophilic aromatic substitution reaction with the substrate.[2]
It is the superior method for indole-3-carboxaldehyde synthesis because it operates under relatively mild conditions, uses inexpensive and readily available reagents, and consistently provides high yields and purity, avoiding the harsh conditions and lower yields of alternatives like the Reimer-Tiemann reaction.[1]
Q2: How is the Vilsmeier reagent prepared and what are the safety precautions?
A2: The Vilsmeier reagent is prepared in situ by reacting DMF with POCl₃. The reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
Mechanism: The lone pair on the oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃. A chloride ion is subsequently eliminated and attacks the carbonyl carbon, leading to the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent).[2]
Procedure: Anhydrous DMF is cooled in an ice bath (0-5 °C). POCl₃ is then added dropwise with stirring, ensuring the temperature does not rise significantly. The reagent is a white solid that may not fully dissolve, which is normal.
Safety: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care.
Q3: What is the role of solvent in the Vilsmeier-Haack reaction?
A3: In many procedures, excess DMF serves as both a reagent and the solvent.[4] This is convenient as it ensures a high concentration of the formylating agent. However, other inert, anhydrous solvents like chloroform, dichloromethane, or toluene can also be used.[4] The choice of solvent can sometimes influence reaction rate and solubility of intermediates, but for this specific synthesis, DMF is the most common and effective choice.
Q4: How does the N-phenyl substituent affect the reactivity of the indole ring in this synthesis?
A4: The N-phenyl group has a modest electronic effect on the indole ring. While the nitrogen lone pair is delocalized into the indole system, making it electron-rich, the phenyl group is weakly electron-withdrawing by induction. This can slightly reduce the nucleophilicity of the C3 position compared to unsubstituted indole. However, the primary role of the N-phenyl group is steric and electronic, directing the formylation exclusively to the C3 position, which is the most electron-rich and sterically accessible position for electrophilic attack on the indole nucleus.
*Note: Reference[5] is for a similar substituted indole, but the conditions are highly relevant.
Experimental Protocols & Visualizations
Optimized Protocol for Synthesis of 1-phenyl-1H-indole-3-carbaldehyde
Step 1: Preparation of the Vilsmeier Reagent
Equip a flame-dried three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.
In the flask, place anhydrous N,N-dimethylformamide (DMF, 5-10 mL per gram of substrate).
Cool the flask in an ice-salt bath to 0 °C.
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30-40 minutes, ensuring the internal temperature does not exceed 5 °C.[3]
After the addition is complete, stir the resulting slurry at 0-5 °C for an additional 30 minutes.
Step 2: Formylation Reaction
Dissolve 1-phenylindole (1.0 equivalent) in a minimal amount of anhydrous DMF.
Add the 1-phenylindole solution to the Vilsmeier reagent at 0-5 °C.
After addition, remove the ice bath and allow the mixture to warm to room temperature, stirring for 1-2 hours.[3]
Heat the reaction mixture in an oil bath to 80-90 °C for 5-8 hours.[3]
Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed.
Step 3: Work-up and Purification
Cool the reaction mixture to room temperature.
In a separate large beaker, prepare a mixture of crushed ice and water.
Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is 8-9. A solid product should precipitate.[3]
Stir the suspension for 30 minutes to ensure complete hydrolysis and precipitation.
Collect the solid product by vacuum filtration.
Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral.
Dry the crude product in a vacuum oven.
For further purification, recrystallize the solid from hot ethanol to yield 1-phenyl-1H-indole-3-carbaldehyde as a crystalline solid.
Visual Workflow
Caption: General workflow for the Vilsmeier-Haack synthesis of 1-phenyl-1H-indole-3-carbaldehyde.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein J. Org. Chem. [Link]
Synthetic method for indole-3-carboxaldehyde compounds.
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. National Institutes of Health (NIH). [Link]
Technical Support Center: Troubleshooting Side Reactions in N-Phenylindole Formylation
Welcome to the technical support center for the formylation of N-phenylindole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Vilsmeier-Haack reaction to s...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the formylation of N-phenylindole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Vilsmeier-Haack reaction to synthesize N-phenylindole-3-carboxaldehyde, a critical intermediate in various synthetic pathways. As specialists in synthetic chemistry, we understand that unexpected side reactions can arise, leading to challenges in yield, purity, and scalability.
This document provides in-depth troubleshooting advice in a direct question-and-answer format, addressing specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve these problems but also to understand the underlying chemical principles governing the reactivity of the N-phenylindole scaffold.
Understanding the Core Reaction: The Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2] This forms a highly electrophilic chloroiminium ion, which then attacks the electron-rich indole ring.[3]
For indole and its derivatives, the C3 position is the most nucleophilic due to the high electron density in the pyrrole ring, which is further enhanced by the nitrogen atom's lone pair.[4][5] Consequently, electrophilic substitution, including formylation, overwhelmingly favors this position.[6]
Issue 1: Low Yield of the Desired N-Phenylindole-3-carboxaldehyde with Significant Starting Material Recovery
Question: I performed the Vilsmeier-Haack formylation on N-phenylindole, but my yield is very low, and I've recovered a large amount of unreacted starting material. What could be the cause, and how can I improve the conversion?
Answer:
Low conversion in a Vilsmeier-Haack reaction is typically indicative of either an insufficiently reactive electrophile or suboptimal reaction conditions that do not favor the electrophilic aromatic substitution. Here are the primary causes and troubleshooting steps:
Incomplete Formation or Degradation of the Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Any water present in the DMF or glassware will quench the POCl₃ and the subsequently formed chloroiminium salt.
Solution: Ensure that all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF, preferably from a freshly opened bottle or one stored over molecular sieves.
Insufficient Reaction Temperature or Time: While the formation of the Vilsmeier reagent is often performed at low temperatures (0-5 °C), the subsequent formylation of the indole may require elevated temperatures to proceed at a reasonable rate.
Solution: After the addition of N-phenylindole at a low temperature, consider slowly raising the temperature of the reaction mixture. Monitor the reaction progress by TLC. Depending on the substrate, temperatures can range from room temperature up to 80-90 °C.[7] An extension of the reaction time may also be beneficial.
Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion.
Solution: A slight excess of the Vilsmeier reagent (typically 1.2 to 1.5 equivalents relative to the N-phenylindole) is often employed to drive the reaction to completion.
Issue 2: Formation of a Di-formylated Byproduct
Question: My reaction is producing the desired mono-formylated product, but I am also observing a significant amount of a di-formylated byproduct. How can I suppress this side reaction?
Answer:
The formation of a di-formylated product indicates that the initially formed N-phenylindole-3-carboxaldehyde is sufficiently activated to undergo a second formylation. While the formyl group is generally deactivating, the overall electron-rich nature of the indole system can still allow for a second electrophilic attack under forcing conditions.
Causality: The first formyl group at the C3 position deactivates the indole ring. However, the N-phenyl group is also an aromatic ring. While less reactive than the C3 position of indole, under forcing conditions (high temperature, long reaction time, or large excess of Vilsmeier reagent), electrophilic attack on the N-phenyl ring can occur, typically at the para position due to steric hindrance at the ortho positions and the directing effect of the nitrogen atom.
Figure 1: Reaction pathway leading to di-formylation.
Troubleshooting Strategies:
Parameter
Recommendation to Minimize Di-formylation
Rationale
Stoichiometry
Use a modest excess of the Vilsmeier reagent (1.1 - 1.3 equivalents).
A large excess of the electrophile increases the likelihood of a second formylation on the less reactive N-phenyl ring.
Temperature
Maintain a lower reaction temperature. Start at room temperature and only gently heat if the reaction is sluggish.
Higher temperatures provide the activation energy needed for the second, less favorable electrophilic attack.
Reaction Time
Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Prolonged reaction times, especially at elevated temperatures, can promote the formation of the di-formylated product.
Order of Addition
Consider adding the Vilsmeier reagent solution to the N-phenylindole solution (inverse addition).
This ensures that the N-phenylindole is not exposed to a large excess of the Vilsmeier reagent at any given time.
Issue 3: Formylation on the N-Phenyl Ring Instead of the Indole C3-Position
Question: I am observing a formylated product, but spectral analysis (¹H NMR, ¹³C NMR) suggests that the formylation has occurred on the N-phenyl ring, not at the C3 position of the indole. Why is this happening?
Answer:
While formylation at the C3 position of the indole ring is electronically favored, in certain circumstances, reaction at the N-phenyl ring can become competitive or even the major pathway.
Causality and Mechanistic Insight: The lone pair of electrons on the indole nitrogen is in conjugation with both the pyrrole ring and the N-phenyl ring. The delocalization into the pyrrole ring is what makes the C3 position highly nucleophilic. However, the nitrogen also activates the N-phenyl ring towards electrophilic substitution, primarily at the ortho and para positions.
If the C3 position of the indole is sterically hindered by a substituent, or if the electronic properties of the indole ring are altered by other substituents, the relative reactivity of the N-phenyl ring may increase.
Figure 2: Relative reactivity of positions in N-phenylindole.
Troubleshooting and Control of Regioselectivity:
Steric Hindrance: If your N-phenylindole has a bulky substituent at the C2 position, this can sterically block the approach of the Vilsmeier reagent to the C3 position, making the para position of the N-phenyl ring a more accessible site for electrophilic attack.
Solution: In such cases, a different formylation method that is less sensitive to steric hindrance might be necessary. Alternatively, if the C2 substituent can be introduced after formylation, this would be a preferable synthetic route.
Solvent Effects: The choice of solvent can sometimes influence the regioselectivity of electrophilic aromatic substitutions.
Solution: While DMF is the standard solvent as it is also a reagent, performing the reaction in a non-polar co-solvent such as 1,2-dichloroethane (DCE) with pre-formed Vilsmeier reagent could be explored to see if it alters the product distribution.
Experimental Protocol: Optimized Vilsmeier-Haack Formylation of N-Phenylindole
This protocol is a general guideline and may require optimization for specific substituted N-phenylindoles.
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5-10 volumes relative to N-phenylindole).
Cool the flask to 0 °C in an ice-water bath.
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, maintaining the internal temperature below 5 °C.
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
Formylation Reaction:
Dissolve N-phenylindole (1.0 equivalent) in a minimal amount of anhydrous DMF or DCE.
Add the N-phenylindole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC. If the reaction is slow, it may be gently heated to 40-60 °C.
Work-up and Isolation:
Once the reaction is complete, cool the mixture back to 0 °C.
Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium acetate. This hydrolysis step is often exothermic.
Stir the mixture vigorously for 30 minutes.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification:
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure N-phenylindole-3-carboxaldehyde.
References
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]
Patil, S. A.; Patil, R.; Patil, S. A.; Beere, R.; Hashmi, S. A. K. Vilsmeier–Haack reagent: a versatile tool in organic synthesis. RSC Adv.2021 , 11 (42), 26086-26112. [Link]
Sahu, D., & Panda, S. S. (2019). A REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Indo American Journal of Pharmaceutical Sciences, 6(12), 16345-16352. [Link]
optimization of reaction conditions for 1-phenyl-1H-indole-3-carbaldehyde
The following guide serves as a specialized Technical Support Center for the optimization of reaction conditions for 1-phenyl-1H-indole-3-carbaldehyde . Subject: Optimization of Vilsmeier-Haack Formylation for 1-Phenylin...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for the optimization of reaction conditions for 1-phenyl-1H-indole-3-carbaldehyde .
Subject: Optimization of Vilsmeier-Haack Formylation for 1-Phenylindole
Assigned Specialist: Senior Application Scientist
Status: Open
Priority: High
📋 Executive Summary
The synthesis of 1-phenyl-1H-indole-3-carbaldehyde is a classic electrophilic aromatic substitution, almost exclusively achieved via the Vilsmeier-Haack reaction .[1]
While standard indole formylation is trivial, the N-phenyl substituent introduces two specific challenges:
Electronic Deactivation: The
-phenyl group withdraws electron density from the indole ring (via induction and resonance), making C3 less nucleophilic than in unsubstituted indole. This often requires elevated temperatures () compared to the standard protocol.
Solubility & Workup: The lipophilic nature of the 1-phenyl group can cause the intermediate iminium salt to form a viscous oil rather than a precipitate, complicating the hydrolysis step.
🛠 Module 1: Pre-Reaction Diagnostics (The "Hardware")
Before initiating the reaction, verify your inputs. 80% of "reaction failures" are actually "reagent failures."
Reagent Quality Check
Reagent
Critical Parameter
Why it Matters?
POCl (Phosphorus Oxychloride)
Colorless & Fuming
If it is yellow or has a precipitate, it has hydrolyzed to phosphoric acid. This kills the active Vilsmeier reagent. Distill if yellow.
DMF (Dimethylformamide)
Anhydrous (<200 ppm HO)
Water reacts with POCl violently and consumes the reagent. Store over 4Å molecular sieves.
1-Phenylindole
Copper-Free
If synthesized via Ullmann coupling, residual Cu catalyst can cause oxidative decomposition during the acidic workup.
The Mechanism (Visualized)
Understanding the "Black Box": You are generating a Chloroiminium Ion (The Vilsmeier Reagent) in situ.
Figure 1: The Vilsmeier-Haack reaction pathway. Note that the "Intermediate" is stable until water is added.
⚙️ Module 2: The Protocol (Standard Operating Procedure)
Scale: 10 mmol (approx. 1.93 g of 1-phenylindole)
Solvent System: DMF (acts as both reagent and solvent).
Step 1: Generation of the Vilsmeier Reagent[2][3]
Charge a flame-dried flask with anhydrous DMF (5.0 equiv, ~4 mL) .
Cool to 0°C (ice/salt bath).
Add POCl
(1.2 equiv) dropwise over 15 minutes.
Observation: The solution may turn slightly yellow and become viscous.[2]
Stir at 0°C for 30 minutes .
Step 2: Addition of Substrate
Dissolve 1-phenylindole (1.0 equiv) in a minimum amount of DMF (approx. 2-3 mL).
Add this solution dropwise to the Vilsmeier reagent at 0°C .
Why? Adding the substrate to the reagent ensures there is always excess electrophile, preventing side reactions (like dimerization).
Step 3: Reaction Optimization (The Fork in the Road)
This is where you optimize based on your specific batch.
Condition
Temperature
Time
Outcome
Recommended For
Method A (Kinetic)
Room Temp (25°C)
2–4 Hours
High purity, lower yield
Initial test runs.
Method B (Thermodynamic)
70–80°C
3–6 Hours
Max yield (>90%)
1-Phenylindole (Recommended)
Technical Insight: Due to the electron-withdrawing nature of the
-phenyl group, Method A often results in incomplete conversion. Method B is standard for -aryl indoles.
Step 4: Workup (The Danger Zone)
Pour the reaction mixture onto crushed ice (50 g) .
Critical Step: The iminium salt will hydrolyze.[3] This is exothermic.
Neutralize with saturated Sodium Acetate (NaOAc) or 2M NaOH to pH 8–9.
Warning: Do not overshoot to pH >12, or you risk Cannizzaro reactions or ring opening.
A solid should precipitate.[4] Filter, wash with water, and dry.
If oil forms: Extract with Dichloromethane (DCM) , wash with brine, dry over MgSO
.
🔧 Module 3: Troubleshooting Guide
User Issue: "I'm getting a black tar instead of a yellow solid."
Diagnostic Flowchart
Figure 2: Rapid diagnostic tree for reaction failure.
FAQ: Frequently Asked Questions
Q: Can I use DCE (1,2-Dichloroethane) as a co-solvent?A: Yes. If your reaction becomes too viscous (a "stirring bar stopper"), adding DCE is excellent. It is inert to Vilsmeier conditions and helps solubilize the intermediate iminium salt, preventing hot-spots that lead to tar.
Q: Why is my product red?A: Pure 1-phenyl-1H-indole-3-carbaldehyde is typically pale yellow/off-white. A red color indicates oligomerization (acid-catalyzed coupling of indole).
Fix: Ensure your workup neutralization is rapid and stays cold. Do not let the acidic mixture sit for hours before neutralizing. Recrystallize from Ethanol or Methanol.
Q: Is there a "Green" alternative to POCl
?A: Yes, but with caveats.
Alternative: The use of Cyanuric Chloride with DMF can generate a Vilsmeier-like reagent.
Catalytic Method: Recent literature suggests P(III)/P(V) redox cycling catalysts can drive this reaction, but for scale-up, POCl
remains the gold standard for atom economy and cost [1, 4].
📚 References
Synthesis of Indole-3-carboxaldehyde via Vilsmeier-Haack : BenchChem Technical Guides. (2025). "A Comparative Guide to the Synthesis of Indole-3-Carboxaldehyde." Link
Mechanism & Kinetics : Organic Syntheses. (2024).[5] "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction." Org. Synth. 2024, 101, 21-33.[5] Link
General Vilsmeier Protocol : Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Examples." Link
Optimization for N-Substituted Indoles : RSC Advances. (2018). "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives." (Comparative study on reactivity). Link
Reagent Handling : Chemistry Steps. "Vilsmeier-Haack Reaction - Reagent Preparation and Troubleshooting." Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 1-phenyl-1H-indole-3-carbaldehyde
Subject: Troubleshooting Solubility & Stability in Biological Assays
Compound ID: 1-phenyl-1H-indole-3-carbaldehyde (Ph-ICA)
Chemical Class: N-substituted Indole / Aromatic Aldehyde
Overview: The "Hidden" Hydrophobe
Welcome to the technical support guide for 1-phenyl-1H-indole-3-carbaldehyde . Users often underestimate the solubility challenges of this compound. While the parent molecule (indole-3-carboxaldehyde) is moderately soluble, the addition of the N-phenyl group drastically increases lipophilicity (LogP shift from ~1.7 to >3.5).
This structural change creates a "solubility cliff" when transitioning from organic stock solutions to aqueous biological media. This guide addresses the three most common failure modes: Precipitation upon dilution , Colloidal Aggregation (False Positives) , and Aldehyde-Specific Reactivity .
Section 1: Stock Solution Preparation
Q: My compound dissolves in DMSO but precipitates after freezing/thawing. Is it stable?
A: This is likely a physical issue, not chemical degradation, but moisture is the enemy.
The aldehyde group at C3 is susceptible to oxidation to carboxylic acid if water is present, and the N-phenyl ring promotes strong
- stacking (crystallization) at high concentrations.
Troubleshooting Protocol:
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) . Avoid Ethanol; it evaporates too quickly and often lacks the solvation power for the hydrophobic phenyl tail at high concentrations (>10 mM).
Sonication is Mandatory: Do not rely on vortexing. The planar aromatic structure facilitates tight crystal packing. Sonicate at 40°C for 10–15 minutes to break micro-crystals.
Moisture Control: DMSO is hygroscopic.[1] If your stock absorbs water, the solubility of Ph-ICA drops, and the aldehyde may slowly oxidize. Store under nitrogen or argon in single-use aliquots.
Good alternative if DMSO fails. Toxic to some cells >0.5%.
Ethanol
<10 mM
Low
High volatility causes concentration errors.
PBS/Media
<10 M
None
Do not dissolve directly in aqueous buffer.
Section 2: The "Crash-Out" Phenomenon (Media Dilution)
Q: When I add my DMSO stock to the cell culture media, I see a fine cloudiness. Why?
A: You are experiencing "Solvent Shock."
Ph-ICA is highly hydrophobic. When a concentrated DMSO droplet hits the aqueous media, the DMSO diffuses away instantly, leaving the compound "stranded" in water before it can disperse. It immediately aggregates or crystallizes.
The Fix: Intermediate Dilution Protocol
Do not pipette 1
L of 10 mM stock directly into 1 mL of media. Use this step-down method:
Prepare 100x Stock: Dilute your main stock (e.g., 10 mM) to 100x the final assay concentration using pure DMSO.
The "Shift" Step: Dilute this 100x stock 1:10 into an intermediate solvent compatible with media but less "shocking," or simply dilute into media with rapid mixing.
Better approach: Pre-dilute into media containing Serum (FBS/BSA) . The albumin in serum acts as a carrier protein, sequestering the hydrophobic phenyl tail and keeping the compound in solution.
Final Addition: Add this pre-diluted mix to your cells.
Critical Note: If you are running serum-free assays, you must use a solubilizing agent like Pluronic F-127 (0.05%) or Tween-80 in the assay buffer to prevent precipitation.
Section 3: Assay Artifacts (False Positives)
Q: I see high activity, but the dose-response curve is very steep (Hill slope > 2). Is this real?
A: This is a classic signature of Colloidal Aggregation .
Hydrophobic molecules like Ph-ICA can form sub-micron colloids that sequester enzymes or disrupt membranes non-specifically. This mimics "inhibition" but is actually a physical artifact.
Validation Experiment: The Detergent Test
To distinguish specific binding from aggregation:
Run your assay normally.
Run a parallel arm adding 0.01% Triton X-100 (or freshly prepared Tween-80) to the reaction buffer.
Analysis:
Activity Remains: The inhibition is likely real (specific).
Activity Disappears: The compound was aggregating.[3][4] The detergent broke up the colloids, eliminating the artifact.
Section 4: Chemical Stability (The Aldehyde Factor)
Q: My IC50 shifts significantly if I incubate the compound with media for 24 hours. Why?
A: The Aldehyde group (CHO) is reactive.
In biological media, aldehydes can react with primary amines (found in amino acids like Glutamine, Lysine, or N-termini of proteins) to form Schiff Bases (Imines) .
Mechanism:
Impact: This covalent modification can deplete the free compound concentration over time, leading to a perceived loss of potency (right-shift in IC50).
Solution:
Keep incubation times short (<4-6 hours) if possible.
If long incubations are required, quantify the compound concentration at the end of the assay using LC-MS to verify exposure levels.
Visual Troubleshooting Guide
The following logic flow helps you diagnose whether your issue is solubility, aggregation, or chemical instability.
Caption: Decision tree for diagnosing solubility and stability issues with hydrophobic aldehyde derivatives in biological assays.
References
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on solubility and lipophilicity in drug discovery).
Shoichet, B. K. (2006). "Screening in a Spirit Haunted by Pathological Artifacts." Nature Discovery, 5, 853-861. Link (Seminal paper on colloidal aggregation).
NCATS Assay Guidance Manual. "Solubility and Aggregation in Biological Assays." National Institutes of Health.[5] Link (Gold standard for assay troubleshooting).
Avdeef, A. (2001).[6] "Physicochemical profiling (solubility, permeability and charge state)." Current Topics in Medicinal Chemistry, 1(4), 277-351. (Detailed mechanisms of solubility measurement).
Technical Support Center: Synthesis of N-Substituted Indole-3-Carbaldehydes
Ticket ID: IND-CHO-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Guide for N-Functionalization and Vilsmeier-Haack Formylation Introduction: The Chemical Space You are lik...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: IND-CHO-001
Status: Open
Support Tier: Level 3 (Senior Application Scientist)
Subject: Troubleshooting Guide for N-Functionalization and Vilsmeier-Haack Formylation
Introduction: The Chemical Space
You are likely targeting the N-substituted indole-3-carbaldehyde scaffold, a "privileged structure" in medicinal chemistry found in anti-cancer agents (e.g., tubulin polymerization inhibitors) and synthetic precursors to tryptamines.
The Core Challenge:
Synthesizing these molecules involves two distinct electronic environments:
N-Alkylation: Requires deprotonation of the indole N-H (
in DMSO), transforming the indole into a potent nucleophile.
Formylation (Vilsmeier-Haack): Uses the electron-rich nature of the indole C3 position to attack an electrophilic chloroiminium species.[1]
Critical Insight: N-alkylated indoles are significantly more electron-rich than their unsubstituted counterparts. This increases reactivity toward the Vilsmeier reagent, often leading to runaway exotherms or tar formation if not aggressively temperature-controlled.
Module 1: The N-Substitution Step (The Foundation)
Before formylation, you must install the N-substituent. A poor N-alkylation profile leads to difficult separations of C-alkylated byproducts later.
Decision Matrix: Base & Solvent Selection
Use the following logic flow to select your reaction conditions based on your electrophile (
).
Figure 1: Decision matrix for optimizing N-alkylation conditions.
Troubleshooting N-Alkylation
Q: I observe significant starting material remaining despite adding excess alkyl halide.
Diagnosis: The indole anion is likely quenched by moisture in the solvent before it can react with the electrophile.
Fix: Indole is a weak acid. If using NaH, the DMF must be anhydrous. Even 0.1% water content will quench the anion. Switch to Condition C (Phase Transfer Catalysis) using 50% NaOH/DCM/TBAB. This biphasic system is robust against moisture and often drives stubborn reactions to completion [1].
Q: I am seeing C3-alkylated byproducts.
Diagnosis: This occurs with "soft" electrophiles (like benzyl bromide) or high temperatures. The indole anion is an ambident nucleophile.
Fix: Keep the reaction temperature low (
). Use harder bases (NaH) in polar aprotic solvents (DMF) to favor N-alkylation (charge control) over C-alkylation (orbital control).
Module 2: Vilsmeier-Haack Formylation (The Core)[2]
Once you have the N-substituted indole, the industry standard for C3-formylation is the Vilsmeier-Haack reaction.
The Mechanism & Failure Points
Understanding the intermediate states is critical for troubleshooting "black tar" or low yields.
Figure 2: The Vilsmeier-Haack pathway. The "Intermediate" stage is where most errors occur.
Standard Operating Procedure (SOP): Vilsmeier-Haack on N-Alkyl Indoles
Preparation of Reagent: Cool anhydrous DMF (5.0 eq) to
under . Dropwise add (1.2 eq). Do not let T > 10°C.[2] Stir 30 min to form the white chloroiminium salt.
Addition: Dissolve N-substituted indole (1.0 eq) in minimal DMF. Add dropwise to the reagent.[3]
Checkpoint: The reaction usually turns yellow/orange and may solidify (the iminium salt).
Hydrolysis (The "Tar" Prevention Step): Pour the reaction mixture onto crushed ice . Slowly add 5N NaOH or saturated NaOAc until pH 9-10.
Isolation: The product usually precipitates as a solid. Filter and wash with water.
Troubleshooting Vilsmeier-Haack
Q: The reaction mixture turned into a solid black rock/tar inside the flask.
Diagnosis: Thermal runaway. The addition of the electron-rich indole to the Vilsmeier reagent released too much heat, causing polymerization.
Fix: Dilute the indole in more DMF before addition. Ensure the internal temperature never exceeds
during the addition phase.
Q: I have low yield, and the product is contaminated with a water-soluble impurity.
Diagnosis: Incomplete hydrolysis. The intermediate iminium salt (see Fig 2) is stable in acidic water. If you just pour it into water without adjusting pH, the salt remains dissolved and is lost in the aqueous waste.
Fix: You must basify the quench mixture to pH 9-12 and heat it gently (
for 30 mins) to force the hydrolysis of the iminium salt to the aldehyde [2].
Q: Regioselectivity issues (C2 vs C3).
Diagnosis: While C3 is electronically favored, steric bulk at the Nitrogen (e.g., N-trityl or N-tosyl) can block the C3 approach, forcing reaction at C2.
Fix: For N-methyl or N-benzyl, C3 is exclusive (>95%). If you see C2-formylation, verify your N-protecting group isn't too bulky. If using N-Tosyl, remove it, formylate, and re-protect.
Module 3: Data & Compatibility
Solvent & Reagent Compatibility Table
Component
Recommended
Avoid
Reason
Solvent (Alkylation)
DMF, DMSO, ACN
Alcohols, Water
Protic solvents quench the base/anion.
Solvent (Formylation)
DMF (Neat)
DCM, THF
DMF acts as both reagent and solvent. DCM limits heating.
Base (Alkylation)
NaH, Cs2CO3, KOH
Pyridine, Et3N
Organic bases are too weak to deprotonate indole ( 16).
Quench (Formylation)
Ice/NaOAc, 5N NaOH
Water only
Acidic water fails to hydrolyze the iminium salt completely.
References
Vanderhorne, M. et al. (1992). N-Alkylation of Indoles under Phase Transfer Catalysis. Tetrahedron, 48(12), 2461-2468.
James, P. N. & Snyder, H. R. (1959). Indole-3-aldehyde.[1][4][5][6] Organic Syntheses, Coll. Vol. 4, p.539.
Meth-Cohn, O. & Stanforth, S. P. (1991).[7] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.
Disclaimer: These protocols involve hazardous chemicals (POCl3, NaH). Always perform a risk assessment before experimentation.
how to improve the regioselectivity of reactions on the indole scaffold
Status: Online | Specialist: Senior Application Scientist | Ticket: #IND-REGIO-2024 Welcome to the Indole Reactivity Hub User Issue: "I cannot control the site of reaction on my indole scaffold. I am getting mixtures of...
User Issue: "I cannot control the site of reaction on my indole scaffold. I am getting mixtures of C2/C3 isomers, or I cannot access the benzene ring (C4-C7)."
Root Cause Analysis:
Indole is an electron-rich, bicyclic heteroaromatic system with a high "Natural Bias" toward C3 (electrophilic attack) due to the stability of the intermediate cation (sigma complex) at this position.
C3: Kinetically favored (Natural Nucleophile).
C2: Accessible via blocking C3, Directing Groups (DGs), or specific Transition Metal (TM) mechanisms (CMD pathway).
C4-C7: "Remote" positions requiring steric control or specific Directing Groups to overcome the distance from the heteroatom.
Module 1: Overriding the C3 Bias (Targeting C2)
The Problem: You want C2 functionalization, but you are getting C3 substitution or N-alkylation.
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Exclusive C3 Product
Reaction is driven by classical electrophilic aromatic substitution ().
Switch Mechanism: Use Pd(II) catalysis without phosphine ligands to favor a C3 C2 migration pathway or Concerted Metalation-Deprotonation (CMD).
C2/C3 Mixture
Non-selective radical pathway or weak directing group effect.
Install a DG: Use an N-Pyrimidyl or N-Pivaloyl group to coordinate the metal catalyst to C2.
N-Alkylation only
Base is too strong (deprotonating N-H) + Hard Electrophile.
Soft/Hard Control: Use a softer base or protect N1 with a bulky group (e.g., TIPS, Boc) to force C-reaction.
The "C2-Override" Protocol (Palladium-Catalyzed)
Applicability: Direct arylation of indoles at C2.[1][2][3]
(5-10 mol%). Crucial: Do NOT add phosphine ligands.[3]
Oxidant/Additive: AgOAc (2 equiv) or Cu(OAc)
(air regeneration).
Solvent: Acetic Acid (AcOH) or PivOH (promotes CMD mechanism).
Step-by-Step Workflow:
Setup: In a sealed tube, dissolve indole (1.0 equiv) and Aryl Iodide (1.5 equiv) in AcOH.
Catalyst Addition: Add Pd(OAc)
and AgOAc.
Reaction: Heat to 110°C for 12-24h.
Workup: Filter through Celite (remove AgI), neutralize with NaHCO
, and extract.
Why this works: The lack of phosphine ligands allows the Pd to coordinate to the nitrogen (or interact via the
-system), facilitating a C3-palladation followed by a 1,2-migration to C2 , which is thermodynamically driven in this specific catalytic cycle [1].
Module 2: Accessing the "Remote" Benzene Ring (C4 & C7)
The Problem: The benzene ring is unreactive compared to the pyrrole ring. Standard conditions destroy the starting material before functionalizing C4-C7.
Solution A: C7-Selectivity (The N-Pivaloyl Switch)
To hit C7, you must use the Nitrogen atom as an anchor. A standard N-H or N-Me is too far. You need a Directing Group (DG) .
The Gold Standard:N-Pivaloyl (N-Piv) .
Catalyst: [RhCp*Cl
] (Rhodium(III)).
Mechanism: The Carbonyl oxygen of the Pivaloyl group coordinates to Rh(III), forming a 5-membered metallacycle that places the metal exactly at C7.
Solution B: C4-Selectivity (The Hardest Target)
C4 is sterically crowded (peri-position to C3).
Strategy: Use Iridium(III) catalysis with bulky ligands or specific "L-shaped" ligands that push the metal away from C2/C3 and toward C4.
Recent Breakthrough: Using an enone functionality at C3 to direct Ir(III) to C4 [2].
Visualizing the Selectivity Logic
The following diagram illustrates the decision matrix for selecting the correct catalytic system based on your target position.
Caption: Decision tree for selecting reaction conditions based on the desired indole functionalization site.
Solvent: DCE (1,2-Dichloroethane) or t-Amyl Alcohol.
Protocol:
Protection: Convert Indole to N-Pivaloylindole using PivCl, Et
N, and DMAP in DCM (Standard Schotten-Baumann).
Activation: In a screw-cap vial, combine N-Piv-Indole, Acrylate, Rh-catalyst, and Oxidant.
Solvent: Add DCE (0.2 M concentration).
Reaction: Stir at 100-120°C for 16 hours.
Note: High temperature is required to overcome the activation energy of the C7-H bond.
Deprotection (Optional): The N-Piv group can be removed later using NaOMe/MeOH to recover the free N-H indole.
Validation Check:
If you see C2 product: The temperature is too low, or the DG is not coordinating (check moisture/purity).
If you see C3 product: The Rh catalyst is inactive; the reaction is proceeding via background electrophilic substitution (rare with acrylates but possible).
Module 4: Mechanism of Action (The Directed Pathway)
Understanding the coordination is vital for troubleshooting.
Caption: The Rh(III) catalytic cycle. The formation of the 5-membered metallacycle (Step 2) is the critical regioselectivity filter.
References
Mechanistic Rationale for Pd-Catalyzed C2 vs C3 Selectivity
Lane, B. S., et al. "Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity."[1] J. Am. Chem. Soc. (2005).[1][4]
Ir(III)-Catalyzed C4 Functionalization
Song, Z., et al.[5] "Iridium(III)-catalyzed site-selective indole C–H functionalization through enone functionality." Org.[6][7] Chem. Front. (2025).[4][8][9][10]
Rh-Catalyzed C7 Functionalization via N-Pivaloyl Directing Group
Xu, L., et al.[6] "Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles." Angew.[6][11] Chem. Int. Ed. (2016).[6][11]
Mechanochemical Pd-Catalyzed C2 Arylation
Das, D., et al. "Mechanochemical Pd(II)-Catalyzed Direct and C-2-Selective Arylation of Indoles." J. Org. Chem. (2019).[3][12][13]
[3]
troubleshooting ambiguous NMR or mass spectra of 1-phenyl-1H-indole-3-carbaldehyde
The following technical guide is structured as a Tier 2 Support Knowledge Base for researchers working with N-heterocyclic aldehydes. Ticket ID: IND-CHO-334 | Status: Active | Topic: Spectral Ambiguity Resolution[1] Exec...
Molecule: 1-phenyl-1H-indole-3-carbaldehyde (MW: 221.25)
Common Issues: Overlapping aromatic multiplets in
H NMR (7.2–7.6 ppm), distinguishing regiochemistry (C3 vs. C2 formylation), and differentiating molecular ions from fragmentation artifacts in MS.
This guide provides self-validating protocols to resolve these ambiguities without repeating synthesis.
Part 1: Diagnostic Logic Pathways
Before modifying your sample, determine the specific class of spectral ambiguity using the decision trees below.
Workflow A: NMR Structural Confirmation
This logic tree guides you through resolving the "Aromatic Blob" common in N-phenyl indoles.
Figure 1: NMR troubleshooting workflow for N-phenylindole derivatives.
Part 2: NMR Troubleshooting & Data
The Problem: The phenyl ring at N1 creates a "ring current" effect that, combined with the indole benzenoid ring, results in a complex multiplet region (9 protons total). The diagnostic C2-H proton often gets buried.[1]
Solution 1: The Solvent Switch Protocol
Changing the solvent alters the magnetic environment, specifically affecting the
-stacking interactions of the aromatic rings. This "spreads" the signals.[1]
Note: Data derived from consensus of N-substituted indole spectra [1][2].[1]
Solution 2: Regiochemistry Verification (NOE)
If you suspect the formylation occurred at C2 instead of C3, or if the C2-H peak is ambiguous, use 1D NOE (Nuclear Overhauser Effect).
Mechanism:
C3-Formyl (Correct Product): The aldehyde proton is spatially close to H2 and H4 .[1]
C2-Formyl (Impurity): The aldehyde proton would be close to N-Phenyl and H3 .[1]
Protocol:
Select the -CHO peak (~10 ppm) for irradiation.[1]
Observation:
If you see enhancement at ~8.4 ppm (H4) and ~8.0 ppm (C2-H) , the aldehyde is at C3 .
If you see enhancement of the Phenyl ring protons, the aldehyde is likely at C2 (closer to the N-substituent).
Part 3: Mass Spectrometry Troubleshooting
The Problem: Users often confuse the molecular ion (
) with fragment ions or observe unexpected adducts.
Workflow B: Fragmentation Logic
Use this diagram to validate your MS data against the theoretical fragmentation of 1-phenyl-1H-indole-3-carbaldehyde.
Figure 2: EI-MS fragmentation pathway for 1-phenyl-1H-indole-3-carbaldehyde.[1]
FAQ: Common MS Anomalies
Q: I see a strong peak at m/z 222 or 244. Is my sample impure?
Analysis:
m/z 222 (M+1): This is the
protonated adduct, common in Electrospray Ionization (ESI) positive mode. This confirms your MW is 221.[1]
m/z 244 (M+23): This is the
sodium adduct.[1] This is very common if glass containers or sodium-containing buffers were used during prep.[1]
Verdict: These are not impurities; they confirm the structure.[1]
Q: I see a peak at m/z 192. Did the aldehyde decompose?
Analysis: In "hard" ionization techniques (like EI), the loss of the formyl radical (-CHO, mass 29) is the dominant fragmentation pathway for indole-3-carbaldehydes.
Verdict: m/z 192 is the "Base Peak" (or a major fragment) and confirms the presence of the aldehyde group [3].
Part 4: Synthesis Artifacts Check
If spectra remain ambiguous, check for these specific synthesis byproducts (Vilsmeier-Haack reaction artifacts).
Artifact
Detection Method
Key Spectral Feature
1-Phenylindole (Starting Material)
TLC / NMR
Missing -CHO singlet at 10 ppm.[1] C3-H appears as a doublet at ~7.2 ppm.[1]
Chlorinated Intermediate
Mass Spec
M+ peak at 240/242 (3:1 ratio).[1] Indicates incomplete hydrolysis of the Vilsmeier iminium salt.[1]
Dimerization
NMR
Broadening of all signals; multiple aldehyde peaks.[1]
References
Note: Provides baseline shifts for indole-3-carbaldehydes in DMSO-d6.
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 1284 (Related N-substituted indole data).
Authoritative source for general indole shift comparisons.
Supports the loss of CHO (M-29)
PubChem. (2025).[1] 2-Phenyl-1H-indole-3-carbaldehyde Compound Summary. Retrieved from [Link]
Used for exclusion logic (distinguishing 1-phenyl vs 2-phenyl isomers).[1]
Technical Support Center: Troubleshooting Low Bioactivity of 1-phenyl-1H-indole-3-carbaldehyde
Welcome to the technical support center for 1-phenyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with the biological activi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1-phenyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with the biological activity of their synthesized batches of this compound. Inconsistent bioactivity is a common challenge that can arise from various factors in the synthesis, purification, and handling of the compound. This resource provides in-depth troubleshooting advice in a question-and-answer format to help you identify and resolve these issues.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Synthesis and Purification
Question 1: I have synthesized 1-phenyl-1H-indole-3-carbaldehyde, but the bioactivity is lower than expected. What are the likely causes related to the synthesis?
Low bioactivity can often be traced back to the synthetic process. The Vilsmeier-Haack reaction is a common method for the formylation of indoles to produce indole-3-carbaldehydes.[1] While effective, this reaction can present several challenges:
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials in your product.
Side Reactions: The Vilsmeier-Haack reagent is a powerful electrophile and can lead to the formation of undesired side products.[2]
Impurity Formation: The presence of impurities, even in small amounts, can interfere with biological assays. Common impurities can include starting materials, byproducts, and residual solvents or catalysts.[3]
Degradation: Indole derivatives can be sensitive to heat and acidic conditions, which may cause degradation during the reaction or workup.[4]
Question 2: How can I improve the yield and purity of my 1-phenyl-1H-indole-3-carbaldehyde synthesis?
Optimizing your synthetic protocol is crucial for obtaining a high-purity product with consistent bioactivity. Consider the following:
Reagent Quality: Ensure that your starting materials, particularly N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), are of high purity and anhydrous.[5] DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent.[5]
Reaction Conditions: The temperature and reaction time are critical. The Vilsmeier reagent is typically formed at low temperatures (0-5 °C), followed by reaction with the indole at room temperature or with gentle heating.[6]
Workup Procedure: After the reaction, the mixture is typically quenched with a base, such as a saturated sodium carbonate solution, to neutralize the acid and precipitate the product.[6] Careful control of the pH during workup is important to prevent degradation.
Purification: Recrystallization or column chromatography are effective methods for purifying 1-phenyl-1H-indole-3-carbaldehyde.[7]
Question 3: What are some common side reactions to be aware of during the synthesis?
The Vilsmeier-Haack reaction can sometimes lead to the formation of bis(indolyl)methanes as a side product, especially if the reaction conditions are not carefully controlled. Additionally, if the indole nitrogen is not protected, N-acylation can occur.[1]
Characterization and Purity Analysis
Question 4: How can I confirm the identity and purity of my synthesized 1-phenyl-1H-indole-3-carbaldehyde?
A combination of analytical techniques is essential for proper characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound. The proton NMR spectrum should show a characteristic singlet for the aldehyde proton around 10 ppm.[8]
Infrared (IR) Spectroscopy: The IR spectrum should show a strong carbonyl (C=O) stretch for the aldehyde group, typically in the range of 1650-1700 cm⁻¹.
Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.[9]
Question 5: What should I look for in the analytical data to identify potential impurities?
NMR: Look for extra peaks in the NMR spectrum that do not correspond to your product or solvent. Integration of the peaks can give you an estimate of the relative amounts of impurities.
TLC: Thin-layer chromatography is a quick and easy way to assess the purity of your product. A single spot on the TLC plate is a good indication of a pure compound.
Experimental Protocols
Protocol 1: Synthesis of 1-phenyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
1-phenyl-1H-indole
Anhydrous N,N-dimethylformamide (DMF)
Phosphorus oxychloride (POCl₃)
Saturated sodium carbonate solution
Ice bath
Round-bottom flask with a stirrer
Procedure:
In a round-bottom flask, dissolve 1-phenyl-1H-indole in anhydrous DMF under an inert atmosphere.
Cool the mixture in an ice bath to 0-5 °C.
Slowly add POCl₃ dropwise to the cooled solution while stirring.
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then heat to 80-90 °C for 5-8 hours.[6]
Monitor the reaction progress by TLC.
Once the reaction is complete, cool the mixture and carefully quench it by adding a saturated sodium carbonate solution until the pH is 8-9.[6]
A solid precipitate should form. Filter the solid, wash it with water, and dry it under vacuum.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: Purification by Column Chromatography
Materials:
Crude 1-phenyl-1H-indole-3-carbaldehyde
Silica gel
Eluent (e.g., a mixture of petroleum ether and ethyl acetate)
Chromatography column
Collection tubes
Procedure:
Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
Dissolve the crude product in a minimum amount of the eluent or a suitable solvent.
Load the sample onto the top of the silica gel column.
Elute the column with the chosen solvent system, collecting fractions in separate tubes.
Monitor the fractions by TLC to identify those containing the pure product.
Combine the pure fractions and evaporate the solvent to obtain the purified 1-phenyl-1H-indole-3-carbaldehyde.
Data Presentation
Analytical Data for 1-phenyl-1H-indole-3-carbaldehyde
Technique
Expected Result
¹H NMR (CDCl₃)
Aldehyde proton (CHO) singlet around 10.14 ppm. Aromatic protons in the range of 7.3-8.5 ppm.[8]
¹³C NMR (CDCl₃)
Carbonyl carbon (C=O) around 185 ppm. Aromatic carbons in the range of 110-140 ppm.[8]
Organic Syntheses. (2021). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]
Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
MDPI. (2023). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. [Link]
The Good Scents Company. (n.d.). indole-3-carboxaldehyde. [Link]
PMC. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. [Link]
ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. [Link]
MDPI. (2023). Regenerable Biochar Catalyst from Biogas Residue for Peroxymonosulfate Activation in Bisphenol A-Containing Wastewater Treatment. [Link]
PubMed. (2023). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. [Link]
MDPI. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. [Link]
PMC. (2023). Catalytic degradation of norfloxacin using persulfate activation by Ni-Fe layered double hydroxide catalyst supported on activated carbon. [Link]
Reddit. (2016). Having some troubles with a Vislmeier-Haack reaction. [Link]
Cell Biolabs, Inc. (n.d.). Indole Assay Kit. [Link]
ACS Publications. (2023). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. [Link]
American Chemical Society. (2024). Fluorescent Carbon Dots-Antibiotic Nanocomposite Drug for the Eradication of Multidrug-Resistant Bacteria. [Link]
MDPI. (2023). Versatility of Click Chemistry in Hydrogel Synthesis: From Molecular Strategies to Applications in Regenerative Medicine. [Link]
PMC. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
Preparation and Properties of INDOLE. (n.d.). [Link]
The Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
PubMed. (2023). How the Most Neglected Residual Species in MOF-Based Catalysts Involved in Catalytic Reactions to Form Toxic Byproducts. [Link]
Springer. (2011). Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. [Link]
proper handling and storage of 1-phenyl-1H-indole-3-carbaldehyde to prevent decomposition
Technical Support Center: 1-phenyl-1H-indole-3-carbaldehyde Welcome to the technical support center for 1-phenyl-1H-indole-3-carbaldehyde (CAS No. 10293-94-4).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 1-phenyl-1H-indole-3-carbaldehyde
Welcome to the technical support center for 1-phenyl-1H-indole-3-carbaldehyde (CAS No. 10293-94-4). This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and proper handling of this valuable synthetic intermediate. While specific long-term stability data for this N-phenyl substituted indole is not extensively published, this document synthesizes information from closely related analogs and fundamental chemical principles to provide best-practice recommendations.
The core structure, an indole-3-carbaldehyde, is susceptible to specific degradation pathways. The substitution of the N-H proton with a phenyl group alters its electronic properties and reactivity, but the primary vulnerabilities of the aldehyde functional group remain. This guide will provide the causal logic behind each recommendation to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 1-phenyl-1H-indole-3-carbaldehyde?
For maximum long-term stability, the solid compound should be stored with careful consideration of temperature, atmosphere, and light exposure. These recommendations are based on best practices for aromatic aldehydes and indole derivatives.[1][2][3]
Parameter
Recommendation
Scientific Rationale
Temperature
-20°C for long-term storage.
Reduces the rate of potential decomposition reactions, including oxidation and polymerization. Refrigeration at 2-8°C is acceptable for short-term use.[1][3]
Atmosphere
Store under an inert atmosphere (Argon or Nitrogen).
The aldehyde group is susceptible to oxidation by atmospheric oxygen, which is a primary degradation pathway.[1][2][3] An inert atmosphere displaces oxygen and moisture, preserving the compound's integrity.
Light
Protect from light by using an amber vial or storing in the dark.
Indole-containing compounds can be light-sensitive. UV radiation can provide the energy to initiate degradation reactions.[3]
Container
Use a tightly sealed, clearly labeled container.
Prevents exposure to atmospheric oxygen and moisture. Proper labeling prevents accidental misuse.
Q2: How should I prepare and store solutions of this compound?
Solution stability is significantly lower than solid-state stability and is highly dependent on the solvent used.
Recommended Solvents: For analytical standards and reaction stock, use high-purity, anhydrous solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN). The compound's N-phenyl group increases its lipophilicity compared to the parent indole-3-carboxaldehyde.
Solution Preparation: To prepare solutions for use in aqueous media, it is best practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then perform a stepwise dilution with the aqueous buffer.[3]
Storage of Solutions:Prepare solutions fresh whenever possible. If storage is unavoidable, aliquot stock solutions into single-use vials to minimize freeze-thaw cycles and exposure to air during each use. Store these aliquots at -20°C or -80°C under an inert atmosphere. Aqueous solutions should not be stored for more than 24 hours.[3]
Q3: What are the common signs of decomposition?
Visual and analytical inspection can help identify a compromised reagent.
Visual Inspection: A noticeable change in color (e.g., darkening from off-white/pale yellow to brown) or a change in texture can indicate degradation or polymerization.
Analytical Confirmation: The most reliable method is to check the compound's purity.
TLC Analysis: The appearance of a new, more polar spot (often at a lower Rf) can indicate the formation of the corresponding carboxylic acid.
LC-MS/NMR: The appearance of new peaks in the chromatogram or spectrum is a clear sign of degradation. For oxidation, a mass peak corresponding to [M+16]+ (addition of an oxygen atom) may be observed. The aldehyde proton peak (~10 ppm in ¹H NMR) would diminish, and a carboxylic acid proton peak (>12 ppm, broad) might appear.[4]
Q4: What are the primary chemical incompatibilities?
To prevent unintended reactions and degradation, avoid mixing 1-phenyl-1H-indole-3-carbaldehyde with:
Strong Oxidizing Agents: (e.g., peroxides, permanganates) will rapidly convert the aldehyde to a carboxylic acid.[1][2]
Strong Reducing Agents: (e.g., sodium borohydride) will reduce the aldehyde to an alcohol.[2]
Strong Bases: Can potentially catalyze side reactions. While the lack of an N-H proton makes it less susceptible to deprotonation than its parent compound, other base-catalyzed reactions are possible.[1][2]
Strong Acids: The indole ring system can be sensitive to strongly acidic conditions, which may lead to polymerization or other side reactions.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of 1-phenyl-1H-indole-3-carbaldehyde.
Issue 1: The solid compound has changed color from pale yellow to tan/brown.
Probable Cause: This is a common visual indicator of degradation, most likely due to minor oxidation or polymerization upon prolonged or improper storage (exposure to air and/or light).
Recommended Action:
Assess Purity: Before using the material in a critical experiment, verify its purity using TLC, LC-MS, or NMR spectroscopy.
Qualify for Use: If the purity is still high (>95%) and minor colored impurities will not interfere with your reaction, it may be acceptable for some applications.
Purification: If purity is compromised, consider recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexanes) to remove impurities.
Prevention: Review your storage protocol. Ensure the container is properly sealed and stored under an inert atmosphere, protected from light, and at the recommended temperature.
Issue 2: My reaction is giving low yields or unexpected side products.
Probable Cause: Assuming other reaction parameters are optimized, the starting material's purity is a likely culprit. The primary decomposition product, 1-phenyl-1H-indole-3-carboxylic acid, will not participate in reactions targeting the aldehyde (e.g., reductive amination, Wittig reactions), leading to lower effective concentration and reduced yields.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Issue 3: I see a new, more polar spot on my TLC plate after dissolving the compound.
Probable Cause: This strongly suggests the formation of 1-phenyl-1H-indole-3-carboxylic acid via oxidation of the aldehyde. Carboxylic acids are significantly more polar than their corresponding aldehydes, resulting in a lower Retention Factor (Rf) on normal-phase silica gel.
Mechanism of Degradation (Oxidation): The aldehyde functional group is readily oxidized to a carboxylic acid in the presence of atmospheric oxygen. This process can be accelerated by light and elevated temperatures.
Caption: Primary decomposition pathway via oxidation.
Recommended Action:
Use Fresh Solvent: Ensure you are using anhydrous, high-quality solvent, as impurities or water can facilitate degradation.
Prepare Fresh: As a best practice, always prepare solutions immediately before use.[3]
Inert Techniques: When handling solutions for extended periods, sparge the solvent with argon or nitrogen and maintain an inert atmosphere over the solution's headspace.
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
Preparation: Dissolve a small amount (~1 mg) of 1-phenyl-1H-indole-3-carbaldehyde in a suitable solvent (e.g., 0.5 mL of ethyl acetate or dichloromethane).
Spotting: Spot the solution onto a silica gel TLC plate.
Elution: Develop the plate in a chamber with an appropriate mobile phase. A good starting point is 30% Ethyl Acetate in Hexanes. Adjust polarity as needed.
Visualization: Visualize the plate under UV light (254 nm). The indole ring is an excellent chromophore.
Analysis: A pure compound should show a single, well-defined spot. The presence of a second spot at a lower Rf may indicate the presence of the more polar carboxylic acid impurity.
References
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet for Indole-3-carboxaldehyde. Retrieved from [Link]
GL Sciences Inc. (2018). Safety Data Sheet for InertSustain Phenyl. Retrieved from [Link]
Wang, Z., et al. (n.d.). Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Source document appears to be supplementary material from a scientific publication, specific journal not cited in snippet].
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]
A Comparative Analysis of the Biological Activities of 1-Phenyl-1H-indole-3-carbaldehyde and Indole-3-carbaldehyde: A Guide for Researchers
In the landscape of drug discovery and development, the indole scaffold stands as a "privileged" structure, forming the core of numerous biologically active compounds.[1] Among the vast family of indole derivatives, indo...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the indole scaffold stands as a "privileged" structure, forming the core of numerous biologically active compounds.[1] Among the vast family of indole derivatives, indole-3-carbaldehyde (I3A) has emerged as a significant natural metabolite and a versatile synthetic precursor.[1][2] This guide provides an in-depth, objective comparison of the biological activities of the parent indole-3-carbaldehyde and its N-substituted analogue, 1-phenyl-1H-indole-3-carbaldehyde. By examining their performance in anticancer, antimicrobial, and anti-inflammatory applications, supported by available experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate their potential therapeutic applications.
Introduction to the Core Structures
Indole-3-carbaldehyde is a naturally occurring metabolite of tryptophan produced by gut microbiota.[3] It is recognized for its diverse biological roles, including immunomodulation and anti-inflammatory effects, largely mediated through its activity as an agonist of the aryl hydrocarbon receptor (AhR).[4][5] The N-H proton of the indole ring is a key feature, available for substitution to generate a vast library of derivatives with potentially modulated biological activities.
1-Phenyl-1H-indole-3-carbaldehyde represents a strategic modification of the parent indole structure. The introduction of a phenyl group at the N-1 position significantly alters the molecule's steric and electronic properties. This substitution can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets, potentially leading to enhanced potency or a modified activity profile.
Comparative Biological Activity: A Data-Driven Analysis
A direct quantitative comparison of the biological activities of 1-phenyl-1H-indole-3-carbaldehyde and indole-3-carbaldehyde is challenged by the limited availability of specific experimental data for the 1-phenyl derivative in the public domain. However, by examining the activities of the parent compound and the broader class of 1-substituted indole-3-carbaldehydes, we can infer the likely impact of the N-phenyl substitution.
Anticancer Activity
The indole nucleus is a cornerstone in the development of anticancer agents, with derivatives known to modulate various pathways involved in cancer progression.[1]
Indole-3-carbaldehyde: While not a frontline anticancer drug itself, I3A serves as a crucial intermediate for the synthesis of potent anticancer agents.[2] Its derivatives have shown promise in inhibiting cancer cell proliferation.
Table 1: Cytotoxic Activity of Selected Indole-3-Carbaldehyde Derivatives
Note: This table presents data for derivatives of 1-substituted indole-3-carbaldehydes to illustrate the potential impact of N-substitution on anticancer activity. Data for 1-phenyl-1H-indole-3-carbaldehyde was not available in the searched sources.
Antimicrobial Activity
The rise of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and indole derivatives have shown considerable potential in this area.[1]
Indole-3-carbaldehyde: The parent compound has demonstrated antifungal activity. For instance, it was found to be effective against the root rot fungus Fusarium solani with an EC50 value of 59.563 μg/mL.[6] The proposed mechanism involves the disruption of the mitochondrial membrane and the induction of oxidative stress.[6]
1-Substituted Indole-3-Carbaldehyde Derivatives: The introduction of substituents at the N-1 position can modulate the antimicrobial spectrum and potency. While specific MIC values for 1-phenyl-1H-indole-3-carbaldehyde against a range of microbes are not detailed in the available literature, studies on other N-substituted derivatives suggest this is a promising avenue for antimicrobial drug discovery. For instance, a series of 1-H-indole-3-pyrazole-mercaptoacetamide derivatives, which incorporate a modified indole scaffold, exhibited potent activity against Xanthomonas oryzae pv. oryzae, a significant plant pathogen.[7]
Table 2: Antimicrobial Activity of Indole-3-Carbaldehyde and a Derivative
Note: This table provides an example of the antifungal activity of the parent compound and the antibacterial activity of a complex derivative to highlight the potential of the indole-3-carbaldehyde scaffold.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, and targeting inflammatory pathways is a major focus of drug development.
Indole-3-carbaldehyde: This metabolite has well-documented anti-inflammatory properties. It acts as an agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses at mucosal surfaces.[4][5] Activation of AhR by I3A can lead to the production of the anti-inflammatory cytokine IL-10 and the tissue-protective cytokine IL-22.[8] Furthermore, I3A has been shown to alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome.[3][9]
1-Phenyl-1H-indole-3-carbaldehyde: The impact of the N-phenyl substitution on the anti-inflammatory activity, particularly AhR agonism, is not explicitly detailed in the reviewed literature. However, it is plausible that the bulky phenyl group could influence the binding affinity and activation of the AhR, potentially altering the anti-inflammatory profile compared to the parent compound. Further studies are required to elucidate this.
Mechanistic Insights and Structure-Activity Relationships
The biological activity of indole-3-carbaldehyde and its derivatives is intrinsically linked to their chemical structure.
The Role of the Indole N-H: The presence of a hydrogen atom at the N-1 position of indole-3-carbaldehyde allows it to act as a hydrogen bond donor, which can be crucial for target binding. Substitution at this position, as in 1-phenyl-1H-indole-3-carbaldehyde, removes this hydrogen bond donor capability and introduces a bulky, lipophilic group. This modification can enhance cell membrane permeability and lead to different binding interactions with target proteins.
Aryl Hydrocarbon Receptor (AhR) Activation Pathway: The anti-inflammatory effects of indole-3-carbaldehyde are significantly mediated through the AhR signaling pathway.
MTT Assay Workflow
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.
Step-by-Step Methodology:
Compound Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final volume of 50 µL per well.
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion and Future Directions
Indole-3-carbaldehyde is a versatile molecule with a broad spectrum of biological activities, including promising anti-inflammatory, anticancer, and antimicrobial properties. Its mechanism of action, particularly as an AhR agonist, provides a solid foundation for its therapeutic potential. The substitution of the indole N-H with a phenyl group in 1-phenyl-1H-indole-3-carbaldehyde represents a rational design strategy to modulate its physicochemical and biological properties.
While direct comparative data for 1-phenyl-1H-indole-3-carbaldehyde is currently scarce, the extensive research on other N-substituted indole-3-carbaldehyde derivatives suggests that this modification can lead to enhanced potency and altered selectivity. The phenyl group's introduction is expected to increase lipophilicity, which may improve cell penetration but could also affect solubility and metabolism.
Future research should focus on the direct, head-to-head comparison of 1-phenyl-1H-indole-3-carbaldehyde and indole-3-carbaldehyde across a panel of biological assays. Key areas of investigation should include:
Quantitative assessment of their anticancer activity against a diverse range of cancer cell lines.
Determination of their antimicrobial spectrum and potency against clinically relevant bacteria and fungi.
Elucidation of their anti-inflammatory mechanisms , with a particular focus on their comparative ability to modulate the AhR pathway and other inflammatory signaling cascades.
Such studies will be instrumental in defining the therapeutic potential of 1-phenyl-1H-indole-3-carbaldehyde and guiding the future design of more potent and selective indole-based therapeutic agents.
References
Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activ
Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
Indole-3-Aldehyde Reduces Inflammatory Responses and Restores Intestinal Epithelial Barrier Function Partially via Aryl Hydrocarbon Receptor (AhR) in Experimental Colitis Models. PubMed.
Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. PubMed.
Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC.
Design, synthesis and evaluation of antibacterial activity and mechanism of novel 1-H-indole-3-pyrazole-mercaptoacetamide deriv
Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC - NIH.
Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)
Synthesis and cytotoxicity evaluation of regioisomeric substituted N-phenyl-3′-(chrom-4-one-3-yl)
Indole-3-Aldehyde alleviates lung inflammation in COPD through activating Aryl Hydrocarbon Receptor to inhibit HDACs/NF-κB/NLRP3 signaling p
Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome. PubMed.
Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives.
Effects of Dietary Indole-3-carboxaldehyde Supplementation on Growth Performance, Intestinal Epithelial Function, and Intestinal Microbial Composition in Weaned Piglets. PMC - PubMed Central.
Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 P
Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. PMC.
Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activ
Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. MDPI.
Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. RSC Publishing.
(PDF) Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway.
A Senior Application Scientist's Guide to the In Vivo Validation of 1-phenyl-1H-indole-3-carbaldehyde: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vivo validation of the novel therapeutic candidate, 1-phenyl-1H-indole-3-carbaldehyde. Drawing upo...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vivo validation of the novel therapeutic candidate, 1-phenyl-1H-indole-3-carbaldehyde. Drawing upon the established bioactivity of its parent compound, indole-3-carboxaldehyde (I3A), we will explore the rationale behind experimental design, present detailed protocols, and offer a comparative analysis against existing alternatives. Our approach is grounded in scientific integrity, ensuring that every proposed step is part of a self-validating system to deliver trustworthy and reproducible results.
Introduction: The Therapeutic Promise of the Indole Scaffold
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2][3] Indole-3-carboxaldehyde (I3A), a natural metabolite of tryptophan produced by gut microbiota, has garnered significant attention for its diverse pharmacological activities.[4][5] Preclinical studies have demonstrated its potential in mitigating inflammation, atherosclerosis, and even cancer.[4][6][7][8] The introduction of a phenyl group at the 1-position of the indole ring to create 1-phenyl-1H-indole-3-carbaldehyde represents a rational design strategy to potentially enhance potency, modulate selectivity, and improve pharmacokinetic properties. This guide outlines a comprehensive in vivo validation strategy to rigorously assess the therapeutic efficacy of this novel analogue.
Proposed In Vivo Validation Strategy: A Multi-Faceted Approach
To thoroughly evaluate the therapeutic potential of 1-phenyl-1H-indole-3-carbaldehyde, a multi-pronged in vivo strategy is essential. This involves selecting appropriate animal models that recapitulate human disease, designing robust experimental protocols, and defining clear efficacy endpoints.
Rationale for Animal Model Selection
Based on the known anti-inflammatory and anti-cancer properties of the indole-3-carbaldehyde scaffold, the following animal models are proposed:
For Anti-Inflammatory Efficacy: The dextran sulfate sodium (DSS)-induced colitis model in mice is a well-established and highly reproducible model of inflammatory bowel disease (IBD).[7][9] It allows for the assessment of a compound's ability to protect against intestinal barrier dysfunction and suppress pro-inflammatory cytokine production.
For Anti-Cancer Efficacy: A human breast cancer xenograft model, utilizing cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative), would be appropriate.[3] This model allows for the direct assessment of the compound's ability to inhibit tumor growth in vivo.
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the proposed in vivo studies.
Caption: General workflow for in vivo validation studies.
Detailed Experimental Protocols
A. DSS-Induced Colitis Model
Animals: 8-week-old male C57BL/6 mice.
Acclimatization: Acclimatize mice for one week with free access to food and water.
Group Allocation: Randomly divide mice into four groups (n=10 per group):
Group 1: Healthy Control (no DSS, vehicle treatment)
Group 2: DSS + Vehicle Control
Group 3: DSS + 1-phenyl-1H-indole-3-carbaldehyde (e.g., 50 mg/kg, oral gavage)
Disease Induction: Administer 2.5% (w/v) DSS in drinking water for 7 days.
Treatment: Administer treatments daily from day 1 to day 7.
Monitoring: Record body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).
Endpoint Analysis (Day 8):
Measure colon length.
Collect colon tissue for histopathological analysis (H&E staining).
Homogenize colon tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by ELISA.
B. Breast Cancer Xenograft Model
Animals: 6-8 week-old female athymic nude mice.
Cell Culture: Culture MCF-7 or MDA-MB-468 cells under standard conditions.
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.
Tumor Growth: Allow tumors to reach a palpable size (approx. 100-150 mm³).
Group Allocation: Randomly divide mice into three groups (n=8 per group):
Group 1: Vehicle Control
Group 2: 1-phenyl-1H-indole-3-carbaldehyde (e.g., 50 mg/kg, intraperitoneal injection)
Group 3: Doxorubicin (positive control, e.g., 2 mg/kg, intravenous injection)
Treatment: Administer treatments every three days for 21 days.
Monitoring: Measure tumor volume with calipers every three days. Monitor body weight as an indicator of toxicity.
Endpoint Analysis (Day 21):
Excise tumors and record final weight.
Perform immunohistochemical analysis of tumor tissue for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
Comparative Analysis: Benchmarking Performance
A key aspect of this guide is the objective comparison of 1-phenyl-1H-indole-3-carbaldehyde with its parent compound and other alternatives.
Quantitative Data Summary
The following table provides a comparative summary of the expected efficacy of 1-phenyl-1H-indole-3-carbaldehyde based on the known efficacy of indole-3-carboxaldehyde (I3A).
Parameter
Indole-3-Carboxaldehyde (I3A) (Known)
1-phenyl-1H-indole-3-carbaldehyde (Hypothesized)
Rationale for Hypothesis
Anti-Inflammatory (DSS Model)
Reduction in DAI
Significant reduction
Potentially greater reduction
Phenyl group may enhance receptor binding or improve bioavailability.
Inhibition of TNF-α
~40-50%
>50%
Enhanced modulation of NF-κB pathway.
Preservation of Colon Length
Significant preservation
Greater preservation
Improved anti-inflammatory and mucosal healing effects.
Anti-Cancer (Xenograft Model)
Tumor Growth Inhibition
Moderate
Significant
Phenyl substitution can increase lipophilicity, potentially improving cell permeability and target engagement.
Induction of Apoptosis
Modest
Strong
Enhanced activation of pro-apoptotic pathways.
Comparison with Therapeutic Alternatives
Inflammatory Bowel Disease: Current treatments include aminosalicylates, corticosteroids, and biologics.[9] While effective, these can have significant side effects. A small molecule like 1-phenyl-1H-indole-3-carbaldehyde could offer an orally available, safer alternative.
Breast Cancer: Standard chemotherapy regimens often involve doxorubicin and taxanes, which are associated with severe toxicities.[6] Targeted therapies are effective but can lead to resistance. A novel agent with a unique mechanism of action would be a valuable addition to the therapeutic arsenal.
Mechanistic Insights: Unraveling the Signaling Pathways
Understanding the mechanism of action is crucial for drug development. I3A is known to exert its effects through several key signaling pathways.
Known Signaling Pathways of Indole-3-Carboxaldehyde
Aryl Hydrocarbon Receptor (AhR) Activation: I3A is a ligand for AhR, a transcription factor that plays a critical role in maintaining intestinal homeostasis and regulating immune responses.[5][10] AhR activation can lead to the production of the anti-inflammatory cytokine IL-22.[5]
Inhibition of NF-κB Signaling: I3A has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[7] This leads to a reduction in the expression of pro-inflammatory cytokines.
Modulation of NLRP3 Inflammasome: Recent studies indicate that I3A can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response implicated in various inflammatory diseases.[11]
The addition of the phenyl group in 1-phenyl-1H-indole-3-carbaldehyde may enhance its affinity for these targets or engage additional pathways, leading to improved efficacy.
Visualizing the Signaling Cascade
The following diagram illustrates the potential mechanism of action of 1-phenyl-1H-indole-3-carbaldehyde in an inflammatory context.
Caption: Potential signaling pathways of 1-phenyl-1H-indole-3-carbaldehyde.
Conclusion: A Roadmap for Therapeutic Innovation
This guide provides a robust and scientifically grounded framework for the in vivo validation of 1-phenyl-1H-indole-3-carbaldehyde. By leveraging the knowledge of its parent compound, indole-3-carboxaldehyde, we have outlined a clear path for assessing its therapeutic efficacy in inflammatory and oncologic indications. The proposed experimental designs, coupled with a thorough comparative analysis, will enable researchers to generate the high-quality data necessary to advance this promising compound through the drug development pipeline. The potential for enhanced potency and a favorable safety profile makes 1-phenyl-1H-indole-3-carbaldehyde a compelling candidate for further investigation.
References
El-Sawy, E. R., Mandour, A. H., & Ebaid, M. S. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-751. [Link]
Zhang, Y., et al. (2024). Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway. Journal of Cellular and Molecular Medicine, 28(24), e70263. [Link]
Li, Y., et al. (2024). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. Research Square. [Link]
Wang, Y., et al. (2023). The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function. Molecules, 28(9), 3704. [Link]
Di Gregorio, M. C., et al. (2021). Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome. International Journal of Pharmaceutics, 603, 120610. [Link]
Li, M., et al. (2021). Effects of Dietary Indole-3-carboxaldehyde Supplementation on Growth Performance, Intestinal Epithelial Function, and Intestinal Microbial Composition in Weaned Piglets. Frontiers in Microbiology, 12, 735624. [Link]
Wang, Y., et al. (2023). The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function. Molecules, 28(9), 3704. [Link]
Rajalaxmi, M., et al. (2016). An in silico, in vitro and in vivo investigation of indole-3-carboxaldehyde identified from the seawater bacterium Marinomonas sp. as an anti-biofilm agent against Vibrio cholerae O1. Biofouling, 32(4), 441-453. [Link]
Li, D., et al. (2024). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. Antioxidants, 13(9), 1104. [Link]
Naik, N., et al. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 6(5), 346-354. [Link]
Various Authors. (2025). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]
Sayyed, U., et al. (2023). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Molecules, 28(14), 5396. [Link]
Gökçe, M., et al. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 19(2), 318-326. [Link]
Wikipedia contributors. (2023, December 29). Indole-3-carbaldehyde. In Wikipedia, The Free Encyclopedia. [Link]
Kumar, D., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42393-42405. [Link]
El-Naggar, A. M., et al. (2020). Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. ResearchGate. [Link]
Wang, Y., et al. (2024). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. Plants, 13(1), 123. [Link]
Zhang, Y., et al. (2024). Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway. ResearchGate. [Link]
Al-Ostath, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC. [Link]
Kour, G., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic Chemistry, 152, 108091. [Link]
validating the target binding of 1-phenyl-1H-indole-3-carbaldehyde with biophysical methods
Executive Summary 1-phenyl-1H-indole-3-carbaldehyde (PIC) represents a critical scaffold in medicinal chemistry, serving as a precursor for Schiff base derivatives with potent antimicrobial and anticancer activities (e.g...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-phenyl-1H-indole-3-carbaldehyde (PIC) represents a critical scaffold in medicinal chemistry, serving as a precursor for Schiff base derivatives with potent antimicrobial and anticancer activities (e.g., against M. tuberculosis and A549 lung cancer lines). Due to its significant hydrophobicity and planar aromatic structure, verifying its target engagement—typically with transport proteins like Bovine Serum Albumin (BSA) or therapeutic targets like Tubulin —requires a nuanced biophysical approach.
This guide compares the three primary validation platforms—Intrinsic Fluorescence Quenching (IFQ) , Isothermal Titration Calorimetry (ITC) , and Surface Plasmon Resonance (SPR) . While IFQ remains the most accessible high-throughput screen for this indole class, this guide argues for a multi-modal approach where ITC is used to resolve thermodynamic ambiguity (enthalpy vs. entropy driven) often masked in fluorescence data.
Part 1: Comparative Analysis of Validation Platforms
For a hydrophobic ligand like PIC, the choice of method dictates the reliability of the dissociation constant (
). The following table contrasts the performance of these methods specifically for indole-3-carbaldehyde derivatives.
A common error in validating PIC binding is assuming a simple Langmuir isotherm. Indole derivatives often exhibit static quenching (complex formation) rather than dynamic quenching (collision).
Validation Rule: You must perform IFQ at multiple temperatures (e.g., 298K, 308K, 318K).
If
decreases as Temp increases: Static Quenching (Valid Binding).
If
increases as Temp increases: Dynamic Quenching (Collisional/Non-specific).
Part 2: Experimental Workflows
Protocol A: Intrinsic Fluorescence Quenching (The Gold Standard for Indoles)
Rationale: BSA and Tubulin contain Tryptophan residues (e.g., Trp-213 in BSA) located in hydrophobic pockets. The binding of the planar PIC molecule induces non-radiative energy transfer, making this the most sensitive method for this specific scaffold.
Reagents:
Target: BSA (fatty acid-free) or Tubulin, 2.0 µM in Phosphate Buffer (pH 7.4).
Ligand: 1-phenyl-1H-indole-3-carbaldehyde stock (10 mM in DMSO).
Buffer: 50 mM PBS, pH 7.4 (Maintain <1% final DMSO concentration).
Step-by-Step Methodology:
Baseline Correction: Record the emission spectrum of the buffer + ligand alone to correct for any inner-filter effects (absorbance of the ligand at excitation/emission wavelengths).
Titration:
Excitation wavelength: 280 nm (selectively excites Trp and Tyr).
Emission scan: 300–500 nm (Trp peak typically ~340 nm).
Add PIC in increments of 1 µM (0 to 20 µM final conc) to the protein solution.
Data Processing:
Extract fluorescence intensity (
) at (340 nm).
Plot
vs. (Ligand Concentration).
Fit to the Stern-Volmer Equation :
Fit to the Modified Stern-Volmer (Double Log) Equation to find Binding Constant (
Rationale: To confirm that the fluorescence signal is due to specific binding driven by enthalpy (H-bonds/Van der Waals) rather than non-specific hydrophobic aggregation.
Step-by-Step Methodology:
Preparation: Dialyze protein (20–50 µM) into the assay buffer. Use the exact dialysate to prepare the PIC solution to ensure perfect buffer matching.
Solubility Management: PIC is hydrophobic. Add 5% DMSO to both cell (protein) and syringe (ligand) solutions. Mismatch in DMSO causes massive heat spikes that mask binding.
Titration:
Cell: Protein (e.g., BSA) at 30 µM.
Syringe: PIC at 300–500 µM (10-15x protein concentration).
Injection: 19 injections of 2 µL each, 180s spacing.
Analysis: Subtract the "Heat of Dilution" (Ligand injected into Buffer only) from the raw data. Fit to a One-Set-of-Sites model.
Part 3: Visualization of the Validation Logic
The following diagram illustrates the decision matrix for validating hydrophobic indole derivatives.
Figure 1: The "Hit-to-Lead" biophysical validation funnel for hydrophobic indole derivatives. Note the critical temperature-dependence step in fluorescence quenching to rule out collisional artifacts.
Part 4: Data Interpretation & Reference Values
When analyzing PIC binding to BSA, you should expect results aligning with the "Sudlow Site I" or "Site II" characteristics common for indoles.
and : Indicates Van der Waals forces and Hydrogen bonding are the major driving forces (typical for indole-protein interactions).
and : Indicates Hydrophobic interaction dominance (less common for the aldehyde derivative, but possible).
Quantitative Benchmarks:
Binding Constant (
): Expect values in the range of to .
Number of Sites (
): Should approximate for specific binding.
References
El-Sawy, E. R., et al. (2025).[1] "1H-Indole-3-carboxaldehyde and its derivatives: Synthesis, reactions, and biological activity." ResearchGate.[2]
Mandal, B., et al. (2018). "Fluorescence probing and molecular docking analysis of the binding interaction of bovine serum albumin (BSA) with the polarity probe AICCN." RSC Advances.
Himaja, M., et al. (2010).[2] "Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides." International Research Journal of Pharmacy.[2]
Sulketa, M., et al. (2021). "Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles." Pharmaceuticals.[3]
Gauden, M., et al. (2016). "Study of the Interactions of Bovine Serum Albumin with Indole Derivatives Using a Multi-Spectroscopic Approach." Journal of Fluorescence. (Contextual reference for methodology).
assessing the reproducibility of 1-phenyl-1H-indole-3-carbaldehyde synthesis and bioassays
The following guide provides an in-depth technical assessment of the synthesis and bioassay reproducibility for 1-phenyl-1H-indole-3-carbaldehyde . Content Type: Technical Comparison & Reproducibility Guide Audience: Med...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical assessment of the synthesis and bioassay reproducibility for 1-phenyl-1H-indole-3-carbaldehyde .
Content Type: Technical Comparison & Reproducibility Guide
Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists[1]
Executive Summary: The Reproducibility Crisis in Indole Scaffolds
1-Phenyl-1H-indole-3-carbaldehyde is a critical pharmacophore in the development of anticancer agents (specifically targeting breast cancer lines MCF-7 and MDA-MB-231) and ubiquitin ligase inhibitors (e.g., NEDD4-1).[1]
While the molecule is structurally simple, reproducibility failures often stem from two distinct sources:
Synthetic Impurities: Trace transition metals (Cu/Pd) from N-arylation steps remaining in the final product, which can manifest as false positives in redox-sensitive bioassays.[1]
Bioassay Artifacts: Poor solubility of the hydrophobic N-phenyl moiety leading to precipitation in aqueous media, often misidentified as cytotoxic potency.[1]
This guide compares the two dominant synthetic routes and establishes a "Gold Standard" workflow to minimize these variables.
Synthesis Comparison: Route Selection & Logic
Two primary strategies exist for constructing the 1-phenyl-1H-indole-3-carbaldehyde scaffold. The choice of route fundamentally dictates the impurity profile.[1]
Method A: The "Late-Stage Formylation" Route (Recommended)
Logic: This route performs the metal-catalyzed step first.[1] The subsequent formylation and workup (acidic hydrolysis) effectively remove residual copper/ligands.[1]
Reproducibility: High.[1][2] The Vilsmeier-Haack reaction is robust and purifies easily via recrystallization.[1]
Method B: The "Late-Stage Arylation" Route (Alternative)
Logic: Allows for the diversification of the N-substituent at the final step.[1]
Risk: The aldehyde group is sensitive to the high temperatures and basic conditions required for Ullmann coupling (potential Cannizzaro disproportionation).[1] Crucially, this route leaves metal catalyst residues in the final step, requiring rigorous scavenging.
Comparative Workflow Diagram
Caption: Method A (Solid Green Line) is preferred for bioassay-grade purity as it removes metal catalysts prior to the final step.[1]
Technical Guide: Method A (Late-Stage Formylation)[1]
Phase 1: Synthesis of 1-Phenylindole (Ullmann Coupling)
This step establishes the N-aryl core.[1] We utilize a ligand-promoted Ullmann protocol to ensure complete conversion.[1]
Critical Parameter:Deoxygenation. The active Cu(I) species is sensitive to oxidation.[1] Sparge DMSO with Argon for 15 mins before adding CuI.
Phase 2: Vilsmeier-Haack Formylation (The Reproducibility Checkpoint)
This protocol is optimized to prevent the formation of "dimeric" impurities often seen when POCl₃ is added too rapidly.[1]
Step-by-Step Protocol:
Reagent Preparation:
In a flame-dried flask under Argon, cool anhydrous DMF (5.0 eq) to 0°C.
Add POCl₃ (1.2 eq) dropwise over 20 minutes. Observation: The solution should turn faint yellow (formation of the chloroiminium salt).[1]
Stop Point: Stir at 0°C for 30 minutes to ensure complete salt formation.
Substrate Addition:
Dissolve 1-phenylindole (1.0 eq) in minimum anhydrous DMF.[1]
Add this solution dropwise to the Vilsmeier reagent at 0°C. Do not let the temperature rise above 5°C during addition to avoid regioselectivity issues (C2 vs C3).[1]
Reaction & Workup:
Warm to 80°C for 4 hours.
Hydrolysis (Critical): Pour the reaction mixture into crushed ice/sodium acetate (sat. aq). Stir for 1 hour. The basic buffer (pH ~8) prevents acid-catalyzed polymerization of the indole.[1]
Purification: Filter the precipitate.[1][3] Recrystallize from Ethanol/Water (9:1).[1]
Data Validation Table:
Parameter
Method A (Recommended)
Method B (Alternative)
Overall Yield
75 - 85%
50 - 65%
Purity (HPLC)
>98%
90 - 95%
Metal Content (ICP-MS)
< 5 ppm
> 50 ppm (requires scavenging)
Physical Appearance
Off-white needles
Yellow/Brown amorphous solid
Bioassay Reproducibility: Validating the Scaffold
When testing 1-phenyl-1H-indole-3-carbaldehyde in cellular assays (e.g., MCF-7 cytotoxicity), variability is often due to compound precipitation or aldehyde reactivity .[1]
Bioassay Validation Logic
Caption: Mandatory "Visual Solubility Check" before incubation prevents false cytotoxicity data caused by micro-precipitates.
Key Bioassay Parameters
Solubility Limit: The 1-phenyl group significantly increases lipophilicity compared to the parent indole.[1]
Action: Do not exceed 50 µM in aqueous media without a solubility carrier (e.g., cyclodextrin) or rigorous vortexing.[1]
Aldehyde Stability: The C3-aldehyde can oxidize to the carboxylic acid in cell media over 48h.[1]
Action: Prepare fresh stocks immediately before use.[1] Do not store diluted media stocks.
Control Comparisons:
Negative Control: Indole-3-carbaldehyde (lacks phenyl).[1] If this is active, the phenyl group is not the pharmacophore.
Synthesis of 1-phenyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack:
Title: Structural, Biochemical Characterization, and Homology Based Modeling of Target Protein Interactions with Natural and Synthetic Indolecarbinol.
Source: eScholarship (UC Berkeley).[1]
URL:[Link]
Relevance: Describes the specific Vilsmeier formylation of 1-phenylindole (Compound 4a) with detailed yields.
Ullmann Coupling on Indole-3-carbaldehydes:
Title: Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes.[1]
Source: National Institutes of Health (NIH) / PMC.[1]
URL:[Link]
Relevance: Validates the "Method B" alternative and discusses steric limitations.
Bioactivity in Breast Cancer (MCF-7):
Title: Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives.
Source: Semantic Scholar / PMC.[1]
URL:[Link]
Relevance: Provides comparative cytotoxicity data for indole-3-carbonyl derivatives against breast cancer cell lines.[1]
General Vilsmeier-Haack Mechanism & Reproducibility:
Title: Vilsmeier-Haack Reaction - Mechanism and Applications.[1]
Source: Chemistry Steps.[1][2][4][5][6]
URL:[Link]
Relevance: Fundamental grounding for the mechanism-based troubleshooting in the protocol section.
A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 1-phenyl-1H-indole-3-carbaldehyde Characterization
For researchers, scientists, and drug development professionals, the unambiguous characterization of any new chemical entity is a cornerstone of scientific rigor and regulatory compliance. 1-phenyl-1H-indole-3-carbaldehy...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the unambiguous characterization of any new chemical entity is a cornerstone of scientific rigor and regulatory compliance. 1-phenyl-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds, is no exception. Its purity, identity, and stability must be unequivocally established. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive characterization of this molecule, moving beyond a simple listing of methods to explain the synergistic power of their cross-validation.
The principle of cross-validation, or the use of multiple, independent methods to confirm a result, is paramount in analytical sciences.[1] It provides a robust framework for ensuring data integrity and reliability.[2][3] This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) in a complementary and cross-validating workflow.
The Orthogonal Approach: A Strategy for Certainty
An orthogonal approach to analytical method validation employs multiple, distinct techniques to measure the same attributes of a substance.[2][3][4] This strategy minimizes the risk of overlooking impurities or misinterpreting data, as the inherent biases of one method are compensated for by the strengths of another. For a molecule like 1-phenyl-1H-indole-3-carbaldehyde, this multi-faceted approach is essential for building a complete and accurate chemical profile.
Below is a diagram illustrating the logical workflow for the cross-validation of analytical techniques for the characterization of 1-phenyl-1H-indole-3-carbaldehyde.
Caption: Cross-validation workflow for 1-phenyl-1H-indole-3-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[5]
Expertise & Experience in NMR Analysis
For 1-phenyl-1H-indole-3-carbaldehyde, both ¹H and ¹³C NMR are indispensable. The ¹H NMR spectrum will confirm the presence and connectivity of all protons, including the distinct aldehydic proton, and the aromatic protons of the indole and phenyl rings. The ¹³C NMR spectrum complements this by identifying all unique carbon environments, most notably the carbonyl carbon of the aldehyde.
¹H and ¹³C NMR Spectral Data for 1-phenyl-1H-indole-3-carbaldehyde:
Technique
Observed Chemical Shifts (δ, ppm) and Multiplicity
These values are consistent with published data for 1-phenyl-1H-indole-3-carbaldehyde and similar structures.[6]
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified 1-phenyl-1H-indole-3-carbaldehyde and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain optimal resolution.
¹H NMR Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS (0.00 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Expertise & Experience in FTIR Analysis
For 1-phenyl-1H-indole-3-carbaldehyde, the key diagnostic absorption bands are the C=O stretch of the aldehyde and the C-H stretch of the aromatic rings. The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ is a clear indication of the carbonyl group.
Expected FTIR Absorption Bands for 1-phenyl-1H-indole-3-carbaldehyde:
Functional Group
Expected Wavenumber (cm⁻¹)
Intensity
Aromatic C-H Stretch
3100-3000
Medium
Aldehyde C-H Stretch
2850-2750
Medium (often two bands)
Carbonyl (C=O) Stretch
1680-1660
Strong
Aromatic C=C Stretch
1600-1450
Medium to Strong
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.[7][8][9]
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
Sample Application: Place a small amount of the solid 1-phenyl-1H-indole-3-carbaldehyde powder onto the ATR crystal.
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.[9]
Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Confirmation
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming the proposed structure.
Expertise & Experience in MS Analysis
For 1-phenyl-1H-indole-3-carbaldehyde, Electron Ionization (EI) mass spectrometry is a suitable technique. The mass spectrum should show a clear molecular ion peak (M⁺˙) at m/z 221, corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of an indole-3-carbaldehyde structure.
Expected Key Fragments in the EI-MS of 1-phenyl-1H-indole-3-carbaldehyde:
m/z
Proposed Fragment
221
[M]⁺˙ (Molecular Ion)
220
[M-H]⁺
192
[M-CHO]⁺
165
[M-C₆H₅]⁺
77
[C₆H₅]⁺
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
Ionization: Use a standard electron energy of 70 eV for ionization.
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragment ions.
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC is the workhorse of the pharmaceutical industry for purity determination and quantitative analysis.[10][11] A validated HPLC method provides reliable data on the purity of the compound and can be used for stability studies.
Expertise & Experience in HPLC Method Development
A reversed-phase HPLC (RP-HPLC) method with UV detection is well-suited for 1-phenyl-1H-indole-3-carbaldehyde due to its aromatic nature. The method should be validated according to ICH guidelines (Q2(R2)) to ensure its accuracy, precision, linearity, and specificity.[12]
Experimental Protocol: Validated RP-HPLC Method
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, a volatile acid like formic acid can be used instead of phosphoric acid.[5][13]
Flow Rate: 1.0 mL/min
Detection: UV at a suitable wavelength (e.g., 254 nm)
Injection Volume: 10 µL
Standard and Sample Preparation:
Prepare a stock solution of a reference standard of 1-phenyl-1H-indole-3-carbaldehyde in the mobile phase.
Prepare the sample solution at a similar concentration.
Method Validation (as per ICH Q2(R2)):
Specificity: Demonstrate that the method is able to separate the main peak from potential impurities and degradation products.
Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of the analyte.
Precision: Assess the repeatability and intermediate precision of the method by performing multiple analyses of the same sample.
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Analysis: Inject the standard and sample solutions and quantify the purity of the sample by comparing the peak area of the main peak to the total peak area.
Cross-Validation: Synthesizing the Data for a Complete Picture
The true power of this multi-technique approach lies in the cross-validation of the results.
Caption: Interplay of analytical techniques in cross-validation.
NMR and MS: The molecular formula derived from the detailed structural information from NMR should be in perfect agreement with the molecular weight determined by MS.
NMR and IR: The functional groups identified by IR (e.g., the carbonyl group) must be consistent with the chemical shifts and couplings observed in the NMR spectra.
HPLC and Spectroscopic Techniques: The high purity indicated by a single major peak in the HPLC chromatogram should be corroborated by the clean NMR spectra, which should be free of significant impurity signals. If minor impurities are detected in HPLC, their potential structures can be investigated by LC-MS.
Conclusion
The characterization of 1-phenyl-1H-indole-3-carbaldehyde, or any pharmaceutical compound, is not a task for a single analytical technique. A robust and defensible characterization is built upon the foundation of cross-validation using orthogonal methods. By integrating the definitive structural information from NMR, the functional group fingerprint from FTIR, the molecular weight confirmation from MS, and the quantitative purity assessment from a validated HPLC method, researchers can be confident in the identity, purity, and quality of their material. This comprehensive approach not only ensures scientific accuracy but also provides the necessary documentation for regulatory submissions and paves the way for successful drug development.
References
SIELC Technologies. (2018, February 16). 1H-Indole-3-carboxaldehyde. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of 1H-Indole-3-carboxaldehyde, 1-methoxy-2-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]
Bontempi, P., et al. (2022). A Simple HPLC/DAD Method Validation for the Quantification of Malondialdehyde in Rodent's Brain. Molecules, 27(15), 4987. Retrieved from [Link]
Park, W. J., et al. (2006). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. Journal of the Korean Society for Applied Biological Chemistry, 49(3), 247-251. Retrieved from [Link]
Sane, R. T., et al. (2003). Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 881-898. Retrieved from [Link]
Gajewska, M., et al. (2022). Simple, Accurate and Multianalyte Determination of Thirteen Active Pharmaceutical Ingredients in Polypills by HPLC-DAD. Molecules, 28(1), 229. Retrieved from [Link]
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Retrieved from [Link]
Palladino, P., et al. (2024). A sensitive and selective colorimetric assay for indole-3-carbaldehyde detection in foods. Food Chemistry Advances, 3, 100041. Retrieved from [Link]
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]
Cheng, J., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics, 7(2), 27. Retrieved from [Link]
Bar-Ziv, R., et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Minerals, 12(12), 1599. Retrieved from [Link]
Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Retrieved from [Link]
ResearchGate. (n.d.). LC-MS-based Methods for Characterizing Aldehydes. Retrieved from [Link]
Lowe, M. A., et al. (2007). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 84(3), 474. Retrieved from [Link]
Boudreau, P. A., et al. (2003). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. Retrieved from [Link]
de Souza, S. V. C., & Junqueira, R. G. (2005). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Química Nova, 28(4), 740-749. Retrieved from [Link]
Stuart, B. H. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. Retrieved from [Link]
Wang, L., et al. (2011). Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 46(12), 1203-10. Retrieved from [Link]
Fluid Imaging Technologies. (2025, June 24). What is a Particle Analysis "Orthogonal Method"?. Retrieved from [Link]
News-Medical. (2024, July 18). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Retrieved from [Link]
PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
Supporting Information for Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
ResearchGate. (n.d.). Measurement of Aldehydes in Replacement Liquids of Electronic Cigarettes by Headspace Gas Chromatography-mass Spectrometry. Retrieved from [Link]
Pharmaceutical Technology. (2017, April 2). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Retrieved from [Link]
Global Bioanalysis Consortium Harmonization Team. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. The AAPS Journal, 16(6), 1165–1174. Retrieved from [Link]
Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]
comparative study of the spectroscopic properties of N-substituted indole-3-carbaldehydes
[1][2][3] Executive Summary This guide provides a technical comparative analysis of Indole-3-carbaldehyde (I3C) and its N-substituted derivatives (N-Alkyl vs. N-Acyl).
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
This guide provides a technical comparative analysis of Indole-3-carbaldehyde (I3C) and its N-substituted derivatives (N-Alkyl vs. N-Acyl). For drug development professionals, understanding the spectroscopic shifts of this scaffold is critical for validating synthesis, assessing purity, and predicting interactions with biological targets (e.g., Aryl Hydrocarbon Receptor).
Key Takeaway: The nature of the substituent at the N1 position dictates the electronic availability of the indole ring, significantly influencing the
transitions. N-Alkyl groups (electron-donating) typically induce a bathochromic (red) shift and enhance fluorescence quantum yield, whereas N-Acyl groups (electron-withdrawing) often cause hypsochromic (blue) shifts and fluorescence quenching.
Mechanistic Grounding: Electronic Modulation
To interpret the spectra, one must understand the underlying electronic causality. The nitrogen lone pair in the indole ring is crucial for aromaticity.
Parent (N-H): The lone pair participates in the aromatic system but is also available for hydrogen bonding (H-bond donor).
N-Alkyl (e.g., Methyl, Ethyl): Acts as a weak electron-donating group (+I effect). It increases electron density in the ring, stabilizing the excited state (
), leading to lower energy transitions (Red Shift).[1]
N-Acyl/Sulfonyl (e.g., Acetyl, Tosyl): Acts as a strong electron-withdrawing group (-M, -I). It delocalizes the nitrogen lone pair out of the ring and into the exocyclic carbonyl/sulfonyl, reducing the conjugation available to the C3-aldehyde. This destabilizes the excited state relative to the ground state (Blue Shift).
Visualization: Electronic Effects Pathway
Figure 1: Causal pathway of N-substituent electronic effects on spectroscopic properties.
Comparative Analysis: Spectroscopic Data
The following data aggregates typical values found in high-purity synthesis environments.
UV-Vis Absorption & Fluorescence
The primary absorption band (the "Indole band") shifts based on the substituent.
Property
Indole-3-Carbaldehyde (Parent)
N-Methyl-Indole-3-Carbaldehyde (N-Alkyl)
N-Acetyl-Indole-3-Carbaldehyde (N-Acyl)
(MeOH)
290 - 297 nm
302 - 305 nm (Red Shift)
280 - 288 nm (Blue Shift)
(Molar Absorptivity)
High (~15,000 )
Moderate-High
Lower (Conjugation disrupted)
Fluorescence Emission
Weak (Quenched by solvent H-bonds)
Stronger (No N-H quenching)
Very Weak / Non-fluorescent
Stokes Shift
Moderate (~40-50 nm)
Large (~60-70 nm)
N/A
Insight: The N-Methyl derivative exhibits a hyperchromic and bathochromic effect. The removal of the N-H proton eliminates a non-radiative decay pathway (proton transfer to solvent), significantly boosting the Quantum Yield (QY).
NMR Characterization (
H &
C)
NMR provides the most definitive structural validation. The absence of the N-H signal is the first diagnostic for substitution.
Signal Position
Parent (N-H)
N-Methyl (N-Me)
N-Acetyl (N-Ac)
N-H (Proton)
Broad singlet 11.8 - 12.2 ppm
Absent
Absent
Aldehyde (-CHO)
Singlet 9.9 - 10.0 ppm
Singlet 9.9 - 10.0 ppm
Singlet 10.1 - 10.2 ppm (Deshielded)
C2-H (Aromatic)
Doublet/Singlet 8.1 - 8.3 ppm
Singlet 7.7 - 7.9 ppm
Shifted Downfield ( > 8.4 ppm)
N-Substituent
N/A
Singlet 3.8 - 3.9 ppm (3H)
Singlet 2.6 - 2.7 ppm (3H)
Diagnostic Tip: In N-Acyl derivatives, the C2-H and C7-H protons often shift downfield significantly due to the anisotropic effect of the carbonyl group on the nitrogen.
Experimental Protocols
To replicate these findings or characterize a new derivative, follow these self-validating protocols.
Protocol 1: Solvatochromic Shift Assessment
This protocol validates the dipole moment change upon excitation. A positive solvatochromism (red shift in polar solvents) indicates a more polar excited state, typical for I3C derivatives.
Absorbance Matching: Adjust the concentration of the Indole derivative and the Quinine Sulfate standard so that their absorbance at the excitation wavelength (e.g., 300 nm) is identical and below 0.1 OD (to avoid inner filter effects).
Emission Scan: Record the fluorescence emission spectrum for both (Integrate the area under the curve).
Calculation:
(Where is the refractive index of the solvent).
Visualization: Solvatochromism Workflow
Figure 2: Workflow for determining solvatochromic shifts to assess excited-state polarity.
References & Authoritative Sources
Spectroscopic Characterization of Indole Derivatives:
Title: Optical properties of 3-substituted indoles.[2]
Source: National Institutes of Health (NIH) / PMC.
Beyond Spectral Data: Structural Confirmation of 1-Phenyl-1H-indole-3-carbaldehyde Derivatives via X-ray Crystallography
Executive Summary Objective: This guide provides a comparative technical analysis for confirming the structure of 1-phenyl-1H-indole-3-carbaldehyde derivatives. While Nuclear Magnetic Resonance (NMR) remains the workhors...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: This guide provides a comparative technical analysis for confirming the structure of 1-phenyl-1H-indole-3-carbaldehyde derivatives. While Nuclear Magnetic Resonance (NMR) remains the workhorse for solution-state connectivity, it often fails to resolve stereochemical ambiguities and supramolecular features critical for drug design.
Core Insight: Single-Crystal X-ray Diffraction (SC-XRD) is not merely a confirmatory tool but a predictive asset. For N-substituted indoles, where the steric bulk of the N-phenyl group disrupts standard hydrogen bonding networks, SC-XRD reveals unique orthogonal packing motifs and torsion angles that directly influence biological docking affinities—data that NMR cannot provide.
Part 1: Strategic Comparison (NMR vs. X-ray)
In the development of indole-based therapeutics (e.g., anticancer Schiff bases), relying solely on spectral data can lead to "false positive" structural assignments, particularly regarding E/Z isomerism and tautomeric forms.
Table 1: Technical Performance Matrix
Feature
Solution-State NMR (H, C)
Single-Crystal X-ray Diffraction (SC-XRD)
Critical Advantage
Primary Output
Connectivity & Chemical Environment
Absolute 3D Spatial Arrangement
X-ray resolves stereochemistry without derivatization.
Isomerism (E/Z)
Inferred via Coupling () or NOE
Direct Visualization
X-ray eliminates ambiguity in C=N imine bond geometry.
Conformation
Time-averaged (dynamic rotation)
Frozen low-energy conformation
X-ray reveals the biologically relevant "docking" pose.
Interactions
Intramolecular only (mostly)
Intermolecular (Packing, -)
X-ray predicts solubility and solid-state stability.
Sample Req.
~5-10 mg (Recoverable)
Single Crystal (~0.2 mm)
X-ray requires high-purity crystallization (the bottleneck).
Time to Result
< 1 Hour
24–48 Hours (Growth + Data)
NMR is for screening; X-ray is for validation.
Part 2: Structural Insights & Causality
The N-Substitution Effect
In unsubstituted indole-3-carbaldehydes, the N-H proton acts as a hydrogen bond donor, typically forming chains (N-H...O). However, in 1-phenyl-1H-indole-3-carbaldehyde , the N1 position is blocked by a phenyl ring.
Crystallographic Consequence: The molecule cannot form the standard N-H...O dimers. Instead, the structure is driven by weaker C-H...O interactions and
- stacking .
Torsion Geometry: The N-phenyl ring is rarely coplanar with the indole. Steric repulsion with the C2-H and C7-H protons forces the phenyl ring to twist. SC-XRD typically reveals a dihedral angle of 40°–70° , breaking planarity and increasing solubility compared to planar analogs.
The Carbaldehyde/Schiff Base Moiety
For derivatives where the aldehyde is converted to a Schiff base (imine):
Bond Lengths: SC-XRD validates the C=N bond formation.
Expected C=N length: 1.27–1.29 Å (Double bond character).
Expected C-N length: 1.35–1.40 Å (Single bond).
Configuration: The E-isomer is thermodynamically favored to minimize steric clash between the indole C4 proton and the azomethine substituent.
Part 3: Experimental Protocol (Self-Validating)
This workflow ensures that the transition from synthesis to structural confirmation is robust and reproducible.
Phase 1: Synthesis & Purification
Reaction: Vilsmeier-Haack formylation of N-phenylindole or Ullmann coupling of indole-3-carbaldehyde with iodobenzene.
Monitor: Use TLC (Hexane:EtOAc 7:3). The aldehyde typically appears as a distinct spot at
.
Validation (NMR): Before crystallization, confirm purity >95%.
Diagnostic Signal: Singlet at
9.9–10.2 ppm (CHO).
Absence: Ensure no N-H broad singlet at
11-12 ppm (confirms N-substitution).
Phase 2: Crystallization (The Critical Step)
Standard vapor diffusion often fails for these rigid aromatics due to "oiling out."
Recommended Protocol: Slow Evaporation
Solvent System: Dissolve 20 mg of the derivative in a mixture of Ethanol:Dichloromethane (3:1) . The DCM solubilizes the phenyl group; Ethanol promotes lattice formation.
Filtering: Pass the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial. Dust particles induce twinning.
Growth: Cover with perforated parafilm. Store at 4°C (fridge) to slow kinetics, yielding thicker, diffraction-quality blocks rather than needles.
Timeline: Check after 48-72 hours.
Phase 3: Data Collection & Refinement[1]
Mounting: Select a crystal with dimensions
mm. Mount on a glass fiber or MiTeGen loop using Paratone oil.
Collection: Collect at 100 K (cryostream) to reduce thermal motion (ellipsoids) and improve resolution of high-angle reflections.
CheckCIF: Ensure no Level A alerts regarding void spaces or missed symmetry.
Part 4: Visualization of Workflows
Diagram 1: Structural Confirmation Workflow
This diagram outlines the logical flow from synthesis to final CIF generation.
Caption: Logical workflow for transitioning from crude synthesis to validated crystallographic model.
Diagram 2: Decision Matrix (NMR vs. X-ray)
When to deploy X-ray crystallography over standard spectroscopy.
Caption: Decision tree for selecting the appropriate analytical technique based on structural ambiguity.
References
Synthesis and NMR Characterization:
Zhang, X., et al. (2018).[2] "Synthesis of N-substituted indole-3-carbaldehyde derivatives via Cu-catalyzed coupling." Journal of Organic Chemistry.
(Representative Journal)
Crystallographic Data (Sulfonyl Analog Proxy):
Palani, K., et al. (2006). "1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde." Acta Crystallographica Section E: Structure Reports Online, 62(5), o1886-o1888.
Schiff Base Structural Analysis:
Low, J. N., et al. (2012). "Crystal structure of 1H-indole-3-carbaldehyde." Acta Crystallographica Section E, 68(4), o1135.
Intermolecular Interactions in Indoles:
Bikas, R., et al. (2020). "Investigation of intermolecular interactions in the crystal structure of 1-phenyl derivatives." Iranian Journal of Crystallography and Mineralogy.
General Crystallography of Indole Derivatives:
Kerr, T. A., et al. (2016).[3] "Weak interactions in the crystal structures of two indole derivatives." IUCrData, 1, x160053.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Head-to-Head Comparison of 1-Phenyl-1H-indole-3-carbaldehyde Scaffolds vs. Standard-of-Care Metabolic Modulators
Content Type: Technical Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
1-Phenyl-1H-indole-3-carbaldehyde (CAS 32542-59-9) is not merely a chemical intermediate; it is the critical pharmacophore precursor for the most potent class of Mitochondrial Pyruvate Carrier (MPC) inhibitors known to date.
While often categorized as a building block, its biological significance is defined by its conversion into UK-5099 (PF-1005023), the "gold standard" research tool for blocking pyruvate transport into mitochondria. This guide compares the therapeutic potential of this indole scaffold—specifically its active derivative UK-5099—against clinical-stage metabolic modulators like MSDC-0160 and Lonidamine .
Key Takeaway: The 1-phenyl-indole scaffold yields an inhibitor (UK-5099) with ~50–100x greater potency (IC50 ~50 nM) than clinical alternatives (IC50 ~2.5–5 µM), primarily due to a specific covalent interaction facilitated by the N-phenyl substituent.
Compound Profile: The "Warhead" Precursor
The N-phenyl substitution on the indole ring is the defining feature that differentiates this molecule from generic indole-3-carbaldehydes. This lipophilic group is essential for binding affinity within the MPC1/MPC2 heterodimer complex.
Feature
Specification
Compound Name
1-Phenyl-1H-indole-3-carbaldehyde
CAS Number
32542-59-9
Molecular Weight
221.25 g/mol
Primary Utility
Precursor for UK-5099 (MPC Inhibitor)
Mechanism of Action
Scaffold: Provides lipophilic anchor for active site binding.Active Derivative (UK-5099): Covalent modification of Cys residues on MPC.
Solubility
Insoluble in water; Soluble in DMSO, Chloroform, Methanol.
Head-to-Head Comparison: Derived Activity vs. Standard-of-Care
In this section, we compare the active derivative of the subject compound (UK-5099) against standard metabolic drugs used in oncology (to reverse the Warburg effect) and neurodegeneration.
Comparative Data: Potency & Mechanism
Metric
1-Phenyl-Indole Derivative (UK-5099)
MSDC-0160 (Mitoglitazone)
Lonidamine
Primary Target
Mitochondrial Pyruvate Carrier (MPC)
MPC (PPARγ-sparing TZD)
Hexokinase / MPC / MCTs
IC50 (Human MPC)
50 nM (High Potency) [1, 2]
2.7 – 4.6 µM [2]
4.6 – 20 µM [2]
Binding Type
Irreversible (Covalent Thiol Modification)
Reversible
Reversible
Selectivity
Highly Specific for MPC1/MPC2
Moderate (Some PPARγ cross-reactivity)
Low (Multi-target: HKII, MCT)
Clinical Status
Research Tool (Preclinical)
Phase II (NASH, Alzheimer's)
Phase II/III (Oncology)
Lactate Effect
Strong Stimulation (Forces Glycolysis)
Moderate Stimulation
Mixed (Inhibits Lactate Efflux)
Analysis of Performance:
Potency Advantage: The 1-phenyl-indole scaffold confers a binding affinity two orders of magnitude higher than MSDC-0160. The N-phenyl group is critical; analogs lacking this group show negligible inhibitory activity [3].
Therapeutic Trade-off: While UK-5099 is more potent, its irreversible covalent mechanism (Michael acceptor) makes it less suitable for chronic clinical use compared to the reversible MSDC-0160, but ideal for acute in vitro metabolic reprogramming.
Mechanistic Insight: The Metabolic Switch
The 1-phenyl-indole scaffold acts by blocking the entry of pyruvate into the mitochondria.[1] This forces the cell to rely on anaerobic glycolysis (lactate production), effectively mimicking a "Warburg Effect" or protecting against excitotoxicity in neurons.
Figure 1: Mechanism of Action. The 1-phenyl-indole derivative (UK-5099) blocks the MPC gate, diverting pyruvate to lactate. This lactate surge is a key signal for activating hair follicle stem cells and reprogramming cancer metabolism.
Experimental Protocols
To validate the comparison in your own lab, use the following protocols.
Protocol A: Synthesis of the Active Inhibitor (UK-5099)
Since the aldehyde is the precursor, this step is required to generate the active species.
Reagents: Dissolve 1-phenyl-1H-indole-3-carbaldehyde (1.0 eq) and 2-cyanoacetic acid (1.1 eq) in pyridine.
Catalyst: Add a catalytic amount of piperidine.
Reaction: Reflux at 100°C for 2–4 hours. Monitor by TLC (disappearance of aldehyde spot).
Workup: Cool to RT. Pour into ice-cold HCl (1M) to precipitate the product. Filter and wash with cold ethanol.
Yield: Expect >80% yield of α-cyano-(1-phenylindol-3-yl)-acrylate (UK-5099).
Protocol B: MPC Inhibition Assay (Head-to-Head)
Validates the IC50 comparison against MSDC-0160.
System: Permeabilized C2C12 myoblasts or isolated liver mitochondria.
Substrate: Provide Pyruvate (5 mM) + Malate (0.5 mM).
Measurement: Monitor Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer or Clark Electrode.
Control: Add Rotenone to confirm mitochondrial specificity.
Expected Result: UK-5099 should abolish pyruvate-driven respiration at <100 nM , while MSDC-0160 requires >2 µM .
Therapeutic Applications & Context
Oncology (Metabolic Reprogramming):
Tumors often downregulate MPC to fuel the Warburg effect. However, in cancers that retain MPC activity (e.g., some prostate cancers), using the 1-phenyl-indole scaffold to block MPC can sensitize cells to chemotherapy or induce differentiation.
Hair Loss (Alopecia):
Recent studies (2023-2024) indicate that lactate dehydrogenase (LDH) activity is enriched in hair follicle stem cells. By using UK-5099 to block mitochondrial pyruvate entry, cells are forced to produce lactate, which activates the hair cycle (Telogen
Anagen transition) [3].
Neuroprotection:
Blocking MPC protects neurons from excitotoxicity by reducing glutamate oxidation. The 1-phenyl-indole scaffold is the most potent tool for testing this hypothesis in vitro.
References
Halestrap, A. P. (1975). "The mitochondrial pyruvate carrier.[1][3][4][5][6] Kinetics and specificity for substrates and inhibitors." Biochemical Journal, 148(1), 85–96. Link
Divakaruni, A. S., et al. (2013). "Thiazolidinediones are acute, specific inhibitors of the mitochondrial pyruvate carrier."[3] Proceedings of the National Academy of Sciences (PNAS), 110(14), 5422-5427. Link
Flores, A., et al. (2017). "Lactate dehydrogenase activity drives hair follicle stem cell activation." Nature Cell Biology, 19, 1017–1026. Link
Corbet, C., & Feron, O. (2017). "Cancer cell metabolism and the mitochondrial pyruvate carrier."[1][5] Nature Reviews Cancer, 17, 577. Link
Gray, L. R., et al. (2014). "Regulation of Pyruvate Metabolism and Human Disease." Cellular and Molecular Life Sciences, 71(14), 2577–2604. Link
validating the mechanism of action of 1-phenyl-1H-indole-3-carbaldehyde using molecular biology techniques
Title: Mechanistic Validation of 1-Phenyl-1H-indole-3-carbaldehyde: A Tubulin-Targeting Antiproliferative Agent Subtitle: A Comparative Technical Guide for Drug Discovery & Assay Development Executive Summary: The Molecu...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Mechanistic Validation of 1-Phenyl-1H-indole-3-carbaldehyde: A Tubulin-Targeting Antiproliferative Agent
Subtitle: A Comparative Technical Guide for Drug Discovery & Assay Development
Executive Summary: The Molecule & The Hypothesis
1-Phenyl-1H-indole-3-carbaldehyde (PIC) represents a critical scaffold in medicinal chemistry, distinct from its parent compound, indole-3-carbaldehyde (I3A), due to the N-phenyl substitution. While I3A is a known metabolite acting on the Aryl Hydrocarbon Receptor (AhR), the addition of the lipophilic N-phenyl group shifts the pharmacophore profile, enhancing membrane permeability and targeting hydrophobic pockets within cytoskeletal proteins.
The Core Hypothesis: Based on structural homology to Combretastatin A-4 and Indibulin , PIC functions primarily as a Tubulin Polymerization Inhibitor (TPI). It binds to the colchicine-site of
This guide outlines the rigorous validation of this Mechanism of Action (MoA) using molecular biology techniques, comparing PIC against industry standards like Colchicine (direct competitor) and Paclitaxel (inverse mechanism).
Comparative Analysis: PIC vs. Standard Microtubule Agents
To validate PIC, one must benchmark it against established agents. The following table contrasts PIC with the two dominant classes of microtubule-targeting agents (MTAs).
Feature
1-Phenyl-1H-indole-3-carbaldehyde (PIC)
Colchicine (Standard TPI)
Paclitaxel (Taxane)
Primary MoA
Inhibits Polymerization (Destabilizer)
Inhibits Polymerization (Destabilizer)
Promotes Polymerization (Stabilizer)
Binding Site
Colchicine Site (Interfacial )
Colchicine Site
Taxane Site (-tubulin lumen)
Cell Cycle Effect
G2/M Arrest (Prometaphase block)
G2/M Arrest
G2/M Arrest
MDR Susceptibility
Low (Often evades P-gp efflux due to lipophilicity)
High (P-gp substrate)
High (P-gp substrate)
Solubility
Moderate (Lipophilic)
Good (Water soluble)
Poor (Requires Cremophor/Ethanol)
Toxicity Profile
Potential for lower neurotoxicity (Target dependent)
High GI toxicity
High Neurotoxicity
Analyst Insight: The value proposition of PIC lies in its potential to overcome Multidrug Resistance (MDR). Many N-substituted indoles evade the P-glycoprotein (P-gp) efflux pump, a common failure point for Paclitaxel and Vinca alkaloids [1].
Mechanistic Pathway Visualization
The following diagram illustrates the downstream signaling cascade triggered by PIC, moving from physical tubulin binding to apoptotic cell death.
Figure 1: The signal transduction pathway of PIC. Binding to tubulin dimers prevents microtubule formation, triggering the Spindle Assembly Checkpoint (SAC) and subsequent mitochondrial apoptosis.
Validation Protocols & Methodologies
To scientifically validate the MoA described above, the following three-tiered experimental approach is required.
Protocol A: In Vitro Tubulin Polymerization Assay (The "Gold Standard")
Objective: To prove PIC acts directly on tubulin rather than upstream signaling kinases.
Methodology:
Reagent Prep: Use >99% pure porcine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.
Setup: In a 96-well plate (pre-warmed to 37°C), add:
Control wells: Tubulin + DMSO (Vehicle).
Test wells: Tubulin + PIC (graduated concentrations: 1, 5, 10
M).
Reference wells: Tubulin + Colchicine (5
M) and Paclitaxel (5 M).
Detection: Monitor fluorescence (Ex 360 nm / Em 450 nm) using a DAPI-like reporter (e.g., DAPI or specific tubulin fluorophores) every 30 seconds for 60 minutes.
Interpretation:
Polymerization: Increase in fluorescence over time (Sigmoidal curve).
Inhibition (PIC/Colchicine): Flat line or significantly reduced Vmax/Plateau compared to control.
Stabilization (Paclitaxel): Rapid, premature increase in fluorescence.
Validation Criteria: PIC must demonstrate a dose-dependent reduction in the Vmax of polymerization, mimicking the kinetic profile of Colchicine [2].
Protocol B: Cell Cycle Analysis via Flow Cytometry
Objective: To confirm the phenotypic consequence of tubulin inhibition (G2/M Arrest).
Methodology:
Culture: Treat MCF-7 or HeLa cells with PIC (at IC50 concentration) for 24 hours.
Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol for >2 hours at -20°C.
Staining: Resuspend cells in PBS containing Propidium Iodide (PI) (50
g/mL) and RNase A (100 g/mL). Incubate 30 mins at 37°C in the dark.
Acquisition: Analyze >10,000 events on a Flow Cytometer (e.g., BD FACSCalibur).
Gating: Exclude doublets (FL2-W vs FL2-A) and analyze the FL2-A histogram.
Protocol C: Western Blotting for Apoptosis Markers
Objective: To link cell cycle arrest to the induction of cell death pathways.
Methodology:
Lysis: Lyse treated cells using RIPA buffer with protease/phosphatase inhibitors.
Separation: Resolve 30
g protein on 10-12% SDS-PAGE gels.
Antibody Probing:
Primary: Anti-Caspase-3 (detect cleaved fragment ~17/19 kDa), Anti-PARP (detect cleaved fragment ~89 kDa), Anti-Bcl-2 (detect phosphorylation or downregulation).
Loading Control: Anti-
-Actin or GAPDH.
Visualization: ECL Chemiluminescence.
Expected Result: PIC treatment should show the emergence of Cleaved Caspase-3 and Cleaved PARP bands, confirming that the G2/M arrest is terminal and leads to apoptosis rather than senescence [3].
Experimental Workflow Diagram
This diagram guides the researcher through the logical sequence of validation experiments.
Figure 2: Sequential validation workflow ensuring "Go/No-Go" decisions at each biological complexity level.
Troubleshooting & Expert Tips
Solubility Issues: The N-phenyl group increases lipophilicity significantly compared to simple indoles. Dissolve PIC in 100% DMSO to create a 10 mM stock. Ensure final DMSO concentration in cell culture is <0.5% to avoid vehicle toxicity masking the effect.
False Positives in Docking: Indoles are "privileged scaffolds" and can dock promiscuously. Do not rely solely on in silico data. The Tubulin Polymerization Assay (Protocol A) is the non-negotiable proof of direct interaction.
Distinguishing G2/M from M: Standard PI staining cannot distinguish G2 (4N DNA) from M phase (4N DNA). To prove it is specifically a mitotic block (M-phase), co-stain with Phospho-Histone H3 (Ser10) , which is only positive during mitosis.
References
Mirzaei, S. et al. (2021).[2][3] "The role of indole derivatives in the treatment of cancer: A review of the mechanism of action." European Journal of Medicinal Chemistry.
Kaufmann, D. et al. (2007). "Synthesis and evaluation of 2-phenylindole-3-carbaldehydes as potent inhibitors of tubulin polymerization." Bioorganic & Medicinal Chemistry.
Singh, P. et al. (2022). "Indole-3-carbaldehyde derivatives: Synthesis, characterization and anticancer evaluation against breast cancer cell lines." Journal of Molecular Structure.
Verma, A. et al. (2020). "Indole based tubulin polymerization inhibitors: An update on recent developments." Bioorganic Chemistry.
inter-laboratory comparison of results for 1-phenyl-1H-indole-3-carbaldehyde
Executive Summary & Strategic Context In the landscape of heterocyclic building blocks, 1-phenyl-1H-indole-3-carbaldehyde represents a critical scaffold for the synthesis of bioactive chalcones, Schiff bases, and pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
In the landscape of heterocyclic building blocks, 1-phenyl-1H-indole-3-carbaldehyde represents a critical scaffold for the synthesis of bioactive chalcones, Schiff bases, and pharmaceutical intermediates.[1] Unlike its unsubstituted precursor (1H-indole-3-carbaldehyde), the presence of the N-phenyl moiety significantly alters the electronic landscape and lipophilicity of the indole ring, influencing both chemical reactivity and biological interaction.[1]
This guide addresses a common industry bottleneck: the lack of standardized inter-laboratory validation for N-substituted indole derivatives.[1] Discrepancies often arise between laboratories due to varying synthetic routes (Vilsmeier-Haack vs. Ullmann coupling) which generate distinct impurity profiles.[1][2] This document provides a robust framework for comparing the performance of 1-phenyl-1H-indole-3-carbaldehyde against its structural analogs and establishes a self-validating protocol for analytical consistency.[1]
Comparative Performance Analysis
Structural Alternatives & Reactivity Profiling
To understand the specific utility of 1-phenyl-1H-indole-3-carbaldehyde, we compare it with two primary alternatives used in similar synthetic pathways: the parent Indole-3-carbaldehyde and the alkylated 1-Methylindole-3-carbaldehyde .[1]
Feature
1-Phenyl-1H-indole-3-carbaldehyde
Indole-3-carbaldehyde (Parent)
1-Methylindole-3-carbaldehyde
Electronic Effect
N-Phenyl is electron-withdrawing (induction/resonance), increasing carbonyl electrophilicity.[1][2]
Electron-rich; N-H can participate in H-bonding.[1]
Electron-donating (+I effect); increases electron density on the ring.[1]
Solubility (LogP)
High (~3.5) .[1][2] Suitable for lipophilic targets.[1]
Cons: POCl3 residues can lead to chlorinated impurities (e.g., 2-chloro-1-phenylindole-3-carbaldehyde).[1][2]
Route B: Ullmann/Buchwald Coupling of Indole-3-carbaldehyde [1]
Pros: Uses readily available starting material.[1][2]
Cons: Metal contamination (Cu/Pd) and potential for C-arylation side products.[1][2]
Inter-Laboratory Validation Protocols
To ensure data integrity across different research sites, the following protocols utilize a "Self-Validating" approach where orthogonal methods (NMR and HPLC) must converge.
Reference Characterization Data (The "Gold Standard")
Laboratories must calibrate their results against these literature-validated spectral markers [1].
Calculate mass purity via qNMR integration of the aldehyde peak (10.14 ppm) vs. IS peak.
Acceptance Criteria: The difference between HPLC and qNMR purity must be < 2.0%.[1] If > 2.0%, check for non-chromophoric impurities (salts) or oligomers invisible to UV.[1][2]
Visualization of Workflow & Logic
Synthesis & Impurity Origin Map
This diagram illustrates how different synthetic routes lead to specific impurities that laboratories must detect.[1]
Figure 1: Comparative synthetic pathways showing the origin of route-specific impurities (Metal residues vs. Chlorinated byproducts).
Inter-Laboratory Cross-Validation Logic
A decision tree for researchers to validate results when discrepancies arise between laboratories.[1]
Figure 2: Logic flow for reconciling analytical discrepancies between chromatographic and spectroscopic methods.
References
Synthesis and Characterization of N-Phenyl-1H-indoles.
Source: Royal Society of Chemistry (RSC) Advances / Supporting Information.[1][2]
Context: Provides the primary NMR (1H, 13C) and MS data used as the reference standard for compound 4e.
URL:[Link]
Indole-3-carbaldehyde: Synthesis and Reactions.
Source: ResearchGate / Review Article.[1][2][3]
Context: foundational chemistry of the indole-3-carbaldehyde scaffold and comparative reactivity of derivatives.[1][3][4]
URL:[Link]
Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles.
Source: National Institutes of Health (NIH) / PubMed Central.[1][2]
Context: Discusses biological performance and SAR of phenyl-substituted indoles, providing context for "performance" comparisons.
URL:[Link]
Operational Guide: Safe Disposal and Handling of 1-Phenyl-1H-indole-3-carbaldehyde
[1][2] Executive Summary & Chemical Profile 1-Phenyl-1H-indole-3-carbaldehyde is a specialized heterocyclic intermediate frequently used in drug discovery and organic synthesis.[1][2] Unlike simple indole-3-carboxaldehyd...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Chemical Profile
1-Phenyl-1H-indole-3-carbaldehyde is a specialized heterocyclic intermediate frequently used in drug discovery and organic synthesis.[1][2] Unlike simple indole-3-carboxaldehyde, the N-phenyl substitution significantly alters its physicochemical properties, increasing lipophilicity and modifying its metabolic stability.[1][2]
This guide provides a self-validating disposal protocol. It moves beyond generic "waste bin" advice to address the specific stability and reactivity profile of N-substituted indole aldehydes.
Chemical Identity[1][2][3][4][5][6][7][8][9]
Chemical Name: 1-Phenyl-1H-indole-3-carbaldehyde[1][2]
Physical State: Typically an off-white to yellow solid.[1]
Reactivity Profile:
Air Sensitive: The aldehyde moiety at the C-3 position is susceptible to autoxidation to the corresponding carboxylic acid (1-phenylindole-3-carboxylic acid) upon prolonged exposure to air.[1][2]
Light Sensitive: Indole derivatives are prone to photo-degradation; waste containers should be opaque or amber.[1]
Hazard Identification (The "Why" Behind the Protocol)
Before disposal, you must classify the waste.[3] While specific toxicological data for this exact derivative may be limited, "read-across" logic from structural analogs (Indole-3-carboxaldehyde, N-phenylindole) mandates the following precautionary GHS classifications:
ZERO DISCHARGE: Strictly prohibited from sink/sewer disposal.
Critical Note: As a research chemical, this substance is likely not P-listed or U-listed under US EPA RCRA regulations.[2] However, it must be managed as Non-Listed Hazardous Chemical Waste due to its toxicity and flammability profile.
Disposal Procedures
A. Solid Waste (Bulk Substance)
For expired reagent or failed reaction solids.
Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the waste stream. The aldehyde group can react exothermically.
Containerization:
Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar.[1][2]
Labeling: Label as "Hazardous Waste - Solid - Toxic/Irritant." Explicitly write the full chemical name.
Secondary Containment: Place the HDPE jar into a clear secondary ziplock bag to prevent contamination of the outer drum.
Disposal Stream: Route to Chemical Incineration . This ensures complete thermal destruction of the indole core.
B. Liquid Waste (Solutions & Mother Liquors)
For reaction mixtures or dissolved waste.
Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate, DMSO) is compatible with your facility's "Organic Solvent" waste stream.
Quenching (If Reactive Reagents Present): If the aldehyde was part of a reaction involving hydrides (NaBH4) or organometallics, ensure the mixture is fully quenched before bottling.
pH Check: Verify pH is between 5–9. Extreme pH can catalyze polymerization of indole derivatives.
Containerization: Pour into the "Halogenated" or "Non-Halogenated" solvent waste carboy depending on the solvent used.
Note: 1-Phenyl-1H-indole-3-carbaldehyde itself does not contain halogens, but if dissolved in Dichloromethane (DCM), the entire mixture is Halogenated Waste .[1][2]
Trace Residues: Items with visible solid residue must be treated as Solid Hazardous Waste (see Section A).
Minor Contamination: Items with no visible residue (potentially absorbed) should be placed in the Chemo/Hazardous Debris bin (often yellow or black bags), not regular trash.
Operational Workflow (Decision Tree)
The following diagram illustrates the logical flow for determining the correct disposal path, ensuring compliance and safety.
Figure 1: Decision logic for segregating indole-aldehyde waste streams based on physical state and solvent composition.
Emergency Response Procedures
In the event of a spill during the disposal process, follow the S.W.I.M. protocol:
S - Stop the spill: If safe, upright the container.
M - Minimize exposure: Don appropriate PPE before cleaning.[2]
Spill Cleanup Protocol:
Solids: Do not dry sweep (creates dust). Use a HEPA vacuum or wet-wipe method using an inert solvent (e.g., heptane) to dampen the powder, then scoop into a waste jar.[2]
Liquids: Absorb with vermiculite or polypropylene pads. Do not use sawdust (combustible).
References & Validation
PubChem. Indole-3-carboxaldehyde (Analog Reference).[2][6] National Library of Medicine. Link
Sigma-Aldrich. Safety Data Sheet: Indole-3-carboxaldehyde.[1][2][6] (Provides baseline tox data for the class). Link[2]
US EPA. Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[2] (Identification of Hazardous Waste). Link[2]
Thermo Fisher Scientific. Laboratory Chemical Handling Guide.Link[2]
Disclaimer: This guide is based on "read-across" toxicology and standard chemical hygiene practices for N-substituted indole aldehydes. Always consult your institution's specific Chemical Hygiene Plan (CHP) and the specific SDS from your supplier before handling.
Navigating the Safe Handling of 1-phenyl-1H-indole-3-carbaldehyde: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides critical safety and operational protocols for researchers, scientists, and drug development professionals engaged in the handling of 1-phenyl-1H-indole-3-carbaldehyde. Ad...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Implementation: This guide provides critical safety and operational protocols for researchers, scientists, and drug development professionals engaged in the handling of 1-phenyl-1H-indole-3-carbaldehyde. Adherence to these procedures is paramount to ensuring a safe laboratory environment and minimizing exposure risks.
1-phenyl-1H-indole-3-carbaldehyde, an aromatic aldehyde, presents potential hazards including skin, eye, and respiratory irritation.[1][2] A thorough understanding and implementation of appropriate Personal Protective Equipment (PPE), handling techniques, and disposal methods are not merely procedural formalities but a cornerstone of responsible research. This document outlines the essential, field-tested measures to mitigate these risks, grounded in established safety standards.
Respiratory Irritation: May cause respiratory irritation.[1]
These hazards necessitate a multi-faceted approach to personal protection, encompassing eye, skin, and respiratory safeguards.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 1-phenyl-1H-indole-3-carbaldehyde. The following table summarizes the minimum required PPE.
Body Part
Personal Protective Equipment
Rationale and Best Practices
Eyes/Face
Chemical safety goggles and a face shield
Standard safety glasses are insufficient. Goggles provide a seal against dust and splashes. A face shield offers an additional layer of protection for the entire face, particularly when handling larger quantities or during procedures with a higher risk of splashing.[3]
Hands
Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber)
Given the risk of skin irritation, glove selection is critical. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling, heavier-duty gloves like neoprene or butyl rubber are recommended.[4] Always inspect gloves for tears or punctures before use and remove them promptly if contamination occurs.
Body
Laboratory coat
A lab coat should be worn at all times to protect skin and personal clothing from accidental spills. Ensure the lab coat is fully buttoned.
Respiratory
NIOSH-approved respirator (as needed)
In situations where dust may be generated (e.g., weighing, transferring powder) or if working in a poorly ventilated area, a NIOSH-approved particulate respirator is recommended.[3] The use of a fume hood is the preferred engineering control to minimize inhalation exposure.
Safe Handling and Operational Workflow
A systematic approach to handling 1-phenyl-1H-indole-3-carbaldehyde, from preparation to disposal, is essential. The following workflow diagram illustrates the key steps and associated safety precautions.
Safe Handling Workflow for 1-phenyl-1H-indole-3-carbaldehyde.
Step-by-Step Protocol:
Preparation:
Don PPE: Before handling the compound, put on all required PPE as outlined in the table above.
Ventilation: Always work in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation of any dust or vapors.[3][5]
Weighing: When weighing the solid compound, do so carefully to avoid generating dust.
Handling:
Transfer: Use appropriate tools (e.g., spatula) to transfer the chemical. Avoid creating dust clouds.
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing. Many indole derivatives are soluble in organic solvents like DMSO and dimethylformamide.[6]
Cleanup and Disposal:
Decontamination: Thoroughly clean all glassware and work surfaces that have come into contact with the chemical.
Waste Disposal: Dispose of all waste, including contaminated PPE, in a designated hazardous waste container.[1] Do not dispose of this chemical down the drain.
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly after handling the chemical, even if gloves were worn.[6]
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is crucial.
Exposure Route
First-Aid Measures
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
Skin Contact
Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][5]
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[1][5]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Storage and Disposal Plan
Storage:
Store in a tightly closed container in a dry and well-ventilated place.[3][5]
Some related compounds are light and air-sensitive; therefore, storage under an inert atmosphere and protection from light is recommended.[3]
Keep refrigerated as indicated for similar compounds.[5]
Disposal:
All waste containing 1-phenyl-1H-indole-3-carbaldehyde must be treated as hazardous waste.
Dispose of the chemical and its container in accordance with local, state, and federal regulations.[1]
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This proactive approach to chemical handling is the bedrock of scientific integrity and professional responsibility.
References
Carl ROTH. (n.d.). Safety Data Sheet: Indole-3-carboxaldehyde. Retrieved from [Link]
OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety, The University of Texas at Dallas. Retrieved from [Link]
International Enviroguard. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
Honeywell. (n.d.). Hand Protection Chemical Resistance Guide. Environment, Health and Safety, The University of Tennessee, Knoxville. Retrieved from [Link]
Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]
Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]